3-Chloro-n,2-dimethylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPSTFCZJTYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562232 | |
| Record name | 3-Chloro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41456-52-4 | |
| Record name | 3-Chloro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-N,2-dimethylaniline: Properties, Synthesis, and Applications
Executive Summary: 3-Chloro-N,2-dimethylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate. Its unique substitution pattern, featuring a chlorine atom, an N-methyl group, and a methyl group on the aniline core, imparts a specific set of electronic and steric properties. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental physical and chemical properties, exploring its chemical reactivity from a mechanistic standpoint, proposing a logical synthetic pathway with a detailed protocol, and discussing its potential applications in various fields of chemical synthesis.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all further research. This section delineates the key identifiers and structural features of this compound.
Nomenclature and Identifiers
The compound is systematically identified by various chemical naming conventions and registry numbers, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 41456-52-4 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [1] |
| InChIKey | XAEPSTFCZJTYLE-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [1] |
| Synonyms | 3-Chloro-2,N-dimethylaniline | [1] |
Structural Representation
The spatial arrangement of atoms dictates the molecule's physical properties and chemical reactivity. The structure below illustrates the connectivity of the atoms in this compound.
Caption: 2D molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies.
Computed Properties
Computational models provide valuable estimates of a molecule's properties, which are particularly useful when experimental data is scarce.
| Property | Value | Source |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area (TPSA) | 12 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 105 | [1] |
Experimental and Comparative Properties
Direct experimental data for this compound is not widely published. However, by comparing it with structurally similar isomers, we can infer its likely characteristics. This comparative analysis is essential for developing handling and reaction protocols.
| Property | This compound | 3-Chloro-2-methylaniline | 3-Chloro-N,N-dimethylaniline |
| CAS Number | 41456-52-4 | 87-60-5 | 6848-13-1 |
| Appearance | (Expected) Light yellow to brown liquid | Liquid, Yellow or brown liquid | Light yellow to Brown clear liquid[3] |
| Melting Point | Not Reported | 0-2 °C[4][5] | Not Reported |
| Boiling Point | Not Reported | 245 °C (at 760 mmHg)[4] | 230-232 °C[6] |
| Water Solubility | (Expected) Poorly soluble | Soluble in hot water[4] | Not miscible or difficult to mix[3][6] |
The N-methylation from a primary amine (3-Chloro-2-methylaniline) to a secondary amine (the topic compound) typically increases the boiling point slightly and decreases water solubility due to reduced hydrogen bonding capacity.
Solubility Profile
Based on its structure—a largely nonpolar aromatic ring with a polar amino group—this compound is expected to be poorly soluble in water but readily soluble in a range of organic solvents.[7] This includes alcohols (ethanol, methanol), ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene). This solubility profile is typical for substituted anilines and is a key consideration for its use in organic synthesis.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its three key functional groups: the secondary N-methylamino group, the ortho-methyl group, and the meta-chloro group.
Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties. The compound will react with acids to form the corresponding ammonium salt; its hydrochloride salt is a known derivative.[8] The basicity is reduced compared to a simple alkylamine due to the delocalization of the lone pair into the aromatic ring, but it is sufficient for it to act as a base or nucleophile in many organic reactions.
Electrophilic Aromatic Substitution (EAS)
The N-methylamino group is a powerful activating, ortho-, para-directing group for EAS. The methyl group is weakly activating and also ortho-, para-directing. The chlorine atom is deactivating but is also an ortho-, para-director.
-
Activation: The ring is strongly activated towards electrophiles by the N-methylamino group.
-
Directing Effects:
-
N-methylamino group (at C1): Directs to positions 2, 4, and 6.
-
Methyl group (at C2): Directs to positions 1, 3, and 5.
-
Chloro group (at C3): Directs to positions 2, 4, and 6.
-
The combined effects strongly favor substitution at the C4 (para to the amino group) and C6 (ortho to the amino group) positions. The C2 position is blocked. Steric hindrance from the C2-methyl group may slightly disfavor substitution at the C6 position, making the C4 position the most probable site for electrophilic attack.
Caption: Predicted sites of electrophilic aromatic substitution.
Synthesis and Manufacturing Considerations
As a specialized chemical, this compound is not produced on a large industrial scale but can be synthesized in a laboratory setting from readily available precursors.
Proposed Synthetic Pathway
A highly logical and efficient route to synthesize this compound is through the selective N-monomethylation of 3-Chloro-2-methylaniline (CAS 87-60-5). This precursor is commercially available.[4][5] While various methylating agents can be used, a reductive amination approach using formaldehyde followed by a reducing agent like sodium borohydride offers high selectivity for monomethylation and avoids over-methylation to the tertiary amine.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system designed for a laboratory scale synthesis. Each step includes causality-driven explanations.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-2-methylaniline (14.16 g, 0.1 mol).
-
Add methanol (100 mL) as the solvent and stir until the starting material is fully dissolved.
-
Rationale: Methanol is an excellent solvent for both the aniline and the reagents and is compatible with the sodium borohydride reducing agent.
-
-
Imine Formation:
-
Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Slowly add an aqueous solution of formaldehyde (37 wt. %, 8.1 g, 0.1 mol) dropwise over 20 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 1 hour.
-
Rationale: The aniline nitrogen attacks the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal, which then dehydrates to the corresponding iminium ion. Low temperature favors controlled formation.
-
-
Reduction:
-
While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄, 4.54 g, 0.12 mol) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the C=N double bond of the iminium ion to the desired secondary amine. It is added slowly to control the exothermic reaction and foaming. A slight excess ensures complete reduction.
-
-
Workup and Purification:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure completion.
-
Quench the reaction by slowly adding 50 mL of water.
-
Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Rationale: The workup removes inorganic salts and isolates the organic product. Ethyl acetate is a suitable extraction solvent with good partitioning for the product and is easily removed.
-
-
Final Purification:
-
The crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Rationale: High-vacuum distillation is suitable for liquid products with moderate boiling points, while chromatography provides higher purity if non-volatile impurities are present.
-
Applications in Research and Development
While specific, large-scale applications of this compound are not widely documented, its structure makes it a valuable intermediate in several key areas of chemical R&D.
-
Pharmaceutical Synthesis: Chlorinated anilines are common scaffolds in medicinal chemistry. The specific substitution pattern of this molecule can be used to synthesize novel analogues of bioactive compounds, where the chlorine atom can modulate lipophilicity and metabolic stability, and the secondary amine provides a handle for further functionalization.
-
Agrochemicals: Many herbicides and insecticides are derived from substituted anilines. This compound could serve as a building block for new crop protection agents.
-
Dye and Pigment Chemistry: N-alkylated anilines are foundational precursors for triarylmethane and azo dyes.[9] The chloro and methyl groups can be used to tune the final color and properties (e.g., lightfastness) of the dye molecules.
Safety, Handling, and Toxicology
Specific toxicological data for this compound is limited. Therefore, a conservative approach to safety, based on data from analogous compounds, is mandatory.
-
Hazard Assessment: Related compounds like 3-Chloro-N,N-dimethylaniline are harmful if swallowed and cause serious eye irritation.[3][10] Aromatic amines as a class should be handled as potentially toxic and irritant substances.[7]
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids. Keep the container tightly sealed.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Page loading... [guidechem.com]
- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Chloro-N,N-dimethylaniline, 95% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemscene.com [chemscene.com]
- 9. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 10. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Chloro-N,N-dimethylaniline (CAS No. 6848-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemical Identity
This guide provides a comprehensive technical overview of the aromatic amine 3-Chloro-N,N-dimethylaniline, identified by the CAS number 6848-13-1. It is crucial to note a potential point of ambiguity in chemical nomenclature. The user's initial topic mentioned "3-Chloro-n,2-dimethylaniline." However, the provided CAS number, 6848-13-1, unequivocally corresponds to 3-Chloro-N,N-dimethylaniline , where both methyl groups are attached to the nitrogen atom. Given that the CAS number is the most precise identifier, this document will focus exclusively on the properties and characteristics of 3-Chloro-N,N-dimethylaniline. This compound is a valuable intermediate in various fields of chemical synthesis, from dye manufacturing to the development of specialty chemicals and active pharmaceutical ingredients (APIs)[1]. Its utility stems from the specific reactivity conferred by the chloro and dimethylamino substituents on the benzene ring.
Chemical Identity and Structure
3-Chloro-N,N-dimethylaniline is a substituted aniline derivative. The presence of a chlorine atom at the meta position relative to the dimethylamino group significantly influences the molecule's electronic properties and reactivity.
-
IUPAC Name: 3-chloro-N,N-dimethylaniline[2]
-
Synonyms: m-Chloro-N,N-dimethylaniline, Benzenamine, 3-chloro-N,N-dimethyl-[3][4]
-
Molecular Weight: 155.63 g/mol [6]
-
SMILES: CN(C)c1cccc(Cl)c1[2]
The structure of 3-Chloro-N,N-dimethylaniline is depicted below.
References
- 1. 3-Chloro-N,N-dimethylaniline [myskinrecipes.com]
- 2. N,N-Dimethyl-3-chloroaniline | C8H10ClN | CID 23285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-Chloro-N,N-dimethylaniline [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-N,2-dimethylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The three-dimensional conformation of these molecules is a critical determinant of their biological activity, influencing receptor binding, metabolic stability, and overall pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 3-Chloro-N,2-dimethylaniline (CAS: 41456-52-4), a halogenated and methylated aniline derivative. While specific experimental conformational data for this exact molecule is limited in publicly available literature, this guide synthesizes foundational principles of aniline stereochemistry with established analytical methodologies to provide a robust framework for its characterization. We will delve into the interplay of steric and electronic factors that govern its preferred spatial arrangement, present detailed protocols for its empirical and computational analysis, and discuss its synthesis and potential relevance in drug discovery.
Introduction: The Significance of Aniline Conformation in Drug Design
The aniline moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1][2] The orientation of the amino group and its substituents relative to the aromatic ring dictates the molecule's overall shape, polarity, and the presentation of key pharmacophoric features to its biological target. Understanding and controlling the conformational preferences of aniline derivatives is, therefore, a paramount objective in rational drug design. A molecule's conformation can significantly impact its:
-
Receptor Binding Affinity: The precise spatial arrangement of functional groups is crucial for optimal interaction with the binding pocket of a protein.
-
Metabolic Stability: The accessibility of the amino group and adjacent sites to metabolic enzymes is conformation-dependent.
-
Physicochemical Properties: Conformation influences properties such as solubility, lipophilicity, and crystal packing.
This guide focuses on this compound, a molecule whose conformational space is governed by the interplay of the ortho-methyl group, the meta-chloro substituent, and the N-methyl group.
Molecular Identity and Physicochemical Properties
This compound is a substituted aniline with the molecular formula C₈H₁₀ClN.[3] Its key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 41456-52-4 | [2] |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.63 g/mol | [2][3] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [3] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
The Conformational Landscape: Steric and Electronic Influences
The conformation of substituted anilines is primarily dictated by the rotation around the C(aryl)-N single bond. This rotation is influenced by a delicate balance of steric hindrance and electronic effects.
Steric Effects
The presence of an ortho-methyl group in this compound introduces significant steric hindrance, which is expected to be a dominant factor in its conformational preference. This steric clash between the ortho-substituent and the N-methyl group will likely force the N-methylamino group out of the plane of the benzene ring. This out-of-plane rotation, or "twisting," alleviates the steric strain.[4][5][6]
Electronic Effects
The nitrogen lone pair in anilines can participate in resonance with the aromatic π-system. This p-π conjugation is maximized when the amino group is coplanar with the benzene ring, leading to a shortening of the C-N bond.[2] However, the steric hindrance from the ortho-methyl group in this compound will likely disrupt this planarity, thereby reducing the degree of resonance. The meta-chloro group is an electron-withdrawing group and can influence the electronic properties of the aromatic ring, which in turn can have a subtle effect on the rotational barrier around the C-N bond.[7][8][9]
Proposed Conformational Preference of this compound
Based on the principles discussed, the most stable conformation of this compound is predicted to be one where the N-methylamino group is twisted out of the plane of the benzene ring to minimize the steric clash between the N-methyl and the ortho-methyl groups. The exact dihedral angle of this twist would be a balance between minimizing steric repulsion and maximizing any residual p-π conjugation.
Below is a Graphviz diagram illustrating the key rotational bond and the influential substituents.
Caption: Key intramolecular interactions in this compound.
Experimental Protocols for Conformational Analysis
To empirically determine the conformational preferences of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[10][11][12][13][14] Dynamic NMR experiments can be used to determine the energy barriers to rotation around single bonds.
Protocol for Dynamic NMR (DNMR) Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities.
-
¹H NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually lower the temperature in decrements of 10-20 K, acquiring a spectrum at each temperature point until significant line broadening or coalescence of relevant signals is observed. The signals of the N-methyl and ortho-methyl protons are of particular interest.
-
Continue to lower the temperature until the signals sharpen again into distinct resonances for each conformer, if possible.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc) for the exchanging proton signals.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive information about the molecular structure and conformation in the solid state.[15][16][17]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a solution in an appropriate solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the crucial C(aryl)-N dihedral angle, which defines the conformation in the solid state.
The following diagram outlines the experimental workflow for conformational analysis.
Caption: Experimental workflow for conformational analysis.
Computational Modeling Protocol
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for exploring the conformational landscape of molecules.[3][18][19][20][21]
Protocol for DFT-Based Conformational Analysis:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the C(aryl)-N bond to identify potential energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical infrared (IR) spectral data.
-
Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies of the conformers.
-
Rotational Barrier Calculation: Perform a relaxed potential energy surface scan by systematically rotating the C(aryl)-N dihedral angle and optimizing the rest of the geometry at each step. This will allow for the calculation of the rotational energy barrier.
-
The computational workflow is depicted in the diagram below.
Caption: Computational workflow for conformational analysis using DFT.
Synthesis of this compound
The synthesis of N-methylated anilines from their primary aniline precursors is a common transformation in organic chemistry.[1][22][23][24][25] While various methods exist, a common approach involves the reductive amination of the corresponding primary aniline or direct alkylation.
A plausible synthetic route starting from the commercially available 3-chloro-2-methylaniline is outlined below.
Protocol for N-Methylation:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2-methylaniline in a suitable solvent such as methanol.
-
Reagent Addition: Add a methylating agent, such as dimethyl carbonate or a methyl halide (e.g., methyl iodide), along with a suitable base to neutralize the acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove salts and excess reagents, and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure this compound.
Potential Biological Relevance and Applications
Substituted anilines are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antimicrobials, and central nervous system agents. The specific substitution pattern of this compound, with its combination of a halogen and alkyl groups, makes it an interesting candidate for further investigation in drug discovery programs. The conformational constraints imposed by the ortho-methyl group could be exploited to design more selective ligands for specific biological targets.
Conclusion
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rotational barrier and electron-withdrawing substituent effects: Theoretical study of -conjugation in para-substituted anilines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mr.copernicus.org [mr.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. auremn.org.br [auremn.org.br]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
- 23. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
Health and safety information for 3-Chloro-n,2-dimethylaniline
An In-Depth Technical Guide to the Health and Safety of 3-Chloro-N,2-dimethylaniline
This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 41456-52-4), a chemical intermediate of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of specific toxicological and safety data for this particular isomer, this document synthesizes known information and outlines prudent safety protocols based on established principles of chemical hygiene and risk mitigation.
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment.
1.1. Nomenclature and Identifiers
-
Chemical Name: this compound[1]
-
Synonyms: 3-Chloro-2,N-dimethylaniline, 3-chloro-N,2-dimethyl-aniline[1]
-
CAS Number: 41456-52-4[1]
1.2. Physicochemical Data
The available data on the physical properties of this compound is limited. Much of the detailed hazard assessment relies on data from structurally similar anilines. It is crucial to handle this compound with the assumption that it may share hazards with better-studied chlorinated and methylated anilines.
| Property | Value | Source |
| Molecular Weight | 155.62 g/mol | [1][2] |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Physical State | Data not available | [2] |
| Solubility | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | [2] |
| Flash Point | Data not available | [2] |
Hazard Identification and GHS Classification
As of the latest data, a comprehensive GHS classification for this compound is not available.[2] However, based on the known hazards of analogous compounds such as other chloroanilines and dimethylanilines, it is prudent to handle this chemical as potentially hazardous. For instance, related compounds are often classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.[3][4]
Assumed Potential Hazards (based on structural analogs):
-
Acute Oral, Dermal, and Inhalation Toxicity
-
Skin and Eye Irritation/Damage
-
Potential for Organ Damage with Prolonged or Repeated Exposure[4]
-
Aquatic Toxicity
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE. The causality behind these recommendations is to create redundant barriers between the researcher and the chemical, minimizing the risk of exposure.
3.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate vapors, mists, or aerosols.[2][4] This is a primary engineering control designed to capture contaminants at the source.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[4]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is a critical last line of defense. Each component is chosen to protect against specific routes of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[2] The choice of glove material should be validated for resistance to chlorinated aromatic amines.
-
Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to prevent skin contact.[2]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[2][5]
Caption: Personal Protective Equipment (PPE) Decision Workflow.
Safe Handling, Storage, and Emergency Protocols
A self-validating safety system involves not just procedures for routine work, but also robust plans for non-standard events like spills or exposures.
4.1. Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use.[4] The material may darken during storage.[4]
-
Incompatible Materials: While specific data for this compound is lacking, related anilines are incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4][5]
4.2. First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of an exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2][4] Seek medical attention.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]
Caption: First-Aid Response Protocol for Exposures.
4.3. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[5]
-
Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, vermiculite).[4][6] Collect the material in a suitable, closed container for disposal as hazardous waste.[4]
4.4. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable in the reviewed literature.[2] The primary health concerns with related aromatic amines include methemoglobinemia, where the blood's ability to transport oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[5][7]
-
Acute Toxicity: No specific LD50 or LC50 data is available for this compound.
-
Carcinogenicity: No data is available to classify the carcinogenicity of this compound.[4]
-
Ecological Toxicity: Specific data is unavailable. However, related chloroanilines are known to be toxic or very toxic to aquatic life, with potential for long-lasting effects.[8] Therefore, release into the environment must be avoided.[5]
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.
-
Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
References
- 1. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
A Technical Guide to the Solubility of 3-Chloro-n,2-dimethylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-n,2-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the foundational principles of solubility, outlines a robust experimental protocol for its determination, and discusses expected solubility trends. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection, process optimization, and formulation development involving this compound.
Introduction: The Significance of this compound and Its Solubility
This compound (CAS No. 41456-52-4) is an aromatic amine of significant interest in organic synthesis.[1][2][3][4] Its structural features, including a chlorinated phenyl ring and methylated amino group, make it a versatile building block for the synthesis of a variety of target molecules. This compound and its isomers are utilized as intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[5][6][7]
The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its practical application. In the realm of drug development, solubility dictates the choice of reaction media, affects reaction kinetics and yield, and is a crucial factor in purification processes such as crystallization. Furthermore, understanding its solubility profile is essential for formulation scientists developing stable and effective drug delivery systems.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed methodology for its experimental determination, and offer insights into the expected behavior of this compound in various organic solvents.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful heuristic.[8]
-
Solute-Solute Interactions: In the solid state, this compound molecules are held together by intermolecular forces. To dissolve, energy must be supplied to overcome these interactions.
-
Solvent-Solvent Interactions: Similarly, forces between solvent molecules must be disrupted to create a cavity for the solute molecule.
-
Solute-Solvent Interactions: The dissolution process is energetically favorable if the interactions between the solute and solvent molecules are strong enough to compensate for the energy required to overcome the solute-solute and solvent-solvent forces.
The molecular structure of this compound suggests the following:
-
Polarity: The presence of a chlorine atom and a nitrogen atom introduces polarity to the molecule.
-
Hydrogen Bonding: The secondary amine group (-NH-) is capable of acting as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.
-
Van der Waals Forces: The aromatic ring and methyl groups contribute to London dispersion forces.
Therefore, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents will be primarily dependent on the weaker van der Waals forces.
Expected Solubility Profile
Based on its chemical structure, the following trends in the solubility of this compound in common organic solvents can be anticipated:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine group of the solute, leading to strong solute-solvent interactions. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Can engage in dipole-dipole interactions. The carbonyl group in these solvents can act as a hydrogen bond acceptor for the solute's N-H group. |
| Nonpolar Aromatic | Toluene | Moderate | "Like dissolves like" principle applies due to the aromatic nature of both solute and solvent, facilitating π-π stacking and van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | Weaker van der Waals forces are the primary mode of interaction, which may not be sufficient to overcome the solute-solute interactions. |
| Chlorinated | Dichloromethane | Moderate to High | Similar polarity and the ability to engage in dipole-dipole interactions would favor solubility. |
It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of any impurities.
Experimental Determination of Solubility
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Figure 1: Experimental workflow for the determination of solubility using the isothermal saturation method.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Sampling: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[10][11]
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Data Interpretation and Application
The obtained solubility data, typically expressed in mg/mL or mol/L, provides a quantitative measure of the affinity of this compound for a particular solvent. This information is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure that reactants are in the solution phase, which can improve reaction rates and yields.
-
Purification: Designing crystallization processes by identifying suitable solvent/anti-solvent systems.
-
Pharmaceutical Formulation: Choosing excipients and solvent systems for the development of liquid dosage forms or for use in manufacturing processes such as wet granulation.
References
- 1. appchemical.com [appchemical.com]
- 2. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 1pchem.com [1pchem.com]
- 4. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 7. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Thermo Scientific 3-Chloro-n,2-dimethylaniline product information
An In-Depth Technical Guide to Thermo Scientific 3-Chloro-n,2-dimethylaniline for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials and intermediates is a critical determinant of experimental success. Substituted anilines are a cornerstone of this chemical toolbox, offering a versatile scaffold for constructing complex molecular architectures. Among these, this compound stands out as a valuable building block. Its specific substitution pattern—a chlorine atom, a ring-bound methyl group, and an N-methylated amine—provides a unique combination of steric and electronic properties that researchers can leverage for targeted molecular design.
This guide provides an in-depth technical overview of this compound, supplied by Thermo Scientific, a brand known for providing rigorously tested chemicals for research and development.[1][2][3] We will explore its chemical properties, applications in drug discovery, quality control methodologies, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Identity and Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a distinct molecule that should not be confused with its isomers, such as 3-Chloro-2-methylaniline or 3-Chloro-N,N-dimethylaniline, as each possesses different reactivity profiles.
Key Chemical Data
The essential identifiers and computed physical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41456-52-4 | [4][5] |
| Molecular Formula | C₈H₁₀ClN | [4][5] |
| Molecular Weight | 155.62 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Chloro-2,N-dimethylaniline | [4] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC | [4][5] |
| InChI Key | XAEPSTFCZJTYLE-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 12 Ų | [4] |
| Monoisotopic Mass | 155.0501770 Da | [4] |
The Role in Synthetic Chemistry and Drug Discovery
The utility of this compound as a synthetic intermediate stems from the strategic placement of its functional groups. These groups serve as handles for a variety of chemical transformations, making it a valuable precursor for generating libraries of diverse compounds in the hit-to-lead and lead optimization phases of drug discovery.[6]
-
The Secondary Amine (-NHCH₃): This functional group is a prime site for nucleophilic substitution, acylation, and modern cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the introduction of complex molecular fragments.
-
The Chlorine Atom (-Cl): As a halogen, it activates the aromatic ring for certain reactions and serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Methyl Groups (-CH₃): The methyl groups at the C2 and N-positions provide steric bulk, which can influence the regioselectivity of reactions and modulate the final conformation of the target molecule. This is often crucial for optimizing a compound's binding affinity to a biological target.
The interplay of these features allows for the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties (ADME).
Quality Control and Analytical Methodology
In research and drug development, the purity and identity of starting materials are paramount for ensuring the reproducibility and validity of experimental outcomes.[7] Impurities can lead to unintended side reactions, lower yields, and the generation of difficult-to-remove byproducts. Thermo Scientific provides products with specified purity levels, often verified by methods such as Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).[8][9]
Standard Analytical Protocols
-
Purity Determination by Gas Chromatography (GC):
-
Objective: To quantify the purity of the material and identify any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable for separating aniline derivatives.
-
Sample Preparation: Prepare a dilute solution of the sample in a high-purity solvent like dichloromethane or ethyl acetate.
-
Method: An appropriate temperature program is developed, starting at a low temperature and ramping up to a higher temperature to ensure the elution of all components.
-
Quantification: Purity is typically reported as area percent from the resulting chromatogram. For a more rigorous analysis, a quantitative method using an internal or external standard should be employed, following principles outlined in methodologies like EPA Method 8131.[10]
-
-
Identity Confirmation by FTIR:
-
Objective: To confirm the molecular structure by identifying characteristic functional group vibrations.
-
Method: A small amount of the neat liquid sample is placed between two salt plates (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: The resulting spectrum should show characteristic peaks for N-H stretching, C-N stretching, aromatic C-H and C=C stretching, and C-Cl stretching, conforming to the known spectrum of the compound.[8]
-
Synthesis and Manufacturing Insights
While end-users will procure this compound, understanding its synthesis provides insight into potential impurities and the compound's stability. A plausible and common industrial route for related anilines involves the reduction of a corresponding nitroaromatic precursor. The N-methylation step can occur either before or after the reduction.
A representative synthetic pathway could involve:
-
Nitration: Starting with a suitable chlorotoluene derivative, a nitro group is introduced onto the aromatic ring.
-
Reduction: The nitro group is then reduced to an amine. A common method for this is catalytic hydrogenation or using reducing agents like iron in acidic media.[11]
-
N-Methylation: The resulting primary or secondary amine is methylated using a suitable methylating agent to yield the final product.
This multi-step process underscores the importance of the rigorous purification and quality control described in the previous section to remove any unreacted starting materials or reaction byproducts.
Safety, Handling, and Storage Protocols
Substituted anilines as a class require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related analogs can inform best practices.[12][13]
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[12][14] | Nitrile gloves, lab coat, approved respirator (if ventilation is inadequate). |
| Skin Irritation | Causes skin irritation.[15][13] | Chemical-resistant gloves, lab coat. |
| Eye Damage | Causes serious eye irritation or damage.[15][13] | Chemical safety goggles and/or face shield. |
| Respiratory Irritation | May cause respiratory tract irritation.[15][13] | Use only in a well-ventilated area or chemical fume hood. |
Handling and Storage Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. After handling, wash hands and any exposed skin thoroughly.[12][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.[13] Some anilines are light-sensitive and may darken over time; storage in an amber bottle under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Conclusion
Thermo Scientific this compound is a specialized chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its unique trifecta of reactive sites—the secondary amine, the chloro group, and the sterically influencing methyl groups—provides a robust platform for building molecular complexity and diversity. By adhering to stringent quality control standards, employing appropriate analytical methods for verification, and observing rigorous safety protocols, scientists can effectively and safely leverage this compound to advance their research objectives and accelerate the development of novel chemical entities.
References
- 1. Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Thermo Scientific | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. nbinno.com [nbinno.com]
- 8. 3-Chloro-N,N-dimethylaniline, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. A18221.30 [thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. prepchem.com [prepchem.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. 3-Chloro-2,6-dimethylaniline, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
Introduction: A Versatile Anilido-Derivative in Modern Chemistry
An In-depth Technical Guide to the Applications of 3-Chloro-N,2-dimethylaniline
This compound, a substituted aniline derivative, is a pivotal intermediate in the synthesis of a wide array of commercially significant organic compounds.[1][2] With the CAS Number 41456-52-4 and the molecular formula C₈H₁₀ClN, this compound serves as a critical building block in various industries, including agriculture, pharmaceuticals, and materials science.[3][4][5] Its strategic substitution pattern—a chlorine atom, a methyl group, and an N-methylamino group on the aniline core—imparts unique reactivity, making it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, core applications, and safety considerations, tailored for researchers and professionals in chemical and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41456-52-4[3][4] |
| Molecular Formula | C₈H₁₀ClN[3][5] |
| Molecular Weight | 155.63 g/mol [3] |
| IUPAC Name | This compound[5] |
Synthesis of this compound: A Methodological Overview
The industrial synthesis of substituted anilines like this compound often relies on the reduction of the corresponding nitroaromatic compound. A common precursor for a related compound, 3-chloro-2-methylaniline, is 6-chloro-2-nitrotoluene.[6][7] The synthesis typically involves the reduction of the nitro group to an amine. Various reducing agents and catalytic systems can be employed for this transformation.
One documented method involves the use of polysulfides in an aqueous medium.[6][7] This approach is favored for its high yield and enhanced safety profile compared to methods that use catalysts prone to poisoning.[6]
Experimental Protocol: Polysulfide-Mediated Reduction
This protocol is based on a patented method for the synthesis of the closely related 3-chloro-2-methylaniline and illustrates a common industrial approach.[6][7]
Materials:
-
6-chloro-2-nitrotoluene
-
Sodium polysulfide
-
Ammonium bromide
-
Water
-
Reaction vessel (e.g., three-neck flask) equipped with mechanical stirring, reflux condenser, and thermometer
Procedure:
-
In the reaction vessel, dissolve sodium polysulfide (1 mol) in water (50 ml).[6]
-
Stir the mixture and add ammonium bromide (0.4 mol).[6]
-
Gradually add 6-chloro-2-nitrotoluene (1 mol) dropwise to the reaction mixture.[6]
-
Maintain the reaction temperature at 30°C.[6]
-
After the reaction is complete, separate the upper organic phase.[6]
-
Wash the organic phase with water until it is neutral.[6]
-
Perform vacuum distillation of the organic phase at 0.1 MPa.[6]
-
Collect the fraction that distills at 127-137°C to obtain the final product.[6]
Caption: A flowchart of the synthesis of 3-chloro-2-methylaniline.
Core Applications of this compound
The utility of this compound stems from its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Its applications are most prominent in the agrochemical and pharmaceutical sectors.
Agrochemicals: A Cornerstone in Crop Protection
A primary application of the related compound 3-chloro-2-methylaniline is in the production of herbicides.[2][8] It is a critical precursor for the synthesis of Quinclorac, a widely used herbicide effective in controlling weeds in paddy fields.[1][2] The demand for high-purity intermediates like 3-chloro-2-methylaniline is driven by the need for effective crop protection solutions to ensure global food security.[1][2] The agrochemical sector is a significant driver of market growth for this compound, as it is also a key intermediate in the production of insecticides and fungicides.[8]
Pharmaceuticals: A Building Block for Novel Therapeutics
In the pharmaceutical industry, 3-chloro-2-methylaniline and its derivatives are employed as building blocks for the synthesis of various therapeutic agents.[1][2] Its structure is valuable for complex organic synthesis, leading to the development of new pharmaceutical compounds.[2] For instance, it has been used in the preparation of derivatives that have shown potential as anticancer agents, highlighting its significance in advancing medical research and drug development.[1][2]
Dyes and Pigments Industry
Beyond agriculture and medicine, 3-chloro-2-methylaniline serves as a crucial raw material in the synthesis of dyes.[1][2] It is notably used in the production of dye DB-50, which is valued in the textile industry.[1] This application underscores the compound's versatility, bridging chemical synthesis with practical industrial uses in the manufacturing of consumer and industrial products.[2]
Caption: Applications of this compound.
Safety and Toxicology
As with any chemical intermediate, proper handling and awareness of the toxicological profile of this compound and related compounds are crucial. The safety data for the closely related 3-chloro-2-methylaniline indicates several hazards.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[9]
-
Skin Contact: May cause skin irritation.[10]
-
Eye Contact: Causes serious eye irritation.[10]
Precautionary Measures:
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store away from incompatible materials such as acids and strong oxidizing agents.[9][10]
Toxicological Effects: Aniline and its derivatives are known to potentially cause effects on the blood, which may result in the formation of methemoglobin.[11][12] Symptoms of exposure can include headache, dizziness, and cyanosis (bluish discoloration of the skin).[12][13]
Conclusion
This compound and its isomers are indispensable chemical intermediates with a broad spectrum of applications. Their role in the synthesis of high-value products, ranging from life-saving pharmaceuticals to essential agrochemicals and vibrant dyes, underscores their importance in the chemical industry. A thorough understanding of their synthesis, reactivity, and safety is paramount for leveraging their full potential in research and development. As industries continue to innovate, the demand for such versatile building blocks is poised to grow, further cementing their significance in modern organic synthesis.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. 41456-52-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 8. dataintelo.com [dataintelo.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 12. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
- 13. epa.gov [epa.gov]
The Enduring Legacy of a Chance Discovery: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: From a Failed Experiment to a Foundation of Modern Chemistry
The story of substituted anilines is a testament to the serendipitous nature of scientific discovery and its profound impact on technology and medicine. What began as a failed attempt to synthesize quinine in the mid-19th century blossomed into the birth of the synthetic dye industry, and subsequently, laid the groundwork for significant advancements in pharmaceuticals and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted anilines, from their humble beginnings to their current status as indispensable building blocks in modern chemical synthesis. We will delve into the pivotal moments of discovery, the evolution of synthetic methodologies, and the ever-expanding applications that continue to shape our world.
Part 1: The Dawn of the Aniline Era - A Splash of Purple that Changed the World
The journey into the world of substituted anilines begins with the isolation of aniline itself. In 1826, Otto Unverdorben first obtained this simple aromatic amine through the destructive distillation of indigo, naming it "Crystallin".[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol".[1] It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these seemingly different substances were, in fact, the same compound, which became known as aniline.[1]
However, the true potential of aniline and its derivatives was unlocked by a brilliant accident in 1856. William Henry Perkin, an 18-year-old student of Hofmann, was attempting to synthesize the anti-malarial drug quinine during his Easter vacation.[2][3] His experiment, which involved the oxidation of crude aniline with potassium dichromate, yielded not the desired quinine, but a black, tarry sludge.[4] While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[5][6] This purple substance, which he named "mauveine," was the world's first synthetic dye.[4] Perkin's serendipitous discovery and his subsequent scaling of its production marked the birth of the synthetic dye industry and ignited a fervent period of research into the chemical manipulation of aniline.[2][6]
Following Perkin's breakthrough, a rainbow of aniline-based dyes emerged. In 1858, the vibrant red dye fuchsine was introduced, followed by aniline blue in 1860.[6] These discoveries not only revolutionized the textile industry but also spurred the growth of the chemical industry, particularly in Germany, where companies like BASF (Badische Anilin- und Soda-Fabrik) were founded on the chemistry of aniline.[7]
A pivotal moment in the expansion of substituted aniline chemistry came in 1858 with Peter Griess's discovery of the diazotization reaction.[8][9] Griess found that treating aromatic amines with nitrous acid produced diazonium salts, which are highly versatile intermediates for introducing a wide range of substituents onto the aromatic ring.[9][10] This reaction opened the door to the systematic synthesis of a vast array of substituted anilines, further fueling the development of new dyes and other functional molecules.
Part 2: The Synthetic Evolution - From Classical Reductions to Modern Cross-Coupling
The ability to synthesize a diverse range of substituted anilines is fundamental to their widespread application. Over the decades, the synthetic chemist's toolbox for accessing these crucial intermediates has expanded dramatically, moving from classical, often harsh methods to sophisticated, highly selective catalytic reactions.
The Workhorse: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is one of the oldest and most reliable methods for synthesizing this class of compounds.[4] The ready availability of a wide variety of substituted nitroaromatics through electrophilic nitration makes this a highly attractive and cost-effective approach.
Classical Metal/Acid Systems: The traditional Béchamp reduction, developed in 1854, utilizes iron filings in the presence of an acid, typically hydrochloric acid.[1] This method is robust and high-yielding, making it suitable for large-scale industrial production. Other metal/acid systems, such as tin (Sn) and hydrochloric acid, are also effective.
Catalytic Hydrogenation: A cleaner and more efficient alternative to metal/acid reductions is catalytic hydrogenation.[4] This method employs hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[11][12] The reaction proceeds under milder conditions and produces water as the only byproduct. However, care must be taken as the conditions can also reduce other sensitive functional groups.
Experimental Protocol: Reduction of 4-Nitrotoluene to p-Toluidine using Iron and HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrotoluene (1.0 eq) and iron filings (3.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 5:1 v/v).
-
Acid Addition: Slowly add concentrated hydrochloric acid (0.25 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude p-toluidine, which can be further purified by distillation or recrystallization.
The Revolution: Palladium- and Copper-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unprecedented scope and functional group tolerance.
Buchwald-Hartwig Amination: Developed in the mid-1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between aryl halides or triflates and a wide range of primary and secondary amines.[8][9] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base.[2][3] The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive research, leading to the development of several "generations" of highly active catalyst systems.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol.[13] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand, allowing the reaction to proceed under milder conditions.[14] The Goldberg reaction is a specific variation of the Ullmann condensation for the synthesis of N-aryl anilines.[13]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Reactant Addition: Add 4-chlorotoluene (1.0 eq) and morpholine (1.2 eq) to the tube, followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the N-(4-methylphenyl)morpholine.[15]
| Synthetic Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Nitroarene Reduction (Fe/HCl) | Iron, Hydrochloric Acid | Reflux in EtOH/H₂O | Inexpensive, robust, scalable | Harsh conditions, stoichiometric waste |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temp. to moderate heat | Clean, high-yielding, mild | Can reduce other functional groups |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, strong base | 80-110 °C in an inert atmosphere | Broad scope, high functional group tolerance | Expensive catalysts and ligands |
| Ullmann Condensation | Copper catalyst, ligand, base | Often requires higher temperatures | Alternative to palladium-catalyzed methods | Can require harsh conditions |
Part 3: The Expanding Horizons - Applications Beyond the Dye Vat
While the initial impetus for the study of substituted anilines was their vibrant colors, their utility has since expanded into numerous other fields, most notably pharmaceuticals and materials science.
Substituted Anilines in Medicinal Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[16] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for binding to biological targets.
Early Discoveries and Sulfa Drugs: One of the earliest examples of an aniline-derived drug is acetanilide, which was used as an analgesic and antipyretic in the late 19th century.[16] This paved the way for the development of the widely used pain reliever paracetamol (acetaminophen).[16] A major breakthrough came with the discovery of sulfonamide antibiotics, such as sulfanilamide, which are synthesized from aniline and were among the first effective treatments for bacterial infections.[17]
Modern Pharmaceuticals: Today, the substituted aniline motif is found in a diverse array of drugs, including:
-
Anticancer agents: Many kinase inhibitors used in targeted cancer therapy, such as gefitinib and erlotinib, contain a substituted aniline core that is crucial for their binding to the ATP-binding pocket of the target kinase.
-
Antidepressants and Antipsychotics: The structural versatility of anilines has been exploited in the development of drugs targeting the central nervous system.[17]
-
Local Anesthetics: Compounds like lidocaine and benzocaine are aniline derivatives that function by blocking sodium channels.[7]
The Challenge of Aniline Toxicity and the Rise of Bioisosteres: A significant challenge in the use of anilines in drug development is their potential for metabolic activation to toxic species.[11][18][19] The aniline moiety can be oxidized by cytochrome P450 enzymes to form reactive intermediates that can lead to adverse drug reactions.[20] To address this, medicinal chemists have developed the concept of aniline bioisosteres , which are structural mimics of aniline that retain its desirable binding properties but have improved metabolic stability.[21][22][23] Examples of aniline bioisosteres include aminobicycloalkanes and other saturated cyclic amines that replace the planar, electron-rich aromatic ring with a three-dimensional, less easily oxidized scaffold.[21][23]
Substituted Anilines in Materials Science
The unique electronic properties of substituted anilines have also made them valuable in the field of materials science, particularly in the development of conducting polymers.
Polyaniline: A Versatile Conducting Polymer: Polyaniline (PANI) is a conducting polymer that can be easily synthesized by the oxidative polymerization of aniline.[6][9] The conductivity of polyaniline can be tuned by doping with acids, and it exists in several oxidation states, each with distinct colors and properties.[5] Polyaniline and its derivatives have a wide range of applications, including:
-
Antistatic coatings and electromagnetic shielding [5]
-
Corrosion protection [5]
-
Sensors and biosensors
-
Electrodes for batteries and supercapacitors [5]
Experimental Protocol: Chemical Synthesis of Polyaniline
-
Monomer Solution: In a beaker, dissolve aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., 1 M HCl).
-
Oxidant Solution: In a separate beaker, dissolve an oxidizing agent such as ammonium persulfate (1.0 eq) in the same acidic solution.
-
Polymerization: Slowly add the oxidant solution to the stirred aniline solution at a controlled temperature (e.g., 0-5 °C).
-
Observation: A dark green precipitate of polyaniline should form as the polymerization proceeds.
-
Isolation and Washing: After the reaction is complete, collect the polymer by filtration and wash it sequentially with the acidic solution, water, and an organic solvent like methanol to remove unreacted monomer and oligomers.
-
Drying: Dry the resulting polyaniline powder under vacuum.
Part 4: Characterization and Safety
Spectroscopic Characterization of Substituted Anilines
The identification and characterization of substituted anilines rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons are highly dependent on the nature and position of the substituents. The protons of the amino group (-NH₂) typically appear as a broad singlet.[24]
-
¹³C NMR: The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.[24][25]
-
-
Infrared (IR) Spectroscopy:
| Spectroscopic Technique | Characteristic Features for a Primary Substituted Aniline |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm; broad -NH₂ singlet. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. |
| IR | Two N-H stretching bands (3300-3500 cm⁻¹); N-H bending band (~1600 cm⁻¹); C-N stretching band (1250-1350 cm⁻¹). |
Safety and Toxicology
Aniline and many of its derivatives are toxic and should be handled with appropriate safety precautions.[4][10][14][27][28] They can be absorbed through the skin and are harmful if inhaled or ingested.[14] Chronic exposure can lead to serious health effects.[14] It is essential to consult the Safety Data Sheet (SDS) for specific aniline derivatives before use and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][10][14][27][28]
Conclusion: A Legacy of Innovation and a Future of Possibilities
From the accidental discovery of a purple dye to its central role in modern medicine and materials science, the story of substituted anilines is a compelling narrative of scientific progress. The journey has been marked by ingenious synthetic innovations that have transformed our ability to create complex molecules with tailored properties. As researchers continue to push the boundaries of chemistry and biology, the versatile and enduring aniline scaffold will undoubtedly remain a vital tool for innovation, leading to the development of new life-saving drugs, advanced materials, and technologies yet to be imagined.
References
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. sia-toolbox.net [sia-toolbox.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. carlroth.com [carlroth.com]
- 11. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wikieducator.org [wikieducator.org]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. rsc.org [rsc.org]
- 16. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chalcogen.ro [chalcogen.ro]
- 18. researchgate.net [researchgate.net]
- 19. Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and application of the privileged aniline bioisostere 1-aminonorbornane - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. chemos.de [chemos.de]
- 28. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
Ecotoxicity of Chlorinated Aniline Derivatives: A Technical Guide for Environmental Risk Assessment
<
Abstract
Chlorinated anilines are a significant class of chemical intermediates used in the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] Their widespread use and potential for environmental release have raised concerns about their impact on aquatic and terrestrial ecosystems.[3][4] These compounds can exhibit significant toxicity to a range of organisms, with effects that include disruption of growth, reproduction, and development.[1][2] This technical guide provides an in-depth analysis of the ecotoxicity of chlorinated aniline derivatives. It covers their mechanisms of toxic action, structure-activity relationships, and summarizes acute and chronic toxicity data for key aquatic species. Furthermore, this guide details standardized protocols for ecotoxicity testing, discusses the environmental fate and bioaccumulation potential of these compounds, and provides a framework for environmental risk assessment. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety to support informed decision-making and responsible management of these chemicals.
Table of Contents
-
Introduction to Chlorinated Anilines
-
Mechanisms of Ecotoxicity
-
Structure-Activity Relationships (SARs)
-
Standardized Ecotoxicity Testing Protocols
-
Summary of Ecotoxicity Data
-
Environmental Fate, Transport, and Biodegradation
-
Environmental Risk Assessment Framework
-
References
Introduction to Chlorinated Anilines
Chlorinated anilines are aromatic amines characterized by an aniline molecule substituted with one or more chlorine atoms. They are critical building blocks in many industrial chemical processes, including the manufacturing of azo dyes, pigments, pharmaceuticals like chlorhexidine, and various herbicides.[1][2][5] Their production and use can lead to their release into the environment through various pathways, including industrial wastewater discharges, accidental spills, and atmospheric deposition.[2][4] Once in the environment, their persistence and potential for bioaccumulation pose a risk to aquatic and terrestrial life.[6][7] The toxicity of these compounds is a significant concern, as they can induce a range of adverse effects in organisms, including methemoglobinemia, oxidative stress, and carcinogenicity.[8][9] The number and position of the chlorine atoms on the aniline ring significantly influence the compound's physicochemical properties and, consequently, its ecotoxicity.[10]
Mechanisms of Ecotoxicity
The toxic effects of chlorinated anilines are multifaceted and can vary between species. A primary mechanism of toxicity is the induction of oxidative stress. This occurs through the metabolic activation of chlorinated anilines to reactive intermediates, such as nitroso and hydroxylamine derivatives.[8] These metabolites can participate in redox cycling, generating reactive oxygen species (ROS) that overwhelm the antioxidant defense systems of an organism.[8] This leads to damage to cellular components, including lipids, proteins, and DNA.
Another significant toxic effect, particularly in vertebrates, is methemoglobinemia. This condition results from the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to transport oxygen effectively.[8][9] This can lead to hypoxia and, in severe cases, death. The potency of methemoglobin induction varies among isomers, with para-substituted chloroanilines generally being more potent than ortho- or meta-isomers.[11][12]
Chlorinated anilines are also known to act as polar narcotics, disrupting cell membrane integrity and function.[13] This non-specific mode of action contributes to their general toxicity to a broad range of organisms. The disruption of membrane-bound enzymes involved in processes like lipid biosynthesis has also been reported.[7]
Caption: Key mechanisms of chlorinated aniline ecotoxicity.
Structure-Activity Relationships (SARs)
The ecotoxicity of chlorinated anilines is strongly correlated with their chemical structure, specifically the number and position of chlorine substituents. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of these compounds.[14][15][16]
Generally, the toxicity of chlorinated anilines increases with the degree of chlorination.[10][13] This trend is often linked to the increasing hydrophobicity (log P or log Kow) of the molecule, which enhances its ability to partition into biological membranes and exert toxic effects.[10] For instance, studies have shown a positive correlation between the number of chlorine atoms and cytotoxicity in fish cell lines.[10]
The position of the chlorine atoms also plays a crucial role. For example, p-chloroaniline is often found to be more toxic than its ortho- and meta-isomers, particularly in inducing hematotoxic effects like methemoglobinemia in rats and mice.[11] QSAR studies have identified molecular descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) as significant predictors of toxicity, suggesting that electronic interactions are key to their biological activity.[15][17]
Caption: Factors influencing chlorinated aniline toxicity.
Standardized Ecotoxicity Testing Protocols
To ensure the reliability and comparability of ecotoxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[18][19][20] For aquatic ecotoxicity, the following tests are fundamental:
4.1. Acute Fish Toxicity Test (OECD 203)
This protocol evaluates the short-term lethal effects of a chemical on fish.
-
Objective: To determine the median lethal concentration (LC50) of a substance that causes mortality in 50% of the test fish population over a 96-hour period.
-
Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Methodology:
-
Preparation: A range of test concentrations and a control (without the test substance) are prepared in a suitable dilution water.
-
Exposure: Fish are introduced to the test solutions and observed for 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
-
-
Self-Validation: The test is considered valid if the mortality in the control group is less than 10%.
4.2. Acute Immobilisation Test for Daphnia sp. (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Objective: To determine the median effective concentration (EC50) that causes immobilization in 50% of the Daphnia magna population after 48 hours.
-
Test Organism: Daphnia magna.
-
Methodology:
-
Preparation: Test solutions are prepared similarly to the fish toxicity test.
-
Exposure: Young daphnids (less than 24 hours old) are exposed to the test solutions for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value is calculated.
-
-
Self-Validation: Control group immobilization must be ≤10%, and the dissolved oxygen concentration should remain above 3 mg/L.
4.3. Algal Growth Inhibition Test (OECD 201)
This protocol evaluates the effects of a substance on the growth of freshwater microalgae.
-
Objective: To determine the concentration that inhibits a specific aspect of algal growth (e.g., growth rate) by 50% (EC50) over a 72-hour period.
-
Test Organism: Green algae such as Pseudokirchneriella subcapitata.
-
Methodology:
-
Preparation: Algal cultures are exposed to a series of test concentrations in a nutrient-rich medium.
-
Incubation: The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.
-
Measurement: Algal growth is measured by cell counts or a surrogate measure like fluorescence.
-
Data Analysis: The EC50 for growth rate inhibition is calculated.
-
-
Self-Validation: The cell concentration in the control culture should increase exponentially by a factor of at least 16 over the 72-hour test period.
Caption: Standardized ecotoxicity testing workflow.
Summary of Ecotoxicity Data
The following tables summarize acute and chronic ecotoxicity data for several chlorinated aniline derivatives across different trophic levels. It is important to note that toxicity can vary significantly depending on the test species and experimental conditions.[21][22]
Table 1: Acute Ecotoxicity of Chlorinated Anilines
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| 2-Chloroaniline | Daphnia magna | 48h EC50 | 9.8 | [5] |
| 3-Chloroaniline | Daphnia magna | 48h EC50 | 3.1 | [5] |
| 4-Chloroaniline | Daphnia magna | 48h EC50 | 0.102 | [23] |
| 4-Chloroaniline | Allivibrio fischeri | 30min EC50 | 1.99 | [23] |
| 4-Chloroaniline | Lemna minor | 7d EC50 | 82.84 | [23] |
| 2,4-Dichloroaniline | Poecilia reticulata | 14d LC50 | 11.7 | [24] |
| 3,4-Dichloroaniline | Ophryotrocha diadema | 96h LC50 | 15 | [25] |
| 3,5-Dichloroaniline | Daphnia magna | 48h EC50 | 1.1 | [22] |
Table 2: Chronic Ecotoxicity of Chlorinated Anilines
| Compound | Organism | Endpoint | Value (µg/L) | Reference |
| Aniline | Daphnia magna | 14d LOEC | 21.8 | [26] |
| 4-Chloroaniline | Daphnia magna | 10d Fecundity | >13.89 | [23] |
| 4-Chloroaniline | Danio rerio | 31d NOEC (Hepatocytes) | 50 | [27] |
Environmental Fate, Transport, and Biodegradation
The environmental persistence and mobility of chlorinated anilines are governed by their physicochemical properties and susceptibility to degradation processes.
-
Persistence: Chlorinated aromatic compounds are generally more resistant to degradation than their non-chlorinated counterparts due to the strong electron-withdrawing effect of the chlorine atoms.[6] This can lead to their persistence in soil and water.[7]
-
Transport: The mobility of these compounds in the environment is influenced by their water solubility and sorption to soil and sediment. While some chlorinated anilines have low n-octanol/water partition coefficients (log Kow), suggesting limited bioaccumulation, their persistence can still lead to long-term exposure for organisms.[28]
-
Biodegradation: The biodegradation of chlorinated anilines is a slow process in natural environments.[6][29] However, acclimatized microbial communities, particularly in activated sludge, can degrade these compounds.[29] The rate of biodegradation can be influenced by factors such as the concentration of the compound, the size of the microbial inoculum, and the presence of other organic compounds.[6][29] Dechlorination is a critical step in their breakdown.[6]
Environmental Risk Assessment Framework
A comprehensive environmental risk assessment for chlorinated anilines involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).
-
Hazard Identification: This involves gathering all available ecotoxicity data for the chlorinated aniline of interest, covering acute and chronic effects on various species.
-
Dose-Response Assessment: Determination of key toxicity endpoints such as the No-Observed-Effect Concentration (NOEC) or the EC10.
-
Exposure Assessment: Estimation of the PEC in relevant environmental compartments (water, soil, sediment) based on production volumes, use patterns, and environmental fate models.
-
Risk Characterization: The risk is quantified by calculating the risk quotient (RQ = PEC/PNEC). An RQ value greater than 1 indicates a potential risk to the environment, warranting further investigation or risk management measures.
The PNEC is typically derived from the lowest available NOEC or EC10 value by applying an assessment factor to account for uncertainties, such as inter-species variability and the extrapolation from laboratory data to the real environment.
Conclusion and Future Perspectives
Chlorinated aniline derivatives are industrially important chemicals that pose a significant ecotoxicological risk. Their toxicity is driven by mechanisms such as oxidative stress and methemoglobin formation, and is strongly influenced by their chemical structure. While standardized testing protocols provide a robust framework for hazard assessment, there is a need for more chronic toxicity data, especially at environmentally relevant concentrations, to refine risk assessments.[1] Future research should focus on the development of more sophisticated QSAR models, the investigation of the toxicity of mixtures of chlorinated anilines and other pollutants, and the exploration of advanced remediation technologies for the removal of these persistent compounds from the environment.
References
- 1. mdpi.com [mdpi.com]
- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Met… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. rivm.nl [rivm.nl]
- 6. besjournal.com [besjournal.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. Prediction Model of Toxicity of Anilines and Phenols in Leather Chemicals | Atlantis Press [atlantis-press.com]
- 15. QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) | Scientific.Net [scientific.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation on joint toxicity of chlorinated anilines and cadmium to Photobacterium phosphoreum and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. kreatis.eu [kreatis.eu]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acute toxicity screening of 4-chloroaniline in freshwater standard species | Scientific Letters [publicacoes.cespu.pt]
- 24. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. ccme.ca [ccme.ca]
- 27. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Biodegradability of chlorinated anilines in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Leveraging CRISPR-Cas9 for High-Throughput Target Identification and Validation
Abstract: The identification of robust therapeutic targets remains a primary bottleneck in oncology drug discovery. Traditional methods have often been hampered by inefficiency and off-target effects. This guide provides an in-depth methodological and application-focused overview of pooled CRISPR-Cas9 screening, a transformative technology for systematically interrogating gene function on a genome-wide scale. We will dissect the core principles of CRISPR-Cas9 and its variants, detail a comprehensive workflow from library design to hit validation, and explain the critical causality behind key experimental choices. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to implement or optimize high-throughput genetic screens to uncover novel cancer vulnerabilities and mechanisms of drug resistance.
Introduction: The Imperative for Precision in Target Discovery
The success of targeted cancer therapies is predicated on the precise identification and validation of genes or pathways that cancer cells depend on for survival and proliferation. For years, RNA interference (RNAi) was the workhorse for large-scale loss-of-function screening. However, its utility was often compromised by incomplete knockdown and significant off-target effects, leading to a high rate of false positives and negatives.
The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and the CRISPR-associated protein 9 (Cas9) system has revolutionized functional genomics.[1][2][3] This technology provides a robust, scalable, and precise tool for creating complete genetic knockouts, thereby offering a clearer link between genotype and phenotype.[2][4] Genome-scale CRISPR screens enable the unbiased interrogation of thousands of genes in a single experiment, accelerating the discovery of high-value targets and elucidating complex biological pathways, such as those conferring drug resistance.[5][6][7]
Core Principles of CRISPR-Based Gene Modulation
The power of CRISPR technology lies in its programmable nature, consisting of two primary components: the Cas9 nuclease, which acts as a pair of "molecular scissors," and a single-guide RNA (sgRNA) that directs the Cas9 to a specific 20-nucleotide DNA sequence.[3][8]
The interaction is dependent on a short DNA sequence known as the Protospacer Adjacent Motif (PAM), which for the commonly used Streptococcus pyogenes Cas9 is NGG.[8][9] Upon binding, Cas9 creates a double-strand break (DSB) in the target DNA. The cell's natural, error-prone repair mechanism, Non-Homologous End Joining (NHEJ), often introduces small insertions or deletions (indels) at the break site.[8][10] These indels can cause a frameshift mutation, leading to a premature stop codon and resulting in a functional gene knockout (CRISPRko).[9]
Beyond knockout, the system has been adapted for transcriptional modulation by using a catalytically "dead" Cas9 (dCas9) that can bind to DNA but cannot cut it.[11][12] Fusing dCas9 to transcriptional effector domains allows for targeted gene activation (CRISPRa) or interference (CRISPRi), providing complementary gain-of-function and loss-of-function screening platforms.[11][12][13][14][15]
| System | Cas9 Variant | Mechanism | Primary Use Case |
| CRISPRko | Wild-Type Cas9 | Induces double-strand break leading to frameshift mutations via NHEJ repair.[8][10] | Complete loss-of-function; essential gene identification. |
| CRISPRi | dCas9-Repressor (e.g., KRAB) | Sterically hinders transcription or actively represses it at the promoter.[11][13] | Reversible gene knockdown; studying essential genes where knockout is lethal.[14] |
| CRISPRa | dCas9-Activator (e.g., VP64, SAM) | Recruits transcriptional machinery to the promoter to upregulate gene expression.[11][12][13] | Gain-of-function screens; identifying genes that confer resistance when overexpressed. |
Table 1. Comparison of Core CRISPR-Based Modulation Systems.
Caption: Core mechanism of CRISPR-Cas9 knockout (CRISPRko).
Methodological Workflow: A Self-Validating System
A successful CRISPR screen is a multi-stage process where each step contains quality controls to ensure the integrity of the final dataset. The workflow is designed as a self-validating system, minimizing the risk of artifacts and false discoveries.
Designing a High-Quality sgRNA Library
The foundation of any screen is the sgRNA library. Whether using a pre-designed whole-genome library or a custom library targeting a specific gene family (e.g., kinases), several design principles are critical.[16]
-
On-Target Efficacy: Modern algorithms predict sgRNA activity based on sequence features, such as GC content (ideally 40-80%) and nucleotide position preferences.[17][18] Targeting early, constitutively expressed exons is crucial to maximize the chance of generating a null allele.[9][16][18]
-
Specificity: To minimize off-target effects, sgRNAs are designed to have minimal sequence similarity to other genomic regions.[17]
-
Redundancy: Using multiple sgRNAs (typically 3-6) per gene provides statistical power and guards against single ineffective guides, increasing confidence in the results.[19]
Viral Delivery & Cell Line Engineering
Lentivirus is the most common method for delivering pooled sgRNA libraries into a wide range of cell types due to its high efficiency and stable integration into the host genome.[20]
Protocol: Lentiviral Transduction for Pooled Screens
-
Cell Seeding: Plate the target cells (e.g., a cancer cell line stably expressing Cas9) such that they are at ~50-70% confluency at the time of transduction.[21]
-
Viral Addition: Thaw the pooled lentiviral library on ice.[21][22] Add the virus to the cells at a low Multiplicity of Infection (MOI) of 0.3-0.5 . This is a critical step.
-
Causality: A low MOI ensures that the vast majority of transduced cells receive only a single sgRNA.[19] This maintains the crucial link between a single genetic perturbation and the resulting phenotype.
-
-
Enhance Transduction: Add a transduction-enhancing reagent like Polybrene (typically 8 µg/mL).[21][23]
-
Incubation: Incubate cells with the virus for 18-24 hours.[22]
-
Selection: After incubation, replace the virus-containing media with fresh media containing an appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells.[4]
-
QC - Representation: After selection, harvest a baseline population of cells (the "T0" sample). This sample is vital for ensuring the library's complexity has been maintained and serves as the reference against which screen endpoints are compared. A representation of at least 300-1000 cells per sgRNA should be maintained throughout the screen.[24]
Executing the Screen: Positive and Negative Selection
CRISPR screens are broadly categorized into two types based on the selective pressure applied.[25][26]
-
Negative Selection (Dropout) Screens: These screens aim to identify genes essential for cell survival or proliferation under normal or specific conditions.[26] Cells with knockouts of essential genes will be depleted from the population over time.[7] The sgRNAs targeting these genes will therefore be underrepresented in the final cell population compared to the T0 sample.[7]
-
Positive Selection (Enrichment) Screens: These screens identify genes whose loss confers a survival advantage under a specific pressure, such as a cytotoxic drug.[4][26][27] Cells that acquire a resistance-conferring knockout will survive and proliferate, while the majority of the cells will die.[4][27] The sgRNAs targeting these resistance genes will be enriched in the final population.[4]
Experimental Causality: The choice of drug concentration is paramount in a resistance screen. A high drug pressure (inhibiting growth by 70-90%) creates the optimal window to identify true resistance hits.[28] Conversely, a lower pressure (10-30% growth inhibition) is used for "sensitizer" screens, which are a form of negative selection to find genes that, when lost, make the cells more sensitive to the drug.[28]
Data Acquisition and Analysis
The final step is to quantify the change in sgRNA abundance.
-
Genomic DNA Extraction: Harvest genomic DNA from the T0 and endpoint cell populations (e.g., drug-treated and vehicle-treated).[24]
-
PCR & NGS: Use PCR to amplify the sgRNA cassettes from the genomic DNA.[24] These amplicons are then sequenced using Next-Generation Sequencing (NGS).
-
Bioinformatic Analysis: The sequencing reads are counted for each sgRNA and normalized. The log-fold change (LFC) between the endpoint and T0 samples is calculated. Powerful bioinformatics tools like MAGeCK and BAGEL are then used to integrate data from all sgRNAs targeting the same gene to generate a statistical score and rank genes that are significantly depleted or enriched.[29][30][31] These algorithms are essential for distinguishing true "hits" from background noise.[32][33]
Caption: High-throughput CRISPR screening workflow.
Application: Case Study in Drug Resistance
Imagine a scenario where a BRAF-mutant melanoma cell line develops resistance to the BRAF inhibitor, Vemurafenib. A positive selection CRISPRko screen can be employed to identify the genes whose loss drives this resistance.
-
Setup: A genome-wide CRISPRko library is transduced into Cas9-expressing A375 melanoma cells.
-
Screen: The transduced cell population is split. One arm is treated with a high dose of Vemurafenib, while the other is treated with a vehicle (DMSO).
-
Analysis: After 14-21 days, surviving cells from both arms are harvested. NGS analysis reveals sgRNAs targeting genes in the MAPK pathway (e.g., NF1, MAP2K1) are highly enriched in the Vemurafenib-treated arm.
Hit Validation: From List to Lead
A primary screen generates a list of candidate genes, or "hits." Rigorous validation is essential to confirm these findings before committing to extensive downstream studies.[34]
-
Deconvolution & Secondary Screening: The first step is to validate hits by testing individual sgRNAs from the primary screen.[24][34] This confirms that the observed phenotype is due to the on-target gene knockout and not an artifact of a specific guide.
-
Orthogonal Validation: A robust validation strategy uses an independent method to perturb the gene, such as a different Cas enzyme, RNAi, or CRISPRi/a.[24][34] Reproducing the phenotype with an orthogonal approach provides strong evidence that the gene is genuinely involved.[34]
-
Rescue Experiments: In a knockout cell line for a validated hit, re-introducing the wild-type version of the gene (e.g., via cDNA expression) should reverse the phenotype (e.g., restore drug sensitivity). This is considered a gold-standard validation technique.[24][34]
-
Mechanistic Elucidation: Once a hit is validated, further biochemical and cell-based assays are required to understand how the gene contributes to the phenotype, placing it within a biological pathway.
Caption: The hit validation funnel.
Conclusion and Future Perspectives
Pooled CRISPR-Cas9 screening has become an indispensable tool in drug discovery, providing unprecedented clarity and scale for functional genomic research.[1][2] By enabling the systematic identification of genetic vulnerabilities and drug resistance mechanisms, this technology directly addresses a core challenge in oncology R&D.[6][7]
The continued evolution of the CRISPR toolbox, including the development of base and prime editing for more subtle genetic modifications, promises to further refine our ability to model disease and dissect complex genetic interactions. As these technologies mature, they will undoubtedly continue to accelerate the delivery of novel, effective therapies to patients.
References
- 1. Use of CRISPR/Cas9 gene-editing tools for developing models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. Gene Editing | CRISPR Therapeutics [crisprtx.com]
- 4. Everything you need to know about CRISPR library screening [takarabio.com]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]
- 9. agilent.com [agilent.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. CRISPR-Cas-mediated transcriptional modulation: The therapeutic promises of CRISPRa and CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. synthego.com [synthego.com]
- 15. mdpi.com [mdpi.com]
- 16. GUIDES: sgRNA design for loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 18. twistbioscience.com [twistbioscience.com]
- 19. Research Techniques Made Simple: CRISPR Genetic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. origene.com [origene.com]
- 22. manuals.cellecta.com [manuals.cellecta.com]
- 23. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]
- 26. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. revvity.com [revvity.com]
- 29. portlandpress.com [portlandpress.com]
- 30. BAGEL: a computational framework for identifying essential genes from pooled library screens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. biorxiv.org [biorxiv.org]
- 34. revvity.com [revvity.com]
High-Yield Synthesis of 3-Chloro-2-Methylaniline: A Technical Guide for Pharmaceutical and Agrochemical Development
Foreword: The Strategic Importance of 3-Chloro-2-Methylaniline
3-Chloro-2-methylaniline is a pivotal intermediate in the synthesis of a range of high-value chemical entities, most notably in the agrochemical and pharmaceutical industries.[1] Its structural motif is a key component in the production of quinclorac, a selective herbicide crucial for rice cultivation, as well as in the manufacturing of certain dyes and pigments.[1][2] The purity and yield of 3-chloro-2-methylaniline directly impact the efficacy and cost-effectiveness of these downstream products, making its efficient synthesis a subject of considerable industrial and academic interest.[2] This guide provides an in-depth exploration of a high-yield, field-proven method for the synthesis of 3-chloro-2-methylaniline, grounded in robust chemical principles and practical, scalable protocols.
I. Strategic Selection of Synthesis Pathway: A Comparative Overview
Several routes to 3-chloro-2-methylaniline have been reported, each with its own set of advantages and limitations. A judicious choice of synthesis strategy is paramount and is typically guided by factors such as yield, purity, cost of raw materials, safety, and environmental impact.
| Synthesis Method | Key Features | Reported Yield | Key Considerations |
| Bechamp Reduction of 2-Chloro-6-nitrotoluene | Utilizes iron powder in an acidic medium. A classic, robust, and high-yielding method. | ~94%[3] | Generates significant iron sludge, which can complicate work-up.[4] |
| Sulfur-Based Reduction of 2-Chloro-6-nitrotoluene | Employs sulfur reagents (e.g., Na2S, Na2Sn) in a basic medium. Offers good yields with inexpensive and less toxic reagents. | Up to 85%[2] | Reaction conditions and stoichiometry are critical for optimal yield. Can produce odorous sulfur byproducts. |
| Catalytic Hydrogenation | Uses a catalyst (e.g., Pt/C, Raney Nickel) and a hydrogen source. Can be highly selective and produce a clean product. | ~95%[5] | Risk of catalyst poisoning and potential for dehalogenation. Requires specialized high-pressure equipment.[6] |
| Direct Chlorination of 2-Methylaniline | A seemingly direct route, but suffers from poor regioselectivity, leading to a mixture of isomers. | Variable (mixture) | Difficult to control and separate the desired isomer, making it less viable for high-purity applications.[2] |
Based on a balance of high yield, reliability, and scalability, this guide will focus on the Bechamp reduction of 2-chloro-6-nitrotoluene , a method that has consistently demonstrated its efficacy in producing high-purity 3-chloro-2-methylaniline.
II. The Bechamp Reduction: A High-Yield Protocol
The Bechamp reduction is a classic and industrially significant method for the reduction of aromatic nitro compounds using iron metal in an acidic medium.[7][8] This section provides a detailed, step-by-step protocol for the synthesis of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene.
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline via Bechamp Reduction
Materials:
-
2-Chloro-6-nitrotoluene (1-chloro-2-methyl-3-nitrobenzene)
-
Finely divided iron powder
-
Concentrated hydrochloric acid
-
Water
-
Sodium carbonate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine finely divided iron (100 g), concentrated hydrochloric acid (20 g), and water (200 ml).
-
Initiation of Reaction: Heat the mixture to boiling with continuous, vigorous stirring.
-
Addition of Substrate: Over a period of 2 hours, gradually add 2-chloro-6-nitrotoluene (100 g) to the boiling reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool slightly and then transfer it to an oil bath.
-
Add sodium carbonate (20 g) to neutralize the excess acid and to precipitate iron hydroxides.
-
The 3-chloro-2-methylaniline is then isolated by steam distillation. Heat the oil bath to approximately 200°C to facilitate the distillation of the product at around 140°C.
-
Collect the distillate and separate the organic layer containing the product using a separatory funnel.
-
-
Purification: The crude 3-chloro-2-methylaniline can be purified by vacuum distillation. The product distills at 105-110°C at 10 mmHg.[3]
Expected Yield: Approximately 94% of the theoretical yield.[3]
III. Mechanistic Insights into the Bechamp Reduction
The Bechamp reduction is a heterogeneous reaction that occurs on the surface of the iron particles.[9] While the exact mechanism is complex and still a subject of some discussion, it is generally accepted to proceed through a series of single-electron transfers from the iron to the nitro group, with protonation steps occurring in the acidic medium.[10]
The overall transformation involves the transfer of six electrons and six protons to the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates.[7]
The iron is oxidized to iron(II) and iron(III) oxides and hydroxides, which form the characteristic sludge observed during the work-up.[4][7] The acidic conditions are crucial for regenerating the active iron surface and providing the necessary protons for the reduction.
IV. Process Optimization and Scale-Up Considerations
While the Bechamp reduction is a robust method, several parameters can be optimized to enhance its efficiency and safety, particularly during scale-up.
-
Iron Powder: The reactivity of the iron powder is critical. A high surface area (finely divided) is preferred. The source and quality of the iron can influence the reaction rate and yield.
-
Acid Concentration: The concentration of hydrochloric acid affects the reaction rate and the formation of iron salts. While sufficient acid is necessary to initiate and sustain the reaction, excessive amounts can lead to unwanted side reactions or complicate the neutralization step.
-
Temperature Control: The reaction is exothermic, and effective temperature control is essential, especially during the addition of the nitroarene, to prevent runaway reactions.
-
Stirring: Efficient stirring is necessary to ensure good contact between the heterogeneous reactants (iron, nitroarene, and aqueous acid).
-
Work-up: The filtration of the iron sludge can be challenging on a large scale.[4] The use of filter aids or alternative work-up procedures, such as decantation after settling, may be necessary.
V. Alternative High-Yield Synthesis: The Zinin Reduction
For applications where avoiding large quantities of iron sludge is a priority, the Zinin reduction offers a viable alternative. This method utilizes sulfide reagents (e.g., sodium sulfide, ammonium polysulfide) to reduce the nitro group.[11]
Conceptual Protocol: Zinin Reduction
A typical procedure involves heating the 2-chloro-6-nitrotoluene with a solution of a sulfide or polysulfide in a suitable solvent, often with a phase-transfer catalyst to enhance reactivity.[6] The reaction is generally selective for the nitro group, leaving the chloro substituent intact.[11]
The mechanism of the Zinin reduction is also believed to proceed through nitroso and hydroxylamine intermediates, with the sulfide species acting as the reducing agent.[12]
While the Zinin reduction can offer high yields and a more manageable work-up, the handling of odorous and potentially toxic sulfur compounds requires appropriate safety precautions.
VI. Conclusion: A Robust and Scalable Synthesis
The synthesis of 3-chloro-2-methylaniline is a critical process for the pharmaceutical and agrochemical industries. The Bechamp reduction of 2-chloro-6-nitrotoluene stands out as a highly effective and scalable method, consistently delivering high yields of the desired product. A thorough understanding of the reaction mechanism and careful optimization of process parameters are key to ensuring a safe, efficient, and cost-effective synthesis. While alternative methods like the Zinin reduction and catalytic hydrogenation offer their own advantages, the Bechamp reduction remains a cornerstone of industrial production due to its robustness and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. A Study on the Synthesis of 3-Chloro-2-methylaniline by Catalytic Hydrogenation | Semantic Scholar [semanticscholar.org]
- 6. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Zinin reaction - Wikipedia [en.wikipedia.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Guide to the Strategic Use of 3-Chloro-2-methylaniline in the Synthesis of Fenamate-Class Pharmaceuticals
Abstract
This technical guide provides a detailed examination of 3-Chloro-2-methylaniline (CAS No. 87-60-5), a critical aniline derivative, and its application as a key intermediate in pharmaceutical synthesis. While this compound finds utility in the dye and pesticide industries, its most significant role in medicinal chemistry is as a foundational building block for a specific subset of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), namely the fenamate class. This document elucidates the core chemical transformations, focusing on the copper-catalyzed Ullmann condensation, and provides a detailed synthetic protocol for the drug Clonixin. We will explore the causality behind experimental choices, quality control parameters, and critical safety considerations, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.
Introduction to the Core Intermediate: 3-Chloro-2-methylaniline
3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an organic compound that serves as a pivotal precursor in various industrial chemical syntheses.[1][2] While it is a raw material for certain dyes and the herbicide Quinclorac, its strategic importance in the pharmaceutical sector lies in its unique structure, which is ideally suited for constructing the diarylamine core of several potent analgesic and anti-inflammatory agents.[1][3]
The presence of the chloro, methyl, and amino groups on the aniline ring dictates its reactivity and steric profile, making it a specific and valuable component for targeted drug synthesis. Its primary utility is realized through C-N cross-coupling reactions, which form the backbone of many fenamate-class NSAIDs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis, ensuring proper handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 87-60-5 | [1][4] |
| Molecular Formula | C₇H₈ClN | [1][4] |
| Molecular Weight | 141.60 g/mol | [4] |
| Appearance | Brown-red liquid | [1] |
| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [1] |
| Melting Point | 2 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Synonyms | 3-Chloro-o-toluidine, 2-Amino-6-chlorotoluene | [2][4] |
The Cornerstone Reaction: The Ullmann Condensation for C-N Bond Formation
The synthesis of fenamate-class NSAIDs from 3-chloro-2-methylaniline hinges on the formation of a diarylamine linkage. The most robust and historically significant method for achieving this is the Ullmann Condensation (specifically, a C-N coupling variation often called the Goldberg reaction).[5]
This reaction involves the copper-promoted coupling of an aryl halide with an amine.[5] While modern variations like the Buchwald-Hartwig amination exist, the Ullmann reaction remains a cost-effective and scalable method in industrial pharmaceutical production.
Mechanistic Rationale
The efficacy of the Ullmann condensation in this context is based on several key principles:
-
Catalysis: Copper, typically as a Cu(I) or Cu(II) salt, is the essential catalyst. The reaction is believed to proceed through a Cu(I) species which undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the deprotonated aniline.[6]
-
Nucleophile Activation: The reaction is performed in the presence of a base (e.g., K₂CO₃, Na₂CO₃). The base's role is to deprotonate the amino group of 3-chloro-2-methylaniline, converting it into a more potent anionic nucleophile (an anilide). This is crucial for attacking the aryl halide.
-
Reaction Conditions: Traditionally, these reactions require high temperatures (often >120 °C) and polar aprotic solvents like Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) to ensure solubility of the reactants and facilitate the high-energy transition states.[5]
The logical flow of this critical synthetic step is outlined in the diagram below.
Caption: Logical workflow for a typical Ullmann condensation experiment.
Case Study: Synthesis of Clonixin
Clonixin is a non-steroidal anti-inflammatory drug used for its potent analgesic properties, particularly in the treatment of renal colic and migraines.[7] Its chemical structure, 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid, is a direct result of the Ullmann condensation between 3-chloro-2-methylaniline and 2-chloronicotinic acid.[7]
It is important to distinguish this synthesis from that of other fenamates. For instance, Mefenamic acid, a structurally similar NSAID, is synthesized from 2,3-dimethylaniline , not 3-chloro-2-methylaniline.[8][9] This highlights the specificity required in selecting the correct aniline precursor to achieve the desired pharmaceutical target.
The synthetic pathway to Clonixin is a clear demonstration of the principles discussed.
Caption: Synthetic pathway for Clonixin via Ullmann condensation.
Detailed Experimental Protocol: Synthesis of Clonixin
This protocol is a representative methodology derived from established principles of the Ullmann condensation for fenamate synthesis.[10][11][12][13] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
Materials & Reagents:
-
3-Chloro-2-methylaniline
-
2-Chloronicotinic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(II) Sulfate (CuSO₄), anhydrous
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 3N solution
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 eq), 3-chloro-2-methylaniline (1.2 eq), potassium carbonate (1.5 eq), and anhydrous copper(II) sulfate (0.1 eq).
-
Solvent Addition: Add a sufficient volume of DMF to fully dissolve the reactants and allow for efficient stirring (e.g., 4-5 mL per gram of 2-chloronicotinic acid).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the copper catalyst and other side reactions at high temperatures.
-
Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. The color of the mixture will typically darken as the reaction proceeds.
-
Reaction Monitoring (Self-Validation): Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-20 hours. The reaction is deemed complete when the concentration of the limiting reagent (2-chloronicotinic acid) is below 1%.[10]
-
Work-up - Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of water, which will cause the crude product to precipitate.
-
Work-up - Acidification: While stirring, acidify the aqueous mixture to a pH of ~4.0-4.5 with 3N HCl.[12] This step ensures that the product, a carboxylic acid, is fully protonated and insoluble, while salt byproducts remain dissolved.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the filter cake thoroughly with water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure Clonixin.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Analytical, Safety, and Sourcing Considerations
Quality Control
The success of the synthesis is directly dependent on the quality of the starting materials. The purity of 3-chloro-2-methylaniline is paramount, as impurities can lead to unwanted side products that are difficult to separate from the final active pharmaceutical ingredient (API).[9]
-
Starting Material: Verify the purity of incoming 3-chloro-2-methylaniline via Gas Chromatography (GC) or HPLC.
-
Final Product: Confirm the identity and purity of the synthesized Clonixin using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety and Handling
3-Chloro-2-methylaniline is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is classified as an acute toxicant.[4]
-
Methemoglobinemia: Like many aniline derivatives, it may induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2]
-
Mutagenicity: The compound has tested positive for mutagenicity in some studies.[2]
-
Handling: Always handle 3-chloro-2-methylaniline in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
Conclusion
3-Chloro-2-methylaniline is a highly specific and indispensable intermediate in the synthesis of the NSAID Clonixin. Its utility is centered on the robust and scalable Ullmann condensation, a classic C-N cross-coupling reaction that remains industrially relevant. A thorough understanding of the reaction mechanism, strict control over experimental parameters, and rigorous adherence to safety protocols are essential for the successful and safe application of this compound in pharmaceutical manufacturing. This guide provides the foundational knowledge for researchers and developers to effectively utilize 3-chloro-2-methylaniline in the production of this important class of analgesic drugs.
References
- 1. innospk.com [innospk.com]
- 2. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. 3-Chloro-2-methylaniline (99%) - Amerigo Scientific [amerigoscientific.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Clonixin | C13H11ClN2O2 | CID 28718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 61-68-7,Mefenamic acid | lookchem [lookchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101704761B - Synthesis method of mefenamic acid - Google Patents [patents.google.com]
- 12. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]
- 13. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Chapter 1: Profile and Strategic Importance of 3-Chloro-2-methylaniline
An In-Depth Technical Guide to the Application of 3-Chloro-2-methylaniline in Pesticide Manufacturing
This guide provides a comprehensive technical overview of 3-Chloro-2-methylaniline (CAS No. 87-60-5), a critical intermediate in the synthesis of modern agrochemicals. We will explore its physicochemical properties, detail the synthetic pathways for its primary application in herbicide production, and examine its role in the manufacturing of other pesticide classes. The information is tailored for researchers, chemists, and production managers in the agrochemical and fine chemical industries.
3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is a substituted aromatic amine that serves as a highly versatile and valuable building block in organic synthesis.[1][2] Its specific molecular structure, featuring a chlorine atom and a methyl group on the aniline ring, imparts unique reactivity that is strategically leveraged in the agrochemical sector to create active ingredients with precise biological activities.[1] The purity of this intermediate is paramount, as it directly influences the yield, efficacy, and safety profile of the final pesticide product.[3] Industrial applications typically demand a purity of 99.5% or higher.[4][5]
| Property | Value | Source(s) |
| CAS Number | 87-60-5 | [4] |
| Molecular Formula | C₇H₈ClN | [4] |
| Molecular Weight | 141.60 g/mol | [4][6] |
| Appearance | Yellow to brown-red oily liquid | [4][6] |
| Melting Point | 2 °C | [4][7] |
| Boiling Point | ~242-245 °C at 760 mmHg | [4][6] |
| Density | ~1.2 g/cm³ | [4] |
The synthesis of high-purity 3-Chloro-2-methylaniline is a critical prerequisite for its use in pesticide manufacturing. A common industrial method involves the reduction of 2-chloro-6-nitrotoluene. Understanding this initial step is crucial for quality control throughout the production chain.
Representative Synthesis of 3-Chloro-2-methylaniline
A robust method described in patent literature avoids harsh conditions and uses inexpensive reagents.[3] It involves the reduction of 2-chloro-6-nitrotoluene using sulfur as the reducing agent in the presence of sodium bicarbonate.
Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline [3]
-
Charging the Reactor: To a suitable reactor equipped with mechanical stirring, a condenser, and temperature control, add the solvent N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate. A typical molar equivalent ratio is 1 part 2-chloro-6-nitrotoluene to 3-5 parts sulfur and 3-5 parts sodium bicarbonate.
-
Causality: Sulfur acts as a cost-effective and non-toxic reducing agent. Sodium bicarbonate is used to neutralize acidic byproducts formed during the reaction. DMF is a polar aprotic solvent that facilitates the reaction at elevated temperatures.
-
-
Reaction: Heat the mixture to 110-140°C with continuous stirring for 10-24 hours. The reaction progress can be monitored by techniques like Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and filter to remove solid residues.
-
Purification: The filtrate is subjected to fractional distillation under reduced pressure to isolate the pure 3-Chloro-2-methylaniline product.
Figure 1: Workflow for the synthesis of 3-Chloro-2-methylaniline.
Chapter 2: Core Application in Herbicide Synthesis: The Case of Quinclorac
The most significant industrial application of 3-Chloro-2-methylaniline is as a cornerstone intermediate for the synthesis of Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid).[4][5][7][8] Quinclorac is a selective, hormone-type quinolinecarboxylic acid herbicide widely used for controlling problematic weeds, particularly barnyard grass, in rice paddies.[3] The synthesis is a multi-step process, primarily involving a cyclization reaction to form the quinoline core, followed by an oxidation step.
Part A: Skraup-Type Cyclization to 7-Chloro-8-methylquinoline
The first major transformation involves constructing the quinoline ring system. This is typically achieved via a reaction analogous to the Skraup or Doebner-Miller synthesis, where the aniline derivative is reacted with an α,β-unsaturated carbonyl compound, such as acrolein or its precursors.[9]
Experimental Protocol: Synthesis of 7-Chloro-8-methylquinoline [9]
-
Reactor Setup: A reactor suitable for high-temperature reactions is charged with a high-boiling-point mineral oil and an acidic catalyst (e.g., p-toluenesulfonic acid).
-
Reagent Feed: A mixture of 3-Chloro-2-methylaniline and acrolein is vaporized and introduced into the hot mineral oil at a controlled rate. The reaction is typically carried out at 100-200°C.
-
Causality: The acidic catalyst facilitates the electrophilic addition and subsequent cyclization and dehydration steps. The high temperature provides the necessary activation energy for the reaction to proceed.
-
-
Reaction & Dehydrogenation: The initial cyclization forms a tetrahydroquinoline intermediate. An oxidizing agent, which can be another starting material or a dedicated reagent, is present to dehydrogenate this intermediate to the aromatic 7-chloro-8-methylquinoline.
-
Product Isolation: The product is continuously removed from the reaction mixture by distillation under vacuum and collected.
-
Purification: The crude distillate is further purified by fractional distillation to yield pure 7-chloro-8-methylquinoline. A yield of approximately 60-70% can be achieved with this method.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Reaction Mechanisms of 3-Chloro-N,2-dimethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-N,2-dimethylaniline is a substituted aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a methyl group, and an N-methyl group on the aniline core, imparts a distinct reactivity profile that is of significant interest in the construction of complex molecular architectures. This guide provides a comprehensive overview of the key reaction mechanisms of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions, the synthesis of heterocyclic scaffolds, and its behavior in other fundamental organic transformations. Furthermore, we will explore the principles of its enzymatic degradation, a crucial aspect for understanding its environmental fate and potential for bioremediation. This document is intended to serve as a technical resource, offering both theoretical insights and practical guidance for researchers in academia and industry.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-N and C-C bond formation, and this compound is a valuable substrate in this context. The presence of a chloro substituent allows for its participation as an electrophilic partner in these transformations.
A. Buchwald-Hartwig Amination: Forging New C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] For a substrate like this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the 3-position, leading to the formation of diverse N,N'-diaryl or N-alkyl-N'-arylanilines.
Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst, a phosphine ligand, a base, the aryl halide (this compound), and an amine.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[2]
-
Ligand Exchange and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the product, regenerating the active Pd(0) catalyst.[2]
Experimental Protocol (Adapted from a general procedure for 3-chloroaniline derivatives): [2]
This protocol is a generalized starting point and may require optimization for specific amine coupling partners.
| Reagent/Component | Amount (for 1.0 mmol scale) | Molar Equiv. | Purpose |
| This compound | 1.0 mmol | 1.0 | Aryl halide substrate |
| Amine | 1.2 mmol | 1.2 | Nucleophilic partner |
| Pd₂(dba)₃ | 0.015 mmol | 1.5 mol% | Palladium precursor |
| XPhos | 0.03 mmol | 3.0 mol% | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | 2.0 mmol | 2.0 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
Procedure:
-
In an inert atmosphere (glovebox or under argon), combine this compound, the amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in an oven-dried Schlenk flask equipped with a stir bar.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Suzuki-Miyaura Coupling: Constructing Biaryl Frameworks
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from aryl halides and boronic acids or their esters.[3] For this compound, this reaction provides a direct route to introduce various aryl or heteroaryl substituents at the 3-position.
Mechanism:
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Experimental Protocol (Adapted from a general procedure for chloroarenes): [4]
This protocol is a general guideline and may require optimization for specific boronic acid partners.
| Reagent/Component | Amount (for 1.0 mmol scale) | Molar Equiv. | Purpose |
| This compound | 1.0 mmol | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.5 mmol | 1.5 | Organoboron partner |
| PdCl₂(dppf) | 0.05 mmol | 5 mol% | Palladium catalyst |
| K₂CO₃ (2 M aqueous solution) | 2.0 mmol | 2.0 | Base |
| 1,4-Dioxane | 4 mL | - | Solvent |
| Water | 1 mL | - | Co-solvent |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and PdCl₂(dppf).
-
Add the 1,4-dioxane and the aqueous potassium carbonate solution.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
II. Synthesis of Heterocyclic Compounds
The structural motifs within this compound make it a valuable precursor for the synthesis of various heterocyclic systems, particularly quinolines and phenazines.
A. Quinoline Synthesis
The Combes quinoline synthesis is a classic method that involves the acid-catalyzed reaction of an aniline with a β-diketone.[5][6] this compound can participate in this reaction to produce substituted quinolines.
Mechanism:
The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields the quinoline core.[7] The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the aniline ring.[8]
B. Phenazine Synthesis
Phenazines are nitrogen-containing heterocyclic compounds with a wide range of biological activities.[9] Substituted phenazines can be synthesized from anilines through various methods, including oxidative cyclization of N-aryl-o-phenylenediamines. This compound can be envisioned as a precursor in a multi-step synthesis towards substituted phenazines. A plausible route involves an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce a 2-nitroanilino group, followed by reduction of the nitro group and subsequent oxidative cyclization.[9][10]
III. Other Key Reaction Mechanisms
A. Electrophilic Aromatic Substitution
The N,N-dimethylamino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, in the case of this compound, the directing effects of the N-methyl, methyl, and chloro substituents must be considered. In strongly acidic conditions, protonation of the amino group can occur, transforming it into a deactivating, meta-directing ammonium group.[11] For instance, nitration of N,N-dimethylaniline in a mixture of sulfuric and nitric acid can lead to a significant amount of the meta-substituted product.[11][12]
B. Nucleophilic Aromatic Substitution
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups in the ortho or para positions. The chloro group of this compound is not in a position that is strongly activated for SNAr by the dimethylamino and methyl groups. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for direct nucleophilic displacement of the chloride.
IV. Enzymatic Degradation
The environmental fate of chloroaromatic compounds is of significant interest, and microbial degradation represents a key pathway for their removal. The enzymatic degradation of chloroanilines has been studied, and these pathways can provide insights into the potential metabolism of this compound.
The microbial degradation of chloroanilines often proceeds via an initial oxidation of the aromatic ring by dioxygenase enzymes to form a chlorocatechol.[13] This intermediate can then undergo ring cleavage. For N,N-dimethylanilines, enzymatic N-demethylation is a known metabolic pathway.[12] Therefore, a plausible degradation pathway for this compound could involve initial N-demethylation followed by oxidation of the resulting 3-chloro-2-methylaniline, or direct ring oxidation.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides efficient routes to complex amines and biaryl compounds. Furthermore, its potential for use in the synthesis of heterocyclic scaffolds like quinolines and phenazines highlights its utility in medicinal chemistry and materials science. A thorough understanding of its reaction mechanisms, as outlined in this guide, is essential for harnessing its full synthetic potential. Additionally, an awareness of its potential for enzymatic degradation is crucial for assessing its environmental impact and developing sustainable chemical processes.
References
- 1. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the N-Alkylation of Chloroanilines: Protocols, Mechanisms, and Field-Proven Insights
Abstract
The synthesis of N-alkylated chloroanilines is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electronic properties of chloroanilines—namely the reduced nucleophilicity of the nitrogen center due to the electron-withdrawing nature of the halogen—present significant challenges to chemists. This guide provides an in-depth exploration of the experimental protocols for achieving this transformation efficiently and selectively. We move beyond simple step-by-step instructions to dissect the causality behind critical experimental choices, from reagent selection to the application of modern catalytic systems. This document synthesizes foundational knowledge with advanced methodologies, including classical base-mediated alkylations, copper-catalyzed Ullmann-type reactions, and state-of-the-art Palladium-catalyzed Buchwald-Hartwig aminations, providing researchers with a robust framework for experimental design, execution, and troubleshooting.
Introduction: The Challenge of the Chloroaniline Substrate
N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules. The presence of a chlorine atom on the aromatic ring can be a key feature for modulating a compound's pharmacokinetic and pharmacodynamic properties. However, from a synthetic standpoint, this substitution is a double-edged sword. The primary challenge stems from the electronic nature of the chloroaniline nucleus. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R), the net result of which is a significant decrease in the electron density on the nitrogen atom. This reduced nucleophilicity makes the aniline nitrogen a less potent nucleophile, rendering classical S_N2 reactions sluggish and often requiring harsh conditions that can lead to undesirable side reactions[1][2].
Consequently, successful N-alkylation protocols must be designed to overcome this inherent low reactivity. This can be achieved by:
-
Enhancing Nucleophilicity: Employing a strong base to deprotonate the aniline, forming a more reactive anionic amide.
-
Increasing Electrophilicity: Using a highly reactive alkylating agent.
-
Altering the Mechanism: Utilizing transition metal catalysis to create a new, lower-energy reaction pathway that avoids direct nucleophilic attack by the neutral aniline.
This guide will explore all three strategies, providing both the theoretical grounding and practical protocols necessary for success.
Mechanistic Considerations: Pathways to C-N Bond Formation
Understanding the operative mechanism is paramount to rational protocol design and troubleshooting. For the N-alkylation of chloroanilines, three primary pathways are typically considered.
Direct Nucleophilic Substitution (S_N2)
This is the most fundamental approach, wherein the nitrogen lone pair directly attacks an alkyl halide, displacing the halide leaving group. For chloroanilines, this pathway is often inefficient without assistance due to low nucleophilicity[2]. The reaction is typically forced by using a strong base to generate the more nucleophilic anilide anion.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for forming C-N bonds using a copper catalyst. While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern ligand-accelerated systems have improved its scope and mildness[3][4]. The mechanism involves the formation of a copper(I) amide, which then reacts with the alkylating agent[3].
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile modern method for C-N cross-coupling[5][6][7]. It is particularly effective for challenging substrates like chloroanilines. The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the palladium catalyst into the aryl-halide bond, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst[5][8]. The choice of phosphine ligand is critical for the success of this reaction, especially with less reactive aryl chlorides[2].
Caption: High-level comparison of the base-mediated S_N2 pathway and the Pd-catalyzed cross-coupling cycle.
Core Parameters: A Scientist's Guide to Reagent Selection
The success of an N-alkylation reaction is dictated by the careful selection of its components. Each choice has a direct and predictable impact on reaction rate, yield, and selectivity.
The Alkylating Agent (R-X)
The reactivity of the alkylating agent is governed by the nature of the leaving group (X). For alkyl halides, the reactivity trend is I > Br > Cl > F [1]. While alkyl iodides are the most reactive, they are also more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and cost. Alcohols can also be used as "green" alkylating agents, but they require catalytic activation, typically through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde/ketone in situ[9][10][11].
The Base
The base is arguably the most critical parameter in non-catalytic protocols. Its primary role is to deprotonate the aniline, increasing its nucleophilicity.
-
Strong Bases: For poorly nucleophilic chloroanilines, strong, non-nucleophilic bases are often required. Sodium hydride (NaH), sodium tert-butoxide (NaOtBu), and potassium tert-butoxide (KOtBu) are common choices for generating the anilide anion in situ[2][10].
-
Weaker Carbonate Bases: Bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder and often used in polar aprotic solvents like DMF or under microwave irradiation, which provides the energy to drive the reaction[12][13]. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.
| Table 1: Comparison of Common Bases for N-Alkylation | |||
| Base | Typical Use Case | Advantages | Considerations |
| NaH | Classical alkylation with less reactive substrates | Very strong, irreversible deprotonation | Moisture sensitive, requires careful handling (flammable H₂ gas byproduct) |
| NaOtBu / KOtBu | Buchwald-Hartwig, Microwave-assisted reactions[10] | Strong, soluble in organic solvents | Can be sterically hindering, hygroscopic |
| K₂CO₃ / Cs₂CO₃ | General purpose, Ullmann, Microwave-assisted reactions[12] | Inexpensive, easy to handle, safe | Slower reactions, may require higher temperatures or more polar solvents |
The Solvent
The solvent must dissolve the reactants and facilitate the desired chemical transformation. Polar aprotic solvents are overwhelmingly preferred for N-alkylation reactions.
-
High-Polarity Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at solvating ions and promoting S_N2 reactions. However, they have high boiling points, which can make removal during workup difficult.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are common in metal-catalyzed reactions. They are less polar than DMF but offer good compatibility with organometallic species.
-
Hydrocarbon Solvents: Toluene is frequently used, especially in reactions that generate water, as it allows for azeotropic removal using a Dean-Stark apparatus.
| Table 2: Guide to Solvent Selection | |||
| Solvent | Type | Boiling Point (°C) | Typical Application |
| DMF | Polar Aprotic | 153 | Classical S_N2, Microwave chemistry |
| DMSO | Polar Aprotic | 189 | Reactions with poor solubility or reactivity |
| Acetonitrile (ACN) | Polar Aprotic | 82 | General purpose, easy to remove |
| THF | Polar Aprotic (Ethereal) | 66 | Metal-catalyzed reactions, lower temperatures |
| Toluene | Nonpolar Aromatic | 111 | Buchwald-Hartwig, reactions requiring water removal |
Experimental Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate combination. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol A: Classical N-Alkylation with an Alkyl Bromide
This protocol leverages a strong base to drive the reaction with a moderately reactive chloroaniline.
Objective: Synthesize N-benzyl-4-chloroaniline.
Materials:
-
4-chloroaniline (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-chloroaniline.
-
Dissolution: Add anhydrous DMF and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become a thick slurry.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol B: Copper-Catalyzed Ullmann-Type N-Alkylation
This protocol is an example of a milder, modern Ullmann-type C-N coupling.
Objective: Synthesize N-octyl-2-chloroaniline.
Materials:
-
2-chloroaniline (1.0 equiv)
-
1-Iodooctane (1.2 equiv)
-
Copper(I) Iodide (CuI, 10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: To a reaction vial, add CuI, L-Proline, and K₂CO₃.
-
Reagent Addition: Add 2-chloroaniline, followed by DMSO and 1-iodooctane.
-
Reaction: Seal the vial and heat the mixture to 90 °C with vigorous stirring for 24 hours.
-
Monitoring: After cooling to room temperature, check the reaction progress by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.
Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol uses a modern, highly active palladium precatalyst system suitable for challenging aryl chlorides[2][5].
Objective: Synthesize N-hexyl-3-chloroaniline.
Materials:
-
3-chloroaniline (1.5 equiv)
-
1-Bromo-3-chlorobenzene (1.0 equiv)
-
BrettPhos Pd G3 Precatalyst (2 mol%)
-
BrettPhos Ligand (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Setup: In a nitrogen-filled glovebox, add the BrettPhos Pd G3 precatalyst, BrettPhos ligand, and NaOtBu to an oven-dried reaction tube equipped with a stir bar.
-
Reagent Addition: In the glovebox, add 1-bromo-3-chlorobenzene and 3-chloroaniline. Add anhydrous toluene.
-
Reaction: Seal the tube with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Monitoring: After cooling, check for completion by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel to afford the desired N-arylated product.
General Experimental Workflow and Characterization
A robust experimental workflow is critical for reproducibility and success. The process should be systematic, moving from careful setup under the appropriate atmosphere to definitive characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols [organic-chemistry.org]
- 11. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Palladium-Catalyzed Synthesis of Substituted Anilines
<
Abstract
Substituted anilines are fundamental building blocks in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The development of robust and versatile synthetic methodologies for their preparation is therefore a critical endeavor in chemical research and development. Among the most powerful techniques to have emerged is the palladium-catalyzed C–N cross-coupling reaction, famously known as the Buchwald-Hartwig amination.[1][2] This guide provides an in-depth technical overview of this transformative reaction, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanistic principles, explore the evolution and rationale behind catalyst system design, present detailed experimental protocols, and offer field-proven insights for troubleshooting and optimization.
Introduction: The Strategic Importance of C–N Bond Formation
The construction of carbon-nitrogen bonds, particularly to an aromatic ring, has historically presented significant synthetic challenges. Classical methods often require harsh conditions and exhibit limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, offering a mild and highly general route to aryl amines.[1][3] This palladium-catalyzed process allows for the coupling of a wide variety of aryl halides and pseudohalides with an equally diverse range of primary and secondary amines, hydrazones, and even ammonia equivalents.[1][4][5] Its broad applicability has made it an indispensable tool in modern organic synthesis.[2][6]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
A deep understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][7][8]
The core steps of the catalytic cycle are:
-
Oxidative Addition : The cycle begins with the reaction of an active Pd(0) complex with the aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate.[3] This step is often the rate-determining step, particularly for less reactive aryl chlorides.[9]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base deprotonates the coordinated amine, forming a palladium amido complex.[3][10]
-
Reductive Elimination : This is the crucial C–N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired substituted aniline product and regenerating the active Pd(0) catalyst.[3][11][12]
A key challenge is to ensure that reductive elimination is favored over competing side reactions, such as β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1][3]
Visualization of the Catalytic Cycle
Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.
The Pillars of Success: Catalyst System Components
The remarkable success of the Buchwald-Hartwig amination lies in the modularity and continuous evolution of its catalyst system. The judicious selection of the palladium source, ligand, and base is critical for achieving high yields and broad substrate scope.
Palladium Precursors
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common. These are typically Pd(II) and Pd(0) precursors, respectively, which are reduced in situ to the active Pd(0) species. For improved reliability and ease of use, air- and moisture-stable "precatalysts" have been developed. These are well-defined Pd(II) complexes that readily generate the active L-Pd(0) catalyst under the reaction conditions. The G3 and G4 Buchwald precatalysts, for example, offer excellent stability and reactivity.
The Ligand: The Key to Reactivity and Selectivity
The phosphine ligand is arguably the most critical component of the catalyst system. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, preventing catalyst decomposition and promoting the desired reaction pathway.[3]
The Evolution of Ligand Design: A Causal Perspective
-
First Generation (e.g., P(o-tolyl)₃): Early systems used relatively simple, monodentate phosphines. While effective for some substrates, they struggled with primary amines and less reactive aryl halides.[1]
-
Bidentate Ligands (e.g., BINAP, DPPF): The introduction of chelating bidentate ligands provided a significant advance, enabling the coupling of primary amines and expanding the scope to include aryl iodides and triflates.[1] The chelation is thought to prevent the formation of unreactive palladium dimers.[7]
-
Bulky, Electron-Rich Monodentate Ligands (The "Buchwald Ligands"): A major breakthrough was the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, and DavePhos.[13][14] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which undergo rapid oxidative addition even with challenging aryl chlorides. The steric bulk also facilitates the crucial reductive elimination step.[15]
-
Specialized Ligands (e.g., Josiphos, BrettPhos): Further refinement has led to ligands designed for specific, challenging transformations. For instance, certain Josiphos-type ligands are highly effective for coupling ammonia equivalents, a notoriously difficult reaction.[4][16][17] BrettPhos has shown excellent performance for the coupling of primary amines.[7]
| Ligand Class | Key Features | Typical Applications |
| P(o-tolyl)₃ | First-generation, monodentate | Cyclic/acyclic secondary amines with aryl bromides.[1] |
| BINAP, DPPF | Bidentate, improved stability | Primary amines, aryl iodides, and triflates.[1] |
| XPhos, SPhos | Bulky, electron-rich biaryl | General purpose, excellent for aryl chlorides.[13][14] |
| Josiphos | Ferrocene-based, hindered | Ammonia coupling, reactions at low catalyst loading.[4][16] |
| BrettPhos | Bulky biarylphosphine | Primary amines.[7] |
The Role of the Base
A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[10] The choice of base is critical and depends on the pKa of the amine, the solvent, and the functional group tolerance of the substrates.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and poor nucleophilicity.[18]
-
Milder Bases: For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures.[7]
-
Solubility Considerations: The base's solubility can impact reaction rates. In nonpolar solvents, an anionic base is necessary to facilitate deprotonation.[10][19] In some cases, a dual-base system (e.g., DBU/NaTFA) can be used to improve solubility and performance with base-sensitive substrates.[19]
In the Laboratory: A Practical Guide
This section provides a representative experimental protocol and a workflow for reaction optimization.
Representative Experimental Protocol: Coupling of 4-Chlorotoluene with Morpholine
This protocol is adapted from a standard procedure using an XPhos-based catalyst system.[20]
Reagents & Equipment:
-
Palladium source: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl Halide: 4-Chlorotoluene
-
Amine: Morpholine
-
Solvent: Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried, two-necked flask equipped with a magnetic stir bar and a condenser, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene via syringe.
-
Catalyst Activation: Stir the mixture at room temperature for 5-10 minutes.
-
Substrate Addition: Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for the required time (typically 6-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline.[20]
Workflow for Reaction Setup and Optimization
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. XPhos - Wikipedia [en.wikipedia.org]
- 15. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 17. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Vanguard of Sustainable Synthesis: A Technical Guide to Green Methodologies for Substituted Anilines
Substituted anilines are foundational scaffolds in a vast array of high-value molecules, from life-saving pharmaceuticals to advanced materials. However, their traditional synthesis routes are often fraught with environmental and safety concerns, relying on harsh reagents, energy-intensive processes, and generating significant waste streams.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern, green synthetic strategies that offer not only a reduced environmental footprint but also enhanced efficiency, selectivity, and safety. We will delve into the core principles and practical applications of biocatalysis, photocatalysis, and innovative metal-catalyzed systems in benign media, providing a technical playbook for the sustainable production of this critical class of compounds.
The Biocatalytic Revolution: Harnessing Nature's Catalysts for Cleaner Aminations
The use of enzymes in organic synthesis represents a paradigm shift towards milder and more selective chemical transformations.[3][4] For the synthesis of substituted anilines, biocatalysis offers compelling advantages, including operation at ambient temperature and pressure in aqueous environments, and exquisite chemoselectivity that can obviate the need for protecting groups.[3][4]
Nitroreductases: A Green Pathway from Nitroaromatics
The reduction of nitroaromatics is a cornerstone reaction for aniline synthesis. While traditional methods often employ heavy metal catalysts and high-pressure hydrogen, nitroreductase (NR) enzymes offer a sustainable alternative.[3][4]
Core Principle: Nitroreductases utilize flavin cofactors to catalyze the reduction of a nitro group to an amino group, often with the use of a sacrificial co-substrate like glucose for cofactor regeneration. This chemoenzymatic approach avoids the use of hazardous reagents and proceeds with high selectivity.[3][4]
Experimental Protocol: Continuous Flow Biocatalytic Reduction of a Nitroarene [3][4]
This protocol describes the immobilization of a nitroreductase and a glucose dehydrogenase for the continuous synthesis of an aniline derivative.
Materials:
-
Nitroreductase (e.g., NR-55)
-
Glucose dehydrogenase (e.g., GDH-101)
-
Amino-functionalized resin
-
Phosphate buffer (pH 7.5)
-
Substituted nitroarene
-
Glucose
-
NADP+
-
Packed-bed reactor
-
Peristaltic pump
-
Continuous extraction module
Methodology:
-
Enzyme Immobilization: Co-immobilize the nitroreductase and glucose dehydrogenase onto the amino-functionalized resin according to the manufacturer's protocol. This allows for easy separation and reuse of the biocatalysts.
-
Reactor Setup: Pack the immobilized enzymes into a packed-bed reactor. Connect the reactor to a peristaltic pump and a continuous extraction module.
-
Reaction Initiation: Prepare a solution of the substituted nitroarene, glucose, and NADP+ in the phosphate buffer.
-
Continuous Flow Reaction: Pump the reaction mixture through the packed-bed reactor at a controlled flow rate. The reaction occurs as the substrate passes over the immobilized enzymes.
-
In-line Extraction: The effluent from the reactor is directed to a continuous extraction module to separate the aniline product from the aqueous phase containing the recycled cofactors.
-
Product Isolation: The organic phase from the extractor is collected, and the solvent is removed under reduced pressure to yield the pure substituted aniline.
Data Presentation: Comparison of Biocatalytic vs. Traditional Nitroreduction
| Parameter | Biocatalytic Method (Nitroreductase) | Traditional Method (e.g., H2/Pd/C) |
| Temperature | Room Temperature | High Temperature (e.g., >100 °C) |
| Pressure | Atmospheric Pressure | High Pressure (e.g., >10 atm H2) |
| Solvent | Aqueous Buffer | Organic Solvents (e.g., Methanol, Ethyl Acetate) |
| Catalyst | Reusable Immobilized Enzyme | Precious Metal on Carbon |
| Reducing Agent | Glucose (Renewable) | H2 Gas (Often from fossil fuels) |
| Chemoselectivity | High (Tolerates reducible functional groups) | Lower (Can reduce other functional groups) |
| Waste Stream | Biodegradable | Metal-containing waste, organic solvents |
Enzymatic Oxidative Amination: A Novel Route from Cyclohexanones
Recent advancements have led to the development of enzymatic platforms for the synthesis of anilines through the oxidative amination of cyclohexanones.[5][6] This innovative approach constructs the aromatic ring and installs the amino group in a single cascade.
Core Principle: Directed evolution of flavin-dependent enzymes, such as old yellow enzyme (OYE) homologues, has yielded variants capable of catalyzing the desaturation of imine intermediates, leading to the formation of the aromatic aniline ring.[5][6]
Workflow for Enzymatic Oxidative Amination
Caption: Enzymatic synthesis of anilines from cyclohexanones.
Photocatalysis: Light-Driven Pathways to Substituted Anilines
Photocatalysis has emerged as a powerful tool in green chemistry, utilizing light energy to drive chemical reactions under mild conditions.[7][8] Several innovative photocatalytic methods for aniline synthesis have been developed, offering alternatives to traditional transition-metal-catalyzed cross-coupling reactions.
Nickel-Catalyzed Photochemical Amination of Aryl Halides
A notable development is the direct amination of aryl halides with ammonium salts using a simple nickel catalyst and light, without the need for an external photosensitizer.[9]
Core Principle: A Ni(OAc)2-bipyridine complex acts as both the photocatalyst and the cross-coupling catalyst. Upon light absorption, the complex facilitates the coupling of aryl halides with ammonium salts to form primary anilines.[9] This method is particularly attractive for its use of readily available starting materials.
Experimental Protocol: Photocatalytic Synthesis of a Primary Aniline [9]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Ammonium chloride
-
Ni(OAc)2
-
4,4'-Di-tert-butyl-2,2'-bipyridine
-
K3PO4 (base)
-
N,N-Dimethylformamide (DMF)
-
Photoreactor with a 390-395 nm light source
Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, ammonium chloride, Ni(OAc)2, 4,4'-di-tert-butyl-2,2'-bipyridine, and K3PO4.
-
Solvent Addition: Add DMF to the reaction vessel and degas the mixture.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with the 390-395 nm light source at room temperature for the specified reaction time.
-
Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired aniline.
Photocatalytic Selective Hydrogenation of Nitrobenzene
Photocatalysis also provides a green route for the reduction of nitrobenzene to aniline, avoiding the high temperatures and pressures of conventional methods.[7]
Core Principle: Semiconductor materials, plasmonic metal-based catalysts, or dyes can act as photocatalysts.[7] Upon irradiation, these materials generate electron-hole pairs. The photogenerated electrons reduce the nitrobenzene to aniline, while a hole scavenger is oxidized. This process can achieve high conversion and selectivity at room temperature.[7]
Data Presentation: Performance of Various Photocatalysts in Nitrobenzene Reduction
| Photocatalyst | Light Source | Reaction Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| TiO2 | UV Light | 8 | 44 | 99 | [7] |
| Ag-Reduced Graphene Oxide | Visible Light | 5 | 100 | High | [10] |
| Eosin Y (dye sensitizer) | Visible Light | 20 | 95 | 99 | [7] |
Innovative Metal-Catalysis in Green Solvents
While traditional metal catalysis often relies on volatile organic solvents, modern approaches focus on developing catalytic systems that operate in environmentally benign media such as water or ionic liquids, or even under solvent-free conditions.[11][12]
Microwave-Assisted Synthesis in Aqueous Media
Microwave-assisted organic synthesis can significantly accelerate reaction rates, and when combined with water as a solvent, it offers a very green synthetic route.
Core Principle: Microwave irradiation provides rapid and uniform heating, leading to shorter reaction times. The use of aqueous ammonium hydroxide as both the nitrogen source and the solvent eliminates the need for organic solvents in the amination of activated aryl halides.[11]
Workflow for Microwave-Assisted Amination
Caption: Microwave-assisted green synthesis of anilines.
Brønsted Acidic Ionic Liquids in Aqueous Media
Ionic liquids are salts with low melting points that can act as both catalysts and solvents. Brønsted acidic ionic liquids (BAILs) are particularly useful for acid-catalyzed reactions in aqueous media.[12]
Core Principle: BAILs can catalyze the one-pot, three-component aza-Friedel–Crafts reaction of aldehydes, primary anilines, and indoles in water to produce primary aniline-based indolylarylmethanes.[12] The ionic liquid is water-soluble, facilitating the reaction in an aqueous system, and can be recycled.[12]
Synthesis from Renewable Resources: The Ultimate Goal
A truly green synthesis not only involves clean processes but also utilizes renewable feedstocks. Research is ongoing to develop methods for producing anilines from biomass-derived starting materials.[13][14][15]
Key Concepts:
-
Lignocellulosic Biomass: This abundant and renewable resource can be a source of precursors for anilines.[14] For example, tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF), which can be derived from lignocellulosic biomass, can be used as alkylating agents for anilines in cobalt-catalyzed reactions.[14]
-
Renewable Aromatics: Processes are being developed to produce renewable benzene, toluene, and xylenes from biologically produced cyclic monoterpenes.[15] These renewable aromatics can then be converted to anilines through established nitration and reduction sequences.[15]
Conclusion
The synthesis of substituted anilines is undergoing a profound transformation, driven by the principles of green chemistry. The methodologies outlined in this guide—biocatalysis, photocatalysis, and innovative metal-catalysis in benign media—represent the forefront of this evolution. By embracing these cleaner, more efficient, and safer synthetic strategies, the chemical industry can continue to produce these vital compounds while minimizing its environmental impact. The ongoing research into the use of renewable feedstocks promises an even more sustainable future for the synthesis of substituted anilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline breakthrough promises cleaner, greener production | Laboratory News [labnews.co.uk]
- 3. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Different Approach to Anilines - GalChimia [galchimia.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 14. Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2012006039A2 - Production of renewable aromatic compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Analytical Determination of 3-Chloro-N,2-dimethylaniline
This guide provides a comprehensive overview of robust analytical methodologies for the quantitative determination of 3-Chloro-N,2-dimethylaniline. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the core principles, practical applications, and validation of chromatographic techniques, ensuring both scientific rigor and field-proven reliability.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 41456-52-4, Molecular Formula: C₈H₁₀ClN) is a substituted aniline derivative that serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its presence, whether as a starting material, an impurity, or a degradant, necessitates precise and accurate quantification to ensure the safety, efficacy, and quality of the final products. This guide outlines the principal analytical techniques for its determination, focusing on the causal relationships between method parameters and analytical outcomes.
Physicochemical Properties of this compound: [2]
| Property | Value |
| Molecular Weight | 155.62 g/mol |
| Monoisotopic Mass | 155.0501770 Da |
| XLogP3-AA | 2.9 |
| IUPAC Name | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach for Volatile Analytes
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The inherent volatility of this analyte makes it an ideal candidate for GC separation, while mass spectrometry provides unparalleled specificity and sensitivity for detection and quantification.
The causality behind this choice lies in the ability of the gas chromatograph to separate this compound from a complex sample matrix based on its boiling point and affinity for the stationary phase. The subsequent detection by a mass spectrometer allows for unambiguous identification based on the compound's unique mass spectrum and fragmentation pattern, thereby building a self-validating system.
GC-MS Experimental Protocol
This protocol is adapted from established methods for aniline derivatives, such as EPA Method 8131, and is tailored for the specific properties of this compound.[3]
2.1.1 Sample Preparation (Liquid-Liquid Extraction for Aqueous Matrices)
-
pH Adjustment: In a separatory funnel, take a known volume (e.g., 100 mL) of the aqueous sample. Adjust the pH to >11 using a suitable base (e.g., 5M NaOH) to ensure the aniline is in its free base form, maximizing its partitioning into an organic solvent.
-
Extraction: Add 30 mL of a suitable organic solvent, such as toluene or methylene chloride. Toluene is often preferred for its lower volatility and efficiency in extracting anilines.[4]
-
Partitioning: Shake the funnel vigorously for 2 minutes, ensuring adequate mixing of the aqueous and organic phases. Allow the layers to separate.
-
Collection: Drain the organic layer into a collection flask.
-
Repeat Extraction: Perform the extraction two more times with fresh portions of the organic solvent to ensure quantitative recovery.
-
Drying and Concentration: Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 3-Chloro-4-fluoroaniline) to the final extract to correct for variations in injection volume and instrument response.[4]
2.1.2 Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| Gas Chromatograph | Agilent GC system or equivalent | Provides reliable and reproducible separations. |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Injector | Splitless mode at 250°C | Ensures the complete transfer of the analyte onto the column for trace analysis. |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | The temperature program is designed to provide good separation from potential impurities while ensuring the elution of the analyte in a reasonable time. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | Quadrupole or Ion Trap | Widely available and provides good sensitivity and specificity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only the characteristic ions of the analyte and internal standard. |
| Monitored Ions | Propose m/z 155 (molecular ion) and other characteristic fragment ions for quantification and confirmation. | Based on the molecular weight of this compound.[2] |
Visualization of GC-MS Workflow
Caption: Workflow for the determination of this compound by GC-MS.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity, such as the analysis of trace-level impurities in pharmaceutical formulations, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique offers superior selectivity by utilizing the principles of both chromatographic separation and mass-based discrimination in two stages (MS/MS).
The rationale for employing HPLC-MS/MS is its ability to analyze less volatile or thermally labile compounds without derivatization. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides an exceptionally high degree of certainty in analyte identification and quantification, even in the presence of co-eluting matrix components. This is achieved by monitoring a specific fragmentation of a selected precursor ion, creating a highly specific analytical signature.
HPLC-MS/MS Experimental Protocol
This protocol is based on established methods for the analysis of chloroanilines in pharmaceutical products.[5][6]
3.1.1 Sample Preparation (for Drug Substances)
-
Weighing and Dissolution: Accurately weigh a known amount of the drug substance (e.g., 10 mg) and dissolve it in a suitable diluent. A mixture of methanol and water is often a good starting point.
-
Dilution: Dilute the sample solution to a final concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
3.1.2 Instrumentation and Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Waters ACQUITY UPLC or equivalent | Provides efficient separation with low peak dispersion. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | A standard column for the separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization in ESI+ mode. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | An organic modifier to elute the analyte from the reverse-phase column. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. A typical starting point could be 10% B, ramp to 95% B over 5 minutes. | Allows for the separation of the analyte from other components in the sample. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 35°C | Ensures reproducible retention times. |
| Mass Spectrometer | Triple Quadrupole | The standard for quantitative MS/MS analysis. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Aromatic amines ionize efficiently in positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity. |
| MRM Transitions | Precursor ion: m/z 156.0 [M+H]⁺. Product ions to be determined experimentally. | The precursor ion corresponds to the protonated molecule. Product ions are determined by infusing a standard and observing the fragmentation pattern. |
Visualization of HPLC-MS/MS Workflow
Caption: Workflow for the determination of this compound by HPLC-MS/MS.
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, any method used for the determination of this compound must be validated. The validation should be performed according to the guidelines of the International Conference on Harmonisation (ICH) for pharmaceutical applications.[6]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition or temperature. |
Alternative Technique: Capillary Electrophoresis
Capillary electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a powerful alternative for the separation of aniline derivatives.[7][8] It is considered a "green" analytical technique due to its minimal consumption of organic solvents. Separation in CZE is based on the differential migration of charged analytes in an electric field.
Principle of Application: this compound, being an amine, can be protonated in an acidic buffer to form a positive ion. This allows it to be separated from neutral and anionic species based on its charge-to-size ratio.
General Procedure:
-
Sample Preparation: Dissolve the sample in the running buffer.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Buffer: An acidic buffer (e.g., phosphate or acetate buffer at pH < 4) to ensure the analyte is protonated.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., around 240 nm).
While CE offers high separation efficiency, its concentration sensitivity with standard UV detectors may be lower than that of MS-based methods. However, online concentration techniques can significantly enhance its sensitivity.[7]
Conclusion: Selecting the Appropriate Method
The choice of the analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
GC-MS is a robust and reliable technique, particularly for purity testing and analysis in less complex matrices where high volatility is an advantage.
-
HPLC-MS/MS is the gold standard for trace-level quantification, especially in complex matrices like pharmaceutical formulations, offering unparalleled sensitivity and specificity.
-
Capillary Electrophoresis is a valuable alternative, especially when minimizing solvent usage is a priority and high separation efficiency is required.
A thorough validation is paramount for any chosen method to ensure the generation of accurate, reliable, and trustworthy data, which is the bedrock of scientific integrity in research and drug development.
References
- 1. dataintelo.com [dataintelo.com]
- 2. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of aniline and its derivatives in environmental water by capillary electrophoresis with on-line concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 3-Chloro-2-methylaniline
Introduction
3-Chloro-2-methylaniline (CAS No. 87-60-5), also known as 3-chloro-o-toluidine, is a pivotal chemical intermediate used in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The purity of this starting material is of paramount importance, as impurities can carry through the synthetic process, potentially affecting the efficacy, safety, and stability of the final product. Therefore, a robust, accurate, and precise analytical method for purity determination is a critical component of quality control in both research and manufacturing environments.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like aromatic amines.[3][4] This guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 3-Chloro-2-methylaniline. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions, ensuring the resulting method is not only functional but also scientifically sound and defensible under regulatory scrutiny. The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish the method's trustworthiness and suitability for its intended purpose.[5][6][7]
Analyte Properties and Chromatographic Strategy
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These properties directly inform the selection of the optimal chromatographic conditions.
Table 1: Physicochemical Properties of 3-Chloro-2-methylaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 87-60-5 | [8][9] |
| Molecular Formula | C₇H₈ClN | [8][10] |
| Molecular Weight | 141.60 g/mol | [8][10] |
| Appearance | Colorless to yellow/red-brown liquid | [1][11] |
| Melting Point | 2-3 °C | [8][12] |
| Boiling Point | 245 °C | [11][12] |
| logP (Octanol-Water) | 2.15 | [9] |
| Solubility | Soluble in alcohol; Insoluble in ether, benzene |[11][12] |
The LogP value of 2.15 indicates moderate hydrophobicity, making 3-Chloro-2-methylaniline an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where separation is based on partitioning between a nonpolar stationary phase and a polar mobile phase.[9][13] The presence of a basic amine functional group necessitates careful control of the mobile phase pH. Operating in a slightly acidic environment (e.g., pH 2.5-4.0) ensures the amine is protonated (R-NH₃⁺), which suppresses its interaction with residual, acidic silanol groups on the silica-based stationary phase. This strategy is crucial for achieving sharp, symmetrical peaks and reproducible retention times.
Caption: Logical flow from analyte properties to HPLC method design.
Recommended HPLC Method for Purity Analysis
This section details the instrumental conditions and procedures for the quantitative determination of 3-Chloro-2-methylaniline purity.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Reference Standard: High-purity 3-Chloro-2-methylaniline (≥99.5%).[2]
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (reagent grade).
Chromatographic Conditions
A gradient elution method is recommended to ensure the separation of the main analyte from potential impurities that may possess a wide range of polarities.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard for retaining and separating moderately nonpolar compounds.[4][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times by controlling viscosity and mass transfer. |
| Detection | UV at 245 nm | Aromatic amines exhibit strong absorbance in this region; a PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Preparation of Solutions
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 3-Chloro-2-methylaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 3-Chloro-2-methylaniline sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is achieved by injecting the standard solution five or six times.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injector and detector. |
Method Validation Protocol (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] For a purity method, it is crucial to prove that it is "stability-indicating," meaning it can accurately measure the analyte in the presence of its impurities and degradation products.[15][16]
Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation (or stress testing) is the cornerstone of establishing specificity for a stability-indicating method.[17][18]
Experimental Protocol: A stock solution of 3-Chloro-2-methylaniline (e.g., 1 mg/mL) is subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[18]
-
Acid Hydrolysis: Mix sample solution with 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Mix sample solution with 0.1 M NaOH and heat at 60 °C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Mix sample solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C in a hot air oven for 24 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for a specified duration.
All stressed samples are analyzed alongside an unstressed control sample. The chromatograms are evaluated for the separation of degradation products from the main peak. A PDA detector is used to assess peak purity, ensuring no co-eluting peaks are present.
Caption: Experimental workflow for the forced degradation study.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance Criteria: Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.
-
Procedure: Spike a known amount of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate sample preparations on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: For LOQ, the precision (%RSD) at this concentration should be demonstrated to be acceptable (e.g., ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Summary of Validation Data
All results from the validation experiments should be compiled into a summary table for clear presentation and review.
Table 4: Example Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | No interference at analyte Rt; Peak Purity > 990 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.10% |
| LOQ | Report Value (e.g., S/N ≥ 10) | 0.1 µg/mL |
| Robustness | SST criteria met | Pass |
Data Analysis and Reporting
The purity of 3-Chloro-2-methylaniline is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For regulatory purposes, impurities should be reported according to ICH Q3A guidelines, distinguishing between known and unknown impurities and applying appropriate reporting, identification, and qualification thresholds.
Conclusion
This guide has detailed a systematic approach to developing and validating a stability-indicating RP-HPLC method for the purity analysis of 3-Chloro-2-methylaniline. By grounding the method development in the analyte's physicochemical properties and rigorously validating its performance against ICH Q2(R1) criteria, a reliable, robust, and scientifically sound analytical procedure can be established. This method is suitable for routine quality control in industrial settings and for providing critical data in research and development, ultimately ensuring the quality and consistency of this important chemical intermediate.
References
- 1. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-クロロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
- 10. 3-Chloro-2-methylaniline [tianchipharma.com]
- 11. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chloro-2-methylaniline | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. acdlabs.com [acdlabs.com]
A-Z Guide to Gas Chromatography Analysis of 3-Chloro-N,2-dimethylaniline
This in-depth technical guide provides a comprehensive framework for the successful gas chromatography (GC) analysis of 3-Chloro-N,2-dimethylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles that govern robust and reliable analytical outcomes.
Foundational Principles: Why GC is the Right Tool
Gas chromatography is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its suitability stems from the compound's inherent volatility and thermal stability, which are prerequisites for successful GC analysis.[1] The core principle of GC involves partitioning the analyte between a gaseous mobile phase and a stationary phase within a heated column. This differential partitioning, driven by the analyte's physicochemical properties, enables the separation of this compound from process-related impurities and degradation products.[1]
When coupled with a mass spectrometer (GC-MS), this technique offers unparalleled specificity and sensitivity, allowing for unambiguous peak identification and the quantification of trace-level impurities.[2][3] This is particularly crucial in pharmaceutical development, where stringent purity requirements are paramount to ensure the safety and efficacy of the final drug product.
The Analytical Workflow: A Step-by-Step Protocol
A successful GC analysis of this compound hinges on a meticulously executed workflow, from sample preparation to data interpretation. This section details a validated protocol, emphasizing the critical considerations at each stage.
Sample Preparation: The First Step to Success
The goal of sample preparation is to present the analyte to the GC system in a form that is free from interfering matrix components and at a concentration suitable for detection. For this compound, a simple dissolution in a high-purity organic solvent is typically sufficient.
Recommended Protocol:
-
Solvent Selection: Choose a volatile, high-purity solvent that completely dissolves the sample and is compatible with the GC system. Dichloromethane (HPLC grade or equivalent) is an excellent first choice due to its volatility and ability to dissolve a wide range of organic compounds.[2]
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolution: Dissolve the sample in 10 mL of the chosen solvent in a clean, dry volumetric flask.
-
Internal Standard (Optional but Recommended): For enhanced quantitative accuracy, spike the solution with a suitable internal standard (IS) to a final concentration of 10 µg/mL. An internal standard should be a compound with similar chemical properties to the analyte but with a distinct retention time. N-Methylaniline is a potential candidate.[2]
-
Filtration: If any particulate matter is present, filter the sample solution through a 0.45 µm syringe filter to prevent blockage of the GC inlet and column.
Instrumental Parameters: Optimizing the Separation
The heart of the GC analysis lies in the instrumental parameters. The following conditions provide a robust starting point and may be optimized based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | A modern, reliable GC system is essential for reproducible results. |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase is a good starting point for the analysis of a wide range of compounds, including anilines.[1][4][5] |
| Injector | Split/Splitless | A split injection is suitable for analyzing the main component, while a splitless injection is preferred for trace impurity analysis. |
| Injector Temperature | 180°C | This temperature ensures rapid volatilization of the sample without causing thermal degradation.[6][7] |
| Carrier Gas | Helium or Hydrogen | Helium is a safe and effective carrier gas, while hydrogen can provide faster analysis times.[6] |
| Flow Rate | 1 mL/min (constant flow) | This flow rate provides a good balance between analysis time and chromatographic resolution.[6] |
| Oven Temperature Program | Initial: 70°C (hold 1 min), Ramp: 3°C/min to 150°C, then 10°C/min to 280°C | A temperature program is crucial for separating compounds with a range of boiling points.[6] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides definitive identification, while FID offers high sensitivity for a wide range of organic compounds.[8] |
| MS Transfer Line Temp. | 300°C | Ensures the analyte remains in the gas phase as it enters the mass spectrometer.[6][7] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| MS Scan Range | 35-450 amu | A wide scan range is necessary to capture the molecular ion and key fragment ions of the analyte and potential impurities. |
Data Analysis and Interpretation
Following data acquisition, the chromatogram is analyzed to identify and quantify this compound and any impurities.
-
Peak Identification: The primary peak is identified by its retention time and, in the case of GC-MS, its mass spectrum. The mass spectrum is compared to a reference library (e.g., NIST) for confirmation.
-
Quantification: The purity of this compound is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed using certified reference standards.
Method Validation: Ensuring Trustworthy Results
A validated GC method provides documented evidence that the procedure is suitable for its intended purpose.[9] Key validation parameters for an impurity analysis method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[9] This is demonstrated by the absence of interfering peaks at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.[9]
Visualizing the Process
To further clarify the analytical workflow and the decision-making process, the following diagrams are provided.
Caption: High-level overview of the GC analysis workflow.
Caption: Decision logic for stationary phase selection.
Conclusion
This guide has provided a comprehensive overview of the gas chromatographic analysis of this compound. By understanding the scientific principles behind each step of the analytical workflow and by implementing a robust, validated method, researchers can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to the development of safe and effective pharmaceutical products.
References
- 1. postnova.com [postnova.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of dichloroanilines in human urine by gas chromatography/mass spectrometry: validation protocol and establishment of Reference Values in a population group living in central Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmaguru.co [pharmaguru.co]
An In-depth Technical Guide to Troubleshooting & Optimization in Drug Development
A Senior Application Scientist's Perspective on Building Robust and Self-Validating Experimental Systems
Introduction: Beyond Reactive Fixes to Proactive Design
In the landscape of drug discovery and development, the terms "troubleshooting" and "optimization" often evoke a reactive stance—a response to failed experiments and unexpected outcomes. This guide, however, repositions these concepts as proactive, foundational pillars of sound scientific methodology. For the modern researcher, the goal is not merely to fix a protocol when it breaks, but to design and execute experimental systems that are inherently robust, reproducible, and self-validating. The causality behind our choices—the "why" of each step—is paramount. When we understand the fundamental principles of our assays, we can anticipate potential failure points and build in controls and optimization pathways from the outset.
This document moves beyond simple step-by-step instructions. It provides a framework for thinking, grounded in the principles of Quality by Design (QbD), a systematic approach that emphasizes product and process understanding and control based on sound science and quality risk management.[1][2] By integrating this philosophy with field-proven insights into common laboratory techniques, this guide aims to empower researchers to not only solve problems but to prevent them, ensuring the integrity and forward momentum of their research and development programs.
Part 1: The Proactive Framework for Experimental Integrity
Quality by Design (QbD): A Paradigm for Research
Originally developed for pharmaceutical manufacturing, the principles of Quality by Design (QbD) offer a powerful framework for laboratory research.[1][3] QbD is a proactive approach that builds quality into a process from the beginning, rather than relying on testing to eliminate failures at the end.[2][4] This involves defining the desired outcome and then systematically identifying and controlling the variables that influence it.
The core elements of a QbD approach in a research context include:
-
Quality Target Product Profile (QTPP): Defining the objective of the experiment. What does a successful outcome look like? This could be a specific signal-to-noise ratio, a certain level of purity, or a defined biological response.
-
Critical Quality Attributes (CQAs): Identifying the measurable characteristics that are essential to ensuring the desired outcome.[2] For an experiment, this might be the specificity of an antibody, the efficiency of a PCR reaction, or the viability of a cell culture.
-
Critical Process Parameters (CPPs) & Critical Material Attributes (CMAs): Pinpointing the experimental variables (e.g., temperature, concentration, incubation time) and material properties (e.g., reagent purity, cell line passage number) that must be controlled to ensure the CQAs are met.[1][5]
Caption: A workflow illustrating the Quality by Design (QbD) approach in a research setting.
Design of Experiments (DoE): Systematic Optimization
Design of Experiments (DoE) is the practical application of the QbD philosophy. Instead of the inefficient one-factor-at-a-time (OFAT) approach, DoE provides a statistical framework for simultaneously evaluating multiple variables.[6][7] This not only reduces the number of experiments required but also reveals critical interactions between factors that would otherwise be missed.[8]
There are two primary applications of DoE in a research setting:
-
Screening: Used to identify the "vital few" factors from a larger set of potential variables that have the most significant impact on the outcome.[8][9]
-
Optimization: Used to fine-tune the levels of the most important factors to achieve the best possible response.[9]
By adopting a DoE mindset, researchers can move from anecdotal adjustments to a data-driven, systematic method for protocol optimization.
Part 2: Foundational Troubleshooting - Universal Sources of Error
Before delving into technique-specific issues, it's crucial to recognize that many experimental failures stem from a few common sources. Addressing these foundational areas is the first and most critical step in any troubleshooting process.
| Universal Source of Error | Key Considerations & Causality | Preventative Actions |
| Reagent & Water Quality | Impurities in reagents or water (e.g., endotoxins, metal ions, nucleases) can inhibit enzymatic reactions, introduce chemical artifacts, or be toxic to cells. Using lower-grade reagents is a frequent cause of irreproducibility. | Always use high-purity, laboratory-grade water and reagents from reputable suppliers. Prepare fresh solutions and buffers regularly. Test new lots of critical reagents (e.g., serum, antibodies) before widespread use.[10] |
| Sample Preparation & Handling | The quality of the final result is entirely dependent on the quality of the initial sample.[11] Issues like contamination, improper dilutions, sample degradation, and inconsistent homogenization are primary sources of error.[11][12] | Develop and adhere to strict, standardized operating procedures (SOPs) for sample handling.[11] Always use calibrated pipettes and appropriate PPE. For protein work, add protease and phosphatase inhibitors to lysates to prevent degradation.[13] |
| Microbial & Cross-Contamination | Contamination is a pervasive and destructive challenge, especially in cell culture.[14] Bacteria, mycoplasma, fungi, or cross-contamination with other cell lines can invalidate months of work by altering cellular metabolism and gene expression.[10] | Practice strict aseptic technique at all times.[14] Regularly clean and decontaminate all equipment, including incubators, biosafety cabinets, and water baths.[10] Quarantine and test all new cell lines before introducing them into the general lab stock.[14] |
| Personnel & Training | Human error, stemming from inconsistent technique or a lack of understanding of the protocol, is a significant source of variability. Minor deviations from a protocol can have cascading effects on the final data. | Ensure all personnel are thoroughly trained on standardized protocols.[11] Maintain detailed and accessible lab notebooks. Foster a culture of open communication where procedural questions are encouraged. |
Part 3: Application-Specific Troubleshooting & Optimization
This section provides in-depth guides for common, yet complex, laboratory techniques. The focus is on a logical, systematic approach to identifying and resolving issues.
High-Performance Liquid Chromatography (HPLC)
Core Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (the column) and a liquid mobile phase that is pumped through it under high pressure. The integrity of the separation depends on the consistent and precise performance of each system component.[15]
Common Failure Modes & Troubleshooting Workflow:
Caption: A decision tree for systematically troubleshooting common HPLC issues.
Detailed Protocol: Optimizing Mobile Phase Composition
Objective: To improve peak resolution between two co-eluting compounds by adjusting the organic-to-aqueous ratio in the mobile phase.
-
Baseline Establishment: Prepare and run the sample using the current mobile phase (e.g., 50:50 Acetonitrile:Water) to establish baseline retention times and resolution.
-
Define Experimental Range: Based on initial results, define a logical range for optimization. For example, test Acetonitrile concentrations from 40% to 60% in 5% increments.
-
Prepare Mobile Phases: Accurately prepare small volumes of each mobile phase composition to be tested (40:60, 45:55, 50:50, 55:45, 60:40). Ensure all components are fully dissolved and the mobile phase is degassed.[16]
-
System Equilibration: For each new mobile phase composition, flush the system for at least 10 column volumes to ensure the column is fully equilibrated before injecting the sample.[17]
-
Sequential Injections: Inject the same sample volume for each mobile phase composition. Record the chromatograms.
-
Data Analysis: Create a table comparing the retention times of the target peaks and the resolution factor at each mobile phase composition.
Western Blotting
Core Principle: This technique identifies specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then detecting the target protein using specific antibodies. Each step, from lysis to imaging, is a potential source of variability.[18]
Common Failure Modes & Data-Driven Solutions
| Symptom | Causality (The "Why") | Data-Driven Solution |
| No Signal or Weak Signal | Antibody Issue: Primary or secondary antibody concentration is too low, or the antibody is not specific to the target.[19][20] Antigen Issue: Protein of interest is not present or is at a very low abundance in the sample.[13] Technical Issue: Inefficient protein transfer from gel to membrane.[20] | Protocol: Perform an antibody titration (reagent gradient) to determine the optimal concentration.[21] Control: Load a positive control lysate known to express the target protein to validate the antibody and protocol.[13][18] Verification: Stain the membrane with Ponceau S after transfer to confirm proteins have successfully transferred from the gel.[20] |
| High Background | Insufficient Blocking: Non-specific binding sites on the membrane are not adequately covered, allowing antibodies to bind randomly.[20][21] Antibody Concentration Too High: Excess primary or secondary antibody increases non-specific binding.[19][20] Inadequate Washing: Unbound antibodies are not sufficiently washed away.[19] | Optimization: Test different blocking buffers (e.g., 5% non-fat milk vs. 5% BSA) and increase blocking time.[21] Titrate both primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[21] Increase the number and duration of wash steps, and consider adding a detergent like Tween-20 to the wash buffer.[20] |
| Multiple or Unexpected Bands | Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.[19] Protein Isoforms or Modifications: The antibody may be detecting different isoforms or post-translationally modified versions of the target protein.[19] Sample Degradation: Proteases in the sample may have degraded the target protein, creating smaller fragments.[13] | Verification: Check the antibody datasheet to ensure it has been validated for Western Blotting. Refer to protein databases like UniProt to investigate known isoforms or modifications.[19] Optimization: Optimize blocking and antibody incubation conditions (e.g., incubate at 4°C) to reduce non-specific binding.[19] Sample Prep: Ensure fresh lysates are used and that protease inhibitors were added during sample preparation.[13] |
Polymerase Chain Reaction (PCR)
Core Principle: PCR is a method for exponentially amplifying a specific segment of DNA. Its success hinges on a delicate balance between the reaction components and thermal cycling parameters to ensure specific and efficient amplification while avoiding non-specific products.[22]
Key Optimization Parameters & Their Mechanistic Impact
-
Annealing Temperature (Ta): This is often the most critical parameter.[23]
-
Causality: If the Ta is too low, primers can bind non-specifically to the template, resulting in off-target products. If it's too high, primer binding efficiency is reduced, leading to low or no yield.
-
Optimization: Perform a gradient PCR, testing a range of temperatures (e.g., 5°C below to 5°C above the calculated primer melting temperature, Tm) to empirically determine the optimal Ta.
-
-
Magnesium Chloride (MgCl₂) Concentration:
-
Causality: Mg²⁺ ions are essential cofactors for Taq DNA polymerase and stabilize the primer-template duplex.[23] Low MgCl₂ can lead to low or no amplification. High MgCl₂ can increase non-specific binding and promote primer-dimer formation.[22]
-
Optimization: Titrate MgCl₂ in the reaction, typically in a range from 1.5 mM to 3.5 mM, to find the concentration that maximizes specificity and yield.[24]
-
-
Primer and Template Concentration:
-
Causality: The ratio of primers to template DNA is crucial. Insufficient primer concentration can limit the yield, while excessive concentration can lead to primer-dimer formation. The amount of template DNA must be sufficient for detection but not so high that it introduces inhibitors into the reaction.[24][25]
-
Optimization: Test a matrix of primer and template concentrations to find the ideal balance for your specific target.[22]
-
Detailed Protocol: Gradient PCR for Annealing Temperature Optimization
-
Master Mix Preparation: Prepare a single master mix containing all PCR components (buffer, dNTPs, MgCl₂, polymerase, template DNA, and primers) except for the variable being tested. This minimizes pipetting errors.[24]
-
Aliquoting: Aliquot the master mix into a strip of PCR tubes.
-
Thermal Cycler Programming: Program the thermal cycler with a temperature gradient for the annealing step. For example, set the gradient to range from 54°C to 64°C across the 8 tubes.
-
Cycling: Run the standard PCR protocol with the initial denaturation, cycling (denaturation, gradient annealing, extension), and final extension steps.[26]
-
Analysis: Analyze the PCR products from each tube via agarose gel electrophoresis.
Conclusion: Cultivating a Culture of Scientific Integrity
This guide has outlined a systematic, proactive approach to troubleshooting and optimization. By grounding our experimental design in the principles of Quality by Design and leveraging the statistical power of Design of Experiments, we shift our perspective from problem-solving to problem-prevention. Understanding the causality behind each protocol step transforms troubleshooting from a frustrating exercise in trial-and-error into a logical process of deduction. The self-validating systems described herein—complete with appropriate controls and data-driven optimization loops—are essential for generating the robust, reproducible data required to advance drug development. Ultimately, this commitment to scientific integrity not only improves the efficiency of our work but also strengthens the foundation upon which new therapies are built.
References
- 1. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gxpcellators.com [gxpcellators.com]
- 3. mt.com [mt.com]
- 4. jetir.org [jetir.org]
- 5. ijpab.com [ijpab.com]
- 6. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fictiv.com [fictiv.com]
- 8. asq.org [asq.org]
- 9. Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis [numiqo.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. infinigeek.com [infinigeek.com]
- 12. blog.creliohealth.com [blog.creliohealth.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. biocompare.com [biocompare.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. Optimisation of the polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mybiosource.com [mybiosource.com]
- 24. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 25. Optimizing your PCR [takarabio.com]
- 26. Polymerase Chain Reaction (PCR): Optimization & Protocol | Study.com [study.com]
How to remove impurities from 3-Chloro-n,2-dimethylaniline synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-Chloro-n,2-dimethylaniline, a critical intermediate in the pharmaceutical and agrochemical industries, is frequently accompanied by the formation of various impurities that can significantly impact the yield, purity, and safety profile of the final active ingredient.[1] This guide provides a comprehensive, in-depth analysis of the common impurities generated during its synthesis, primarily via the reduction of 6-chloro-2-nitrotoluene. We present a systematic approach to the identification, characterization, and strategic removal of these impurities. Detailed, field-proven protocols for purification techniques, including extractive workups, vacuum distillation, and preparative chromatography, are provided. The narrative emphasizes the causality behind experimental choices, offering a self-validating framework for achieving high-purity this compound essential for drug development and other high-stakes applications.
Introduction
The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a chemical intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy. Impurities, even in trace amounts, can lead to unforeseen side reactions, alter the toxicological profile of an active pharmaceutical ingredient (API), or compromise its stability. Therefore, robust and efficient purification strategies are paramount. This guide is dedicated to the rigorous purification of this compound, treating it as a case study in impurity management.
Profile of this compound
This compound (CAS No. 69568-70-9) is a substituted aniline derivative of significant industrial importance. It serves as a key building block in the synthesis of various commercial products, notably in the dye industry and as a precursor for quinclorac, a selective herbicide used extensively in agriculture.[1][2][3] Given its role in products that may eventually interact with biological systems, achieving a purity level exceeding 99.5% is often a critical requirement.
Scope of the Guide
This document provides a senior application scientist's perspective on the practical challenges and solutions associated with purifying this compound. It will cover:
-
The mechanistic origins of common impurities.
-
Analytical methods for impurity profiling.
-
Step-by-step protocols for a multi-stage purification workflow.
-
The scientific rationale underpinning each procedural choice.
Genesis of Impurities: A Mechanistic Overview
Understanding how impurities are formed is the first step toward their effective removal. The most prevalent industrial synthesis involves the chemical reduction of 6-chloro-2-nitrotoluene.
Primary Synthesis Route: Reduction of 6-Chloro-2-nitrotoluene
The conversion of the nitro group to an amine is a powerful transformation but can be accompanied by several side reactions. Common reduction methods include using iron powder in acidic media (Béchamp reduction) or polysulfides.[2][3][4]
Caption: Synthesis of this compound and major impurity pathways.
Classification of Potential Impurities
A systematic classification helps in designing a targeted purification strategy.
| Table 1: Potential Impurities in this compound Synthesis | | :--- | :--- | :--- | :--- | | Impurity Name | Origin | Impact | Typical Removal Method | | 6-Chloro-2-nitrotoluene | Unreacted starting material | Can interfere with subsequent reactions | Vacuum Distillation | | Isomeric Chloro-dimethylanilines | Impure starting materials or non-selective synthesis | Difficult to separate; may affect bio-activity | Fractional Distillation, Chromatography | | Azoxy/Azo Compounds | Dimerization of reaction intermediates | Highly colored; potential genotoxicity | Chromatography, Oxidation/Reduction | | n,2-dimethylaniline | Reductive dehalogenation (especially with H₂/Pd) | Changes molecular properties and reactivity | Fractional Distillation | | Residual Solvents (e.g., DMF, Ethanol) | Reaction or workup medium | Regulatory limits (ICH) | Vacuum Distillation | | Inorganic Salts (e.g., NaCl, (NH₄)₂SO₄) | Reagents and by-products | Can foul equipment; non-volatile | Aqueous Washing / Extraction | | Oxidation/Polymeric Products | Air/light exposure of the final product | Color formation, reduced assay | Distillation, Carbon Treatment |
Impurity Characterization and Analytical Control
"You cannot remove what you cannot measure." A robust analytical methodology is the bedrock of any purification campaign.
Recommended Analytical Techniques
The choice of analytical technique depends on the information required, from routine purity checks to detailed structural elucidation of unknown impurities.
| Table 2: Analytical Techniques for Purity Assessment | | :--- | :--- | :--- | | Technique | Purpose | Information Obtained | | Gas Chromatography (GC-FID) | Primary assay and purity determination | Quantitative purity (area %), detection of volatile impurities.[3] | | Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity identification | Molecular weight and fragmentation patterns for structural confirmation. | | High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile or thermally labile impurities | Quantitative purity, detection of dimeric and polymeric species.[5] | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification | Definitive structural information for the main component and major impurities.[6] | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identity confirmation | Functional group verification.[7] |
Experimental Protocol: GC-MS for Impurity Profiling
This protocol provides a starting point for developing a validated method for impurity identification.
-
Sample Preparation: Dissolve 10 mg of the crude this compound in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: Compare the resulting mass spectra of impurity peaks with library databases (e.g., NIST) and known fragmentation patterns of anilines and nitroaromatics to tentatively identify structures.
Purification Strategies: From Crude to High-Purity Product
A multi-step approach is typically required, starting with bulk impurity removal and progressing to fine polishing.
Initial Workup: Liquid-Liquid Extraction and Washing
Causality: The primary goal of the initial workup is to remove inorganic salts, residual acids or bases, and highly polar impurities from the crude organic product after the reaction is quenched. Anilines are organic bases, allowing for selective extraction.
Experimental Protocol:
-
Transfer the crude reaction mixture to a separatory funnel. If the product was synthesized in a water-miscible solvent, dilute with a larger volume of water and an immiscible organic solvent (e.g., Ethyl Acetate or Toluene).
-
Acid Wash (Optional): To remove non-basic organic impurities, extract the organic layer with 1M Hydrochloric Acid. The target aniline will move to the aqueous phase as the hydrochloride salt. The layers are separated. The aqueous layer is then basified (e.g., with 2M NaOH) to a pH > 10, and the liberated aniline base is re-extracted back into a fresh organic solvent.
-
Neutral Wash: Wash the organic layer containing the product sequentially with:
-
Drying: Dry the washed organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Bulk Purification: Vacuum Distillation
Causality: This is the most effective technique for separating the target compound from non-volatile residues (salts, polymers) and from impurities with significantly different boiling points.[4] Vacuum is applied to reduce the boiling point, preventing thermal degradation of the aniline at high temperatures.
| Table 3: Physical Properties for Purification by Distillation | | :--- | :--- | Boiling Point (°C) | | Compound Name | Molecular Weight ( g/mol ) | (at reduced pressure) | | this compound | 155.62 | 105-110 °C @ 10 mmHg[4] | | 6-Chloro-2-nitrotoluene (Impurity) | 171.58 | ~120 °C @ 10 mmHg (estimated) | | n,2-dimethylaniline (Impurity) | 121.18 | ~80 °C @ 10 mmHg (estimated) |
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column to improve separation efficiency.
-
Charge the Flask: Charge the concentrated crude oil into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually reduce the pressure to the target vacuum (e.g., 10 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents and lower-boiling impurities like dehalogenated product.
-
Main Fraction: Collect the product fraction at the target boiling point and temperature range (e.g., 105-110 °C at 10 mmHg).[4] The product should be a clear, colorless to pale yellow liquid.
-
Residue: Leave the higher-boiling and non-volatile impurities (starting material, dimers) in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
-
-
Analysis: Analyze all collected fractions by GC to confirm purity and guide the pooling of acceptable fractions.
High-Purity Polishing: Chromatographic Methods
Causality: When distillation is insufficient to separate closely related isomers or remove persistent colored impurities, silica gel chromatography provides a higher-resolution separation based on polarity.[8] The slightly basic amine group interacts with the acidic silica gel, requiring careful selection of the mobile phase.
Experimental Protocol:
-
Adsorbent: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. Start with a low polarity mixture and gradually increase it. A common system is a gradient of Ethyl Acetate in Hexanes or Petroleum Ether.[8] To prevent excessive tailing of the amine on the acidic silica, it is often beneficial to add a small amount of a basic modifier like Triethylamine (~0.5-1%) to the eluent.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the distilled product in a minimal amount of the eluent or a stronger solvent like Dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Collection & Analysis: Gradually increase the eluent polarity to elute the target compound. Combine fractions of high purity (as determined by TLC/GC) and remove the solvent under reduced pressure.
Integrated Purification Workflow
The optimal purification strategy combines these techniques in a logical sequence. The following workflow illustrates the decision-making process for achieving drug-grade purity.
Caption: Integrated workflow for the purification of this compound.
Conclusion
The purification of this compound from its synthetic precursors is a multi-faceted challenge that demands a systematic and scientifically-driven approach. A thorough understanding of impurity formation mechanisms allows for the rational design of a purification strategy that begins with an effective aqueous workup to remove inorganic materials, proceeds to high-efficiency vacuum distillation for bulk purification, and concludes with high-resolution chromatography for final polishing when necessary. By integrating robust analytical controls at each stage, researchers and drug development professionals can confidently and consistently produce this vital intermediate to the high-purity standards required by the industry.
References
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 3-Chloro-N,N-dimethylaniline, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 3-chloro-2,4-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Guide to Enhancing the Synthesis Yield of 3-Chloro-n,2-dimethylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-n,2-dimethylaniline is a pivotal intermediate in the synthesis of various high-value chemical products, including agrochemicals and dyes.[1][2] The efficiency of its production is a critical economic and environmental consideration, with yield and purity being the primary metrics of success. This guide provides an in-depth analysis of the synthetic pathways leading to this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical principles that govern reaction outcomes. We will dissect the critical parameters of the most robust industrial synthesis route—a two-step process involving the reduction of 6-chloro-2-nitrotoluene followed by N-methylation—and present scientifically-grounded strategies for maximizing yield. By focusing on the causality behind experimental choices, this document serves as a practical and authoritative resource for researchers and process chemists dedicated to optimizing this essential synthesis.
Section 1: Strategic Overview of Synthesis Pathways
The synthesis of this compound can be approached via two primary strategic pathways:
-
The Reduction-Alkylation Pathway: This robust, two-step approach begins with the synthesis of the precursor, 3-chloro-2-methylaniline, via the reduction of 6-chloro-2-nitrotoluene. This is followed by a selective N-methylation to yield the final product. This pathway is generally favored in industrial settings due to its high overall yield and purity.
-
The Direct Chlorination Pathway: This involves the direct electrophilic chlorination of N,2-dimethylaniline. While seemingly more direct, this route is plagued by significant challenges in controlling regioselectivity, often resulting in a mixture of chlorinated isomers and, consequently, lower yields of the desired product.
This guide will focus primarily on the Reduction-Alkylation pathway, as it offers the most reliable and scalable route to high-yield synthesis.
References
An In-Depth Technical Guide to Optimizing Reaction Conditions for Aniline Derivative Synthesis
Introduction
Substituted anilines are foundational building blocks in modern organic synthesis, serving as crucial intermediates in the production of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The inherent value of these compounds necessitates the development of efficient, selective, and scalable synthetic methodologies. This guide provides a comprehensive overview of the core strategies for synthesizing aniline derivatives, with a deep dive into the optimization of reaction conditions to maximize yield, purity, and process efficiency. We will explore the nuances of established methods and modern catalytic systems, offering field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors.
I. Foundational Strategies for Aniline Synthesis
The synthesis of substituted anilines can be broadly approached from two primary perspectives: the reduction of corresponding nitroaromatics and the formation of the carbon-nitrogen (C-N) bond through cross-coupling reactions.[1] The choice between these strategies is dictated by factors such as the availability of starting materials, functional group tolerance, and desired substitution patterns.
Reduction of Nitroarenes
The reduction of nitroarenes represents one of the most established and economically viable routes to aniline derivatives.[1] This is largely due to the ready availability of a wide range of substituted nitroaromatic compounds via electrophilic aromatic nitration.
Common Reducing Agents and Conditions:
-
Metal/Acid Systems: The classic Bechamp reduction, utilizing metals like iron or tin in the presence of a strong acid such as hydrochloric acid, is a robust and high-yielding method.[1]
-
Catalytic Hydrogenation: This clean and efficient method employs hydrogen gas with a metal catalyst, most commonly palladium on carbon (Pd/C).[1] However, care must be taken as these conditions can also reduce other susceptible functional groups.
A general workflow for this process is outlined below:
Caption: General workflow for aniline synthesis via nitroarene reduction.
II. Modern Catalytic C-N Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aniline derivatives, offering unparalleled scope and functional group tolerance.[1] The Buchwald-Hartwig amination and the Ullmann condensation are the cornerstones of this approach.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become a workhorse reaction for the formation of C-N bonds.[4] It involves the coupling of an amine with an aryl halide or pseudohalide.[4] The reaction's success hinges on the careful selection of the palladium precursor, ligand, base, and solvent.
2.1.1 The Catalytic Cycle and Key Optimization Parameters
The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
A Senior Application Scientist's Guide to Troubleshooting Buchwald-Hartwig Amination Reactions
Introduction: Beyond a Named Reaction
The Buchwald-Hartwig amination has fundamentally reshaped modern synthetic chemistry, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its widespread adoption in pharmaceutical and materials science is a testament to its versatility, allowing for the coupling of a vast array of aryl/heteroaryl (pseudo)halides with amines.[3][4][5] However, its apparent simplicity belies a complex interplay of catalyst, ligand, base, and solvent. When a reaction falters, success hinges not on trial-and-error, but on a mechanistic understanding of the catalytic cycle and a logical, systematic approach to problem-solving.
This guide is structured to empower researchers, from bench chemists to process development professionals, to diagnose and resolve common issues encountered in Buchwald-Hartwig aminations. We will move from the foundational principles governing the reaction to a symptom-based troubleshooting framework, grounded in field-proven insights and authoritative literature.
Part 1: The Core Principles - Understanding the "Why"
A successful reaction is a well-behaved catalytic cycle. Understanding each step is the first pillar of effective troubleshooting. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[1][6][7][8]
The Catalytic Heart: Palladium & The Ligand
The true catalyst is a coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) or Pd(0) precursor.[9][10] The ligand is not a passive spectator; it is the primary determinant of the catalyst's reactivity and stability.[11]
-
Palladium Precursors: Common sources include Pd(OAc)₂ and Pd₂(dba)₃.[9] While effective, their conversion to the active Pd(0) species can be unreliable.[12] For enhanced reproducibility, commercially available pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are strongly recommended.[9] These air-stable complexes efficiently generate the active LPd(0) catalyst under mild basic conditions, leading to more consistent results.[9]
-
The Ligand's Role: The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos, and BrettPhos) was a watershed moment for the reaction.[1][8][11] These ligands promote the key steps of the catalytic cycle:
-
Facilitate Oxidative Addition: Their electron-donating character increases the electron density on the palladium center, promoting its insertion into the aryl halide C-X bond.[8]
-
Promote Reductive Elimination: Their steric bulk creates a congested coordination sphere, favoring the bond-forming reductive elimination step to release the product.[8]
-
Stabilize the Catalyst: They prevent catalyst decomposition pathways like palladium black precipitation.
-
The choice of ligand is highly substrate-dependent.[1][3] For instance, coupling unreactive aryl chlorides often requires more electron-rich and sterically hindered ligands like XPhos.[3] BrettPhos has shown particular efficacy for the selective monoarylation of primary amines.[3][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Activator: Role of the Base
The base is critical for deprotonating the amine, either after it coordinates to the palladium center or in a pre-equilibrium step, to form the key palladium-amido intermediate.[10] The choice and strength of the base can dictate the reaction's success.
| Base | Type | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu | Strong Alkoxide | ~19 | High reaction rates, effective for a wide range of substrates.[13][14] | Incompatible with base-sensitive functional groups (e.g., esters, ketones).[13][14] |
| LHMDS | Strong Amide | ~26 | Allows for reactions with protic functional groups.[13] | Solid is air-sensitive.[13] |
| K₃PO₄, Cs₂CO₃ | Weaker Inorganic | ~12 (for K₂HPO₄⁻) | Compatible with most functional groups.[14][15] | Often requires higher temperatures or longer reaction times.[15] |
| DBU | Organic | ~13.5 | Soluble in organic solvents, enabling homogeneous reactions.[9][16] Good for sensitive substrates.[9] | May be less effective than strong inorganic bases.[9] |
Key Insight: Poor solubility of inorganic bases is a frequent and underestimated cause of reaction failure.[14] Vigorous stirring is essential. If solubility is a concern, consider a soluble organic base like DBU or a different solvent system.[9][16]
The Medium: Role of the Solvent
The solvent's primary roles are to solubilize the reactants and stabilize the catalytic intermediates.[15][17]
-
Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, and THF are most common.[13][18] Toluene is often a good starting point due to its high boiling point and ability to solubilize many organic substrates.[18]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. In nonpolar solvents, the base must be anionic to facilitate the reaction, whereas in polar solvents, dissociation of the halide from the palladium complex becomes more favorable.[19] Some solvents, such as acetonitrile or pyridine, can inhibit catalysis by strongly coordinating to the palladium center and should be avoided.[9]
Part 2: A Systematic Troubleshooting Framework
When a reaction fails, a systematic approach is more effective than random screening. The following workflow addresses the most common failure modes.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig issues.
Symptom 1: Low or No Conversion
This is the most common issue, often pointing to a problem with one of the core components.[14]
-
Assess the Catalyst System:
-
Cause: The active Pd(0) catalyst is not forming or is decomposing. This is notoriously common when generating the catalyst in situ from sources like Pd(OAc)₂.[12]
-
Solution: The most robust solution is to switch to a commercially available, air-stable palladium pre-catalyst (e.g., an XPhos Pd G3 or G4 pre-catalyst).[9][15] This provides a more reliable and reproducible method for generating the active LPd(0) species.[9] Also, ensure ligands have been stored under an inert atmosphere to prevent oxidation.
-
-
Evaluate the Ligand Choice:
-
Cause: The chosen ligand is not suitable for the specific substrate combination. Aryl chlorides, electron-rich aryl halides, and sterically hindered amines all present unique challenges.[1][10][12]
-
Solution: Consult the literature for ligand recommendations for your specific substrate classes. For challenging couplings like aryl chlorides, a bulky biarylphosphine ligand such as XPhos or a Josiphos-type ligand is often required.[3][20] A small ligand screen is a valuable investment of time.
-
-
Check the Base and Solvent:
-
Cause: The base may be too weak to deprotonate the amine-palladium complex, or it may be poorly soluble in the reaction medium.[14]
-
Solution: For a neutral amine, a strong base like NaOt-Bu is a standard starting point. If it fails, verify its quality. If base-sensitive groups are present, a switch to K₃PO₄ or Cs₂CO₃ is warranted, but this may require a higher reaction temperature.[14][15] Ensure vigorous stirring to overcome solubility issues with inorganic bases.[9]
-
-
Increase the Reaction Temperature:
Symptom 2: Side Product Formation
The appearance of significant byproducts indicates that an undesired reaction pathway is competing with the productive catalytic cycle.
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Cause: This is a common side reaction resulting from a competitive β-hydride elimination pathway, especially with primary amines.[1][15][22]
-
Solution:
-
Lower the temperature: Higher temperatures can favor side reactions.[15]
-
Optimize the base: Using a weaker or less hindered base can sometimes suppress this pathway.[15]
-
Screen ligands: The ligand's structure directly influences the relative rates of reductive elimination versus β-hydride elimination. A different ligand may favor the desired product formation.[10][15]
-
-
-
Biaryl Formation (Ar-X → Ar-Ar):
-
Cause: Homocoupling of the aryl halide can occur, particularly at high temperatures or with certain catalyst systems.[23]
-
Solution: This often indicates an issue with catalyst stability or reactivity. Re-evaluating the ligand, lowering the temperature, and ensuring a truly inert atmosphere can minimize this side reaction.
-
Part 3: Experimental Protocols for Success
Adhering to best practices from the outset can prevent many of the issues detailed above.
Representative Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a general guideline and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, 1-10 mol%).
-
Inert Atmosphere: Cap the vial with a septum, and purge with a dry, inert gas (Argon or Nitrogen) for 5-10 minutes. A glovebox is ideal for this entire setup.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4-2.0 equiv.). Then, add the degassed solvent (e.g., toluene, ~0.1-0.5 M concentration). Finally, add the amine (1.1-1.5 equiv.).
-
Reaction: Place the sealed vial in a pre-heated heating block and stir vigorously for the specified time (e.g., 2-24 hours) at the desired temperature (e.g., 100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench by washing with water or brine. Proceed with standard extraction and purification procedures.
Conclusion
The Buchwald-Hartwig amination is a robust and powerful transformation, but its success is governed by a delicate balance of interacting parameters. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can move beyond simple protocol replication. When faced with a challenging reaction, the systematic, symptom-based troubleshooting framework provided here offers a logical path to identify the root cause of the problem and implement a rational, effective solution. This mechanistic approach not only solves the immediate problem but also builds the institutional knowledge necessary for future success in C-N bond formation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Degradation Pathways of 3-Chloro-N,2-dimethylaniline Under Stress Conditions
Introduction: Probing the Stability of a Key Chemical Intermediate
3-Chloro-N,2-dimethylaniline is an important substituted aniline derivative utilized in the synthesis of various industrial and pharmaceutical compounds. Understanding its stability profile under stress conditions is paramount for ensuring the quality, safety, and efficacy of any downstream products. Forced degradation studies, which intentionally subject a compound to harsh conditions, are a cornerstone of this process. They provide critical insights into potential degradation pathways, help in the development of stability-indicating analytical methods, and inform decisions on formulation, packaging, and storage.[1][2]
This technical guide provides a comprehensive overview of the predicted degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. The insights presented herein are synthesized from established principles of organic chemistry and data from studies on structurally related chloroanilines and dimethylanilines, providing a robust framework for researchers, scientists, and drug development professionals.
Predicted Degradation Pathways of this compound
The chemical structure of this compound, featuring an aromatic amine, a chlorine substituent, and two methyl groups, presents several potential sites for degradation. The electron-donating nature of the amino and methyl groups can activate the aromatic ring, while the chloro substituent can influence the regioselectivity of certain reactions.
Hydrolytic Degradation
Aromatic amines and halogenated aromatic compounds are generally resistant to hydrolysis under neutral environmental conditions.[3] However, under forced acidic or basic conditions at elevated temperatures, hydrolysis may be induced.
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the primary site of attack is likely the N-methyl bond. Protonation of the nitrogen atom would make the methyl group susceptible to nucleophilic attack by water, leading to the formation of 3-chloro-2-methylaniline and formaldehyde. Further degradation of 3-chloro-2-methylaniline under harsh acidic conditions is expected to be slow.
-
Basic Hydrolysis: In a strongly basic medium, the molecule is expected to be more stable. De-protonation of the N-H bond (if any were present) would be the initial step, but for a tertiary amine like this compound, this is not possible. Direct nucleophilic attack on the aromatic ring is unlikely due to the high electron density. Therefore, significant degradation under basic conditions is not anticipated unless very high temperatures are employed, which might lead to more complex decomposition reactions.
Oxidative Degradation
The presence of the electron-rich aromatic ring and the N,N-dimethylamino group makes this compound susceptible to oxidation. Common laboratory oxidizing agents for forced degradation studies include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst.
The primary pathways for oxidative degradation are predicted to be:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom is a prime target for oxidation, leading to the formation of an N-oxide derivative.
-
N-Dealkylation: Oxidative removal of one or both methyl groups can occur, yielding 3-chloro-2-methyl-N-methylaniline and subsequently 3-chloro-2-methylaniline .[4] This process often proceeds via an N-oxide intermediate.
-
Ring Oxidation: The activated aromatic ring can undergo hydroxylation, leading to the formation of various phenolic derivatives. The position of hydroxylation will be directed by the existing substituents.
-
Dimerization and Polymerization: Oxidation of aromatic amines can also lead to the formation of colored dimeric and polymeric species, such as azoxybenzenes, through radical coupling mechanisms.
A kinetic-mechanistic study on the periodate oxidation of the closely related 3-chloro, 2-methylaniline provides evidence for the formation of dimeric and further oxidized products, suggesting a similar reactivity for the N-methylated analogue.[5]
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of this compound. The molecule is expected to absorb UV light, leading to the formation of excited states that can undergo various reactions.
-
Photo-oxidation: In the presence of oxygen, excited-state molecules can react to form oxidized products similar to those seen in chemical oxidation (N-oxides, hydroxylated derivatives). Aromatic amines are known to react with photochemically produced hydroxyl and peroxy radicals in sunlit natural waters.[3]
-
Dehalogenation: The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to form N,2-dimethylaniline .
-
Ring Rearrangement and Cleavage: High-energy UV radiation can lead to more extensive degradation, including rearrangement of the aromatic ring and eventual cleavage into smaller, aliphatic fragments. Studies on the photocatalytic degradation of other chloroanilines have shown complete mineralization to simpler inorganic compounds is possible under certain conditions.[6]
Experimental Protocols for Forced Degradation Studies
To empirically determine the degradation pathways of this compound, a systematic forced degradation study should be conducted. The following protocols are designed to be self-validating and are based on established industry practices and regulatory guidelines.
General Procedure for Stress Testing
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each stress condition, dilute the stock solution with the appropriate stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation progress.
-
Sample Neutralization/Quenching: After each time point, neutralize or quench the reaction to prevent further degradation before analysis. For acidic and basic samples, adjust the pH to near neutral. For oxidative studies, a quenching agent may be necessary.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.
Specific Stress Conditions
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Dilute the stock solution with 0.1 M HCl. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M NaOH. |
| Basic Hydrolysis | 1. Dilute the stock solution with 0.1 M NaOH. 2. Incubate at 60°C. 3. At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl. |
| Oxidative Degradation | 1. Dilute the stock solution with 3% H₂O₂. 2. Keep at room temperature and protect from light. 3. At each time point, withdraw an aliquot and dilute with the mobile phase to stop the reaction. |
| Thermal Degradation | 1. Store the stock solution (in a sealed container) in a calibrated oven at 80°C. 2. At each time point, withdraw an aliquot and dilute with the mobile phase. |
| Photolytic Degradation | 1. Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline). 2. Concurrently, run a dark control sample to differentiate between thermal and photolytic degradation. |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.
Initial Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) is a good starting point for separating polar and non-polar analytes.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradants (a photodiode array detector is recommended for initial development to assess peak purity).
-
Column Temperature: 30°C
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
Visualization of Degradation Pathways and Workflows
Predicted Degradation Pathways
References
- 1. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 7. researchgate.net [researchgate.net]
Mastering a-Morphous-Molecules: A Technical Guide to Resolving Poor Solubility of 3-Chloro-N,2-dimethylaniline in Reaction Media
For Immediate Release
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming the Solubility Challenges of 3-Chloro-N,2-dimethylaniline.
Abstract
This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, its utility is often hampered by its limited solubility in many common reaction media. This guide provides a comprehensive framework for understanding and systematically addressing the poor solubility of this compound. We will delve into the physicochemical properties governing its solubility, explore a range of practical strategies for solubility enhancement, and provide detailed experimental protocols. This document is intended to be a practical resource, blending theoretical principles with actionable, field-proven techniques to empower researchers to optimize their synthetic routes and improve reaction efficiency.
Understanding the Solubility Profile of this compound
This compound (C₈H₁₀ClN) is an aromatic amine characterized by a chlorinated benzene ring and two methyl groups, one on the aromatic ring and one on the nitrogen atom.[2] Its molecular structure imparts a moderate degree of hydrophobicity, as indicated by its LogP value.[1] This inherent structural feature is the primary driver of its limited aqueous solubility.[3][4]
Physicochemical Properties at a Glance:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | PubChem[2] |
| Molecular Weight | 155.62 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |
| Melting Point | 2 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 115-117 °C/10 mmHg (lit.) | Sigma-Aldrich |
| Density | 1.185 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Water Solubility | Poorly soluble | Solubility of Things[4] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, ether | Solubility of Things[3] |
The molecule's structure, with its hydrophobic aromatic ring and chloro-substituent, dictates its preference for organic solvents over aqueous media.[3][4] Understanding this fundamental property is the first step in designing an effective solubilization strategy.
Strategic Approaches to Enhance Solubility
Overcoming the solubility limitations of this compound requires a multi-faceted approach. The choice of strategy will depend on the specific reaction conditions, including the co-reactants, desired product, and process scale. Below, we outline several effective techniques, from simple solvent screening to more advanced methods.
Rational Solvent Selection and Co-solvent Systems
The principle of "like dissolves like" is a foundational concept in chemistry.[5] Given the aromatic and moderately polar nature of this compound, a logical starting point is the selection of an appropriate organic solvent.
Commonly Effective Solvents:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are often excellent choices due to their ability to solvate a wide range of organic molecules.
-
Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane can be effective, particularly for reactions involving organometallic reagents.
-
Aromatic Solvents: Toluene and Xylene can be suitable, especially for reactions conducted at elevated temperatures.[6]
The Power of Co-solvents: When a single solvent system is inadequate, a co-solvent approach can dramatically improve solubility.[7] By blending a good solvent for this compound with a solvent required for another reactant, a homogenous reaction mixture can often be achieved. For instance, adding a percentage of DMF to a less polar solvent can significantly boost the concentration of the dissolved aniline. The use of organic co-solvents can also reduce the high energy requirements often associated with solvent regeneration in aqueous systems.[8][9]
Workflow for Solvent and Co-solvent Screening:
Caption: A logical workflow for systematic solvent and co-solvent selection.
Micellar Catalysis: Creating Nanoreactors in Aqueous Media
For reactions where an aqueous medium is preferred for environmental or cost reasons, micellar catalysis offers an elegant solution.[10] Surfactants, which are amphiphilic molecules, self-assemble in water to form micelles.[10] These micelles have a hydrophobic core that can effectively encapsulate nonpolar organic molecules like this compound, increasing their effective concentration in the aqueous phase and facilitating reactions.[10][11] This technique essentially creates "nanoreactors" within the bulk aqueous solution.[11]
Types of Surfactants:
-
Non-ionic Surfactants: Such as Triton X-100 or Polysorbates, are often preferred as they are less likely to interfere with ionic reactants or catalysts.[12]
-
Ionic Surfactants: Cationic (e.g., CTAB) or anionic (e.g., SDS) surfactants can also be employed, though their charge may influence the reaction mechanism.[10][12]
Experimental Protocol: Screening for Micellar Solubilization
-
Prepare Stock Solutions: Create a 1 M stock solution of this compound in a suitable organic solvent (e.g., THF). Prepare 5% (w/v) aqueous solutions of various surfactants (e.g., SDS, CTAB, Triton X-100).
-
Solubility Test: In a series of vials, add 1 mL of each surfactant solution.
-
Titration: To each vial, add the this compound stock solution dropwise while vortexing.
-
Observation: Record the volume of the stock solution added before persistent cloudiness or phase separation occurs. This provides a semi-quantitative measure of the solubilizing capacity of each surfactant.
-
Reaction Setup: For the most promising surfactant, set up the reaction in the aqueous surfactant solution, ensuring the concentration of the aniline remains below the determined solubility limit.
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an organic phase and an aqueous phase).[13] A phase transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction can occur. This is particularly useful for N-alkylation reactions of anilines.[13][14]
Mechanism of Action in N-Alkylation:
Caption: Mechanism of Phase Transfer Catalysis for N-alkylation of anilines.
Common Phase Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Aliquat 336
Physical Modifications: Particle Size Reduction
For solid-state reactions or when preparing a suspension, reducing the particle size of this compound (if it is in its solid form at the reaction temperature) can enhance its dissolution rate.[7][15] Techniques like micronization increase the surface area-to-volume ratio, allowing for greater interaction with the solvent.[7][15] While this doesn't increase the equilibrium solubility, it can significantly improve the kinetics of dissolution.[15]
Case Study: N-Alkylation of this compound
Objective: To synthesize N-butyl-3-chloro-2-methylaniline from this compound and 1-bromobutane, a reaction often plagued by poor solubility of the starting aniline.
Comparative Protocol Analysis:
| Method | Reaction Medium | Key Reagents | Expected Outcome |
| Homogeneous Organic | Toluene | K₂CO₃ (base) | Moderate yield, requires elevated temperature. |
| Micellar Catalysis | 5% Triton X-100 in water | NaOH (base) | Improved yield at lower temperatures, environmentally benign.[10] |
| Phase Transfer Catalysis | Toluene/Water (biphasic) | NaOH (base), TBAB (catalyst) | High yield, rapid reaction at moderate temperatures.[13] |
Detailed Protocol: N-Alkylation using Phase Transfer Catalysis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), toluene (10 volumes), and 1-bromobutane (1.2 equivalents).
-
Aqueous Phase: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add this to the reaction flask.
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 equivalents) to the biphasic mixture.
-
Reaction: Heat the mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The poor solubility of this compound in certain reaction media presents a significant but surmountable challenge. By systematically applying the principles of rational solvent selection, co-solvency, micellar catalysis, and phase transfer catalysis, researchers can significantly improve reaction efficiency, yield, and sustainability. The choice of method should be guided by the specific reaction requirements, with a growing emphasis on greener chemistry approaches such as micellar catalysis in aqueous media. As the demand for complex molecules derived from this intermediate continues to grow, the development of robust and scalable solubilization strategies will remain a critical area of focus in both academic and industrial research.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tsijournals.com [tsijournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 10. tsijournals.com [tsijournals.com]
- 11. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 12. Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 3-Chloro-n,2-dimethylaniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-N,2-dimethylaniline
Introduction
This compound (C₈H₁₀ClN) is an aniline derivative with applications as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1] For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Electron Ionization Mass Spectrometry (EI-MS) serves as a cornerstone analytical technique for this purpose, providing a reproducible fragmentation pattern that acts as a molecular "fingerprint."[2]
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry fragmentation pathways of this compound. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to elucidate the underlying chemical principles governing the molecule's fragmentation cascade. We will explore the formation of key diagnostic ions, providing a robust framework for the identification and characterization of this compound in complex matrices.
Part 1: Foundational Principles of EI-MS Analysis
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, typically using a beam of 70 eV electrons.[3] This process is highly reproducible and leads to extensive, predictable fragmentation.
-
Formation of the Molecular Ion (M⁺•) : The initial event is the ejection of an electron from the analyte molecule, forming a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound, the nominal molecular weight is 155 g/mol .[1]
-
Chlorine Isotopic Pattern : A key diagnostic feature for any chlorine-containing compound is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[2] Consequently, the molecular ion peak will appear as a pair of signals: a more intense peak at m/z 155 (M⁺•) and a less intense peak at m/z 157 ([M+2]⁺•), with a relative intensity of about one-third. This isotopic signature provides immediate evidence of a single chlorine atom in the molecule.
-
Key Fragmentation Drivers : The fragmentation of the M⁺• is not random. It is governed by the relative stability of the resulting ions and neutral fragments. For this compound, the primary drivers of fragmentation are:
-
Charge Localization : The positive charge and radical site are most likely to be localized on the nitrogen atom due to its non-bonding electrons, making it a frequent initiation site for fragmentation.[4]
-
Alpha (α)-Cleavage : This is a dominant fragmentation pathway for amines, involving the homolytic cleavage of a bond adjacent (alpha) to the nitrogen atom.[5]
-
Cleavage of Bonds to the Aromatic Ring : The bond between the aromatic ring and the chlorine substituent is a potential site of cleavage.[6]
-
Part 2: The Predicted Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion cluster and several key fragment ions that provide definitive structural information.
Data Presentation: Summary of Key Ions
| m/z (³⁵Cl) | Proposed Ion Structure (Formula) | Description of Fragmentation Pathway | Predicted Relative Abundance |
| 155/157 | [C₈H₁₀ClN]⁺• | Molecular Ion (M⁺•) | Moderate |
| 140/142 | [C₇H₇ClN]⁺• | Loss of a methyl radical (•CH₃) from the N-methyl group via α-cleavage. | High (Often Base Peak) |
| 120 | [C₈H₁₀N]⁺ | Loss of a chlorine radical (•Cl) from the aromatic ring. | Moderate to High |
| 105 | [C₇H₇N]⁺ | Secondary fragmentation: Loss of •Cl from the m/z 140 ion, or loss of •CH₃ from the m/z 120 ion. | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation, likely formed from secondary fragmentation of the m/z 105 ion via loss of HCN. | Low to Moderate |
Part 3: Elucidation of Primary Fragmentation Pathways
The structural features of this compound—an N-methyl group, a ring-methyl group, and a chlorine atom—give rise to distinct and competing fragmentation channels. The causality behind the formation of the most significant ions is detailed below.
Pathway A: α-Cleavage and the Formation of the Base Peak (m/z 140)
The most favorable fragmentation pathway for many aliphatic and N-alkyl amines is α-cleavage.[5] In this process, the bond between the nitrogen-bearing carbon and an adjacent carbon is broken. For this compound, this involves the loss of one of the N-methyl groups.
-
Mechanism : The radical cation (M⁺•) localizes the charge on the nitrogen atom. A single electron from the C-N bond of the N-methyl group pairs with the radical electron on the nitrogen to form a new C=N double bond (an iminium ion). The other electron from the C-N bond departs with the methyl group, forming a neutral methyl radical (•CH₃).
-
Resulting Ion : This process yields a highly stable, resonance-stabilized iminium cation at m/z 140 (and its isotopic partner at m/z 142). Due to the high stability of this ion, the m/z 140 peak is predicted to be the base peak (the most abundant ion) in the spectrum.
Pathway B: Loss of the Chlorine Radical (m/z 120)
Cleavage of the carbon-halogen bond is a characteristic fragmentation for halogenated aromatic compounds.[2] This pathway involves the homolytic cleavage of the C-Cl bond.
-
Mechanism : The aromatic ring system facilitates the expulsion of a chlorine radical (•Cl), leaving behind a cation.
-
Resulting Ion : This fragmentation results in an ion at m/z 120 , corresponding to the N,2-dimethylaniline cation. The intensity of this peak is expected to be significant, providing clear evidence of the core aniline structure absent the halogen.
Pathway C: Secondary and Minor Fragmentations
The primary fragment ions generated in Pathways A and B can undergo further fragmentation to produce smaller, yet still diagnostic, ions.
-
Formation of m/z 105 : This ion can be formed via two distinct secondary fragmentation routes, making it a common convergence point in the fragmentation cascade.
-
The m/z 140 ion ([M-CH₃]⁺) can lose a chlorine radical (•Cl).
-
The m/z 120 ion ([M-Cl]⁺) can lose a methyl radical (•CH₃), likely from the ring.
-
-
Formation of m/z 77 : The phenyl cation is a common fragment in the mass spectra of aromatic compounds. It is likely formed here by the loss of a neutral hydrogen cyanide (HCN) molecule from the m/z 105 ion, a classic fragmentation for aniline-type structures.
Part 4: Visualizing the Fragmentation Cascade
To synthesize this information, the logical flow of the fragmentation process can be visualized. The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI-MS fragmentation cascade for this compound.
Part 5: Experimental Protocol for Verification
The trustworthiness of any proposed fragmentation pathway lies in its experimental verification. The following protocol outlines a self-validating system for acquiring the mass spectrum of this compound.
1. Sample Preparation
-
Standard Solution : Accurately weigh and prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.
-
Working Solution : Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent. The final concentration should be optimized based on instrument sensitivity.
2. Instrumentation and Analysis (GC-MS)
-
System : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is the preferred instrumentation. The GC provides separation from any potential impurities prior to MS analysis.
-
GC Parameters :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature : 250 °C.
-
Injection Volume : 1 µL (split or splitless, depending on concentration).
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters :
-
Ionization Source : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.
-
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by two key fragmentation pathways initiated by electron ionization. The formation of a highly stable iminium cation at m/z 140 via α-cleavage of the N-methyl group is expected to produce the base peak. A second, prominent ion at m/z 120 results from the characteristic loss of a chlorine radical from the aromatic ring. The presence of the M⁺•/ [M+2]⁺• cluster at m/z 155/157 and these key fragment ions provides a robust and definitive analytical signature for the unambiguous identification of this compound in a research or quality control setting.
References
An In-Depth Technical Guide to the Synthesis of Substituted Anilines
Substituted anilines are fundamental building blocks in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The ability to efficiently and selectively introduce the aniline moiety into complex molecular architectures is therefore a critical aspect of modern organic synthesis. This guide provides a comprehensive overview of the principal synthetic routes to substituted anilines, offering a comparative analysis of classical and contemporary methodologies for researchers, scientists, and drug development professionals.
Reduction of Nitroarenes: The Classical Workhorse
The reduction of nitroarenes represents one of the most established and widely utilized methods for the synthesis of anilines.[1] This approach is particularly attractive due to the ready availability of a diverse range of substituted nitroaromatic compounds, which can be easily prepared via electrophilic aromatic nitration.[3][4][5]
Mechanism of Nitroarene Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4]
Caption: Stepwise reduction of a nitroarene to an aniline.
Common Reducing Agents and Conditions
The choice of reducing agent is critical and often dictated by the presence of other functional groups within the molecule.
| Reducing System | Advantages | Disadvantages | Key Considerations |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Robust, high-yielding, and cost-effective.[3][6] | Harsh acidic conditions can be incompatible with sensitive functional groups. | Workup can be tedious due to the formation of metal salts. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Clean, high-yielding, and scalable.[4][5] | Can reduce other functional groups (e.g., alkenes, alkynes, carbonyls). | Requires specialized hydrogenation equipment. |
| Transfer Hydrogenation (e.g., Hydrazine, Formic Acid) | Milder conditions, avoids the use of H₂ gas.[7][8] | Can be slower than catalytic hydrogenation. | Choice of hydrogen donor is crucial for efficiency. |
| Metal-Free Reductions | Avoids metal contamination of the final product.[7] | May have a more limited substrate scope. | Often considered a "greener" alternative.[7] |
Experimental Protocol: Reduction of Nitrobenzene using Iron and Hydrochloric Acid
This protocol describes a classic Béchamp reduction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron filings and a solution of nitrobenzene in ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the stirred mixture. An exothermic reaction will commence.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture and add a solution of sodium hydroxide to precipitate iron salts.
-
Isolation and Purification: The aniline product can be isolated by steam distillation.[6] The distillate is then extracted with an organic solvent, dried, and the solvent removed. The crude aniline is purified by fractional distillation.[1]
Caption: General workflow for the synthesis of anilines via nitroarene reduction.
Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and highly efficient palladium-catalyzed cross-coupling of aryl halides or triflates with primary or secondary amines.[9][10][11][12] This method overcomes many of the limitations of classical approaches, such as harsh reaction conditions and limited functional group tolerance.[9]
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-Depth Technical Guide to the Comparative Reactivity of 3-Chloro-N,N-dimethylaniline and 4-Chloro-N,N-dimethylaniline
Abstract
Substituted anilines are foundational building blocks in the synthesis of a vast array of high-value chemical entities, including pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of substituents on the aniline core dictates the molecule's electronic landscape, thereby governing its reactivity and the ultimate success of subsequent synthetic transformations. This guide provides a detailed comparative analysis of two structurally isomeric compounds: 3-chloro-N,N-dimethylaniline and 4-chloro-N,N-dimethylaniline. We will dissect the intricate interplay of inductive and resonance effects conferred by the chloro and dimethylamino substituents, offering a predictive framework for their behavior in key reaction classes such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and acid-base reactions. This document is intended for researchers, chemists, and drug development professionals who rely on a nuanced understanding of structure-reactivity relationships to design robust and efficient synthetic routes.
Introduction: Structural and Electronic Framework
At the heart of this analysis are two molecules differentiated only by the positional relationship between a powerful electron-donating group (EDG), dimethylamino [-N(CH₃)₂], and a halogen, chloro [-Cl], which exhibits dual electronic character. The -N(CH₃)₂ group is a potent activating group, primarily through its positive mesomeric (+M) or resonance effect, where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[2][3] Conversely, the chloro group is generally considered a deactivating group due to its strong electron-withdrawing inductive effect (-I), which outweighs its weaker +M effect.[4] This fundamental dichotomy sets the stage for distinct reactivity profiles.
| Property | 3-Chloro-N,N-dimethylaniline | 4-Chloro-N,N-dimethylaniline |
| Structure | ||
| CAS Number | 6848-13-1[5][6][7] | 698-69-1[8][9] |
| Molecular Formula | C₈H₁₀ClN[6][7] | C₈H₁₀ClN[8][9] |
| Molecular Weight | 155.63 g/mol [6][7] | 155.62 g/mol [8][9] |
| Appearance | Light yellow to brown clear liquid[6] | Solid-Low Melt[10] |
| Melting Point | Not specified; liquid at RT | 35.5°C[8] |
| pKa (Conjugate Acid) | 3.83 (at 20°C)[6] | Not readily available, but predicted to be lower than the 3-chloro isomer. |
Electronic Effects Visualized
The distribution of electron density, governed by resonance and inductive effects, is paramount. The diagrams below illustrate the dominant resonance contributors for each isomer, highlighting the positions of increased electron density (nucleophilicity).
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Chloro-N,N-dimethylaniline [webbook.nist.gov]
- 8. 4-CHLORO-N,N-DIMETHYLANILINE CAS#: 698-69-1 [m.chemicalbook.com]
- 9. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-N,N-dimethylaniline | 698-69-1 [sigmaaldrich.com]
A Technical Guide to the Lipophilicity of Chloro-Substituted Aniline Derivatives
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] Chloro-substituted anilines are prevalent structural motifs in medicinal chemistry, agrochemicals, and industrial synthesis.[3][4] Understanding and accurately determining their lipophilicity is paramount for optimizing biological activity and ensuring favorable pharmacokinetic properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles, experimental methodologies, and computational approaches for assessing the lipophilicity of chloro-substituted aniline derivatives. We delve into the causality behind experimental choices, present validated protocols, and explore the structure-lipophilicity relationships that govern this important class of compounds.
Introduction: The Significance of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is quantitatively expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[5][6][7] This parameter governs a drug's ability to traverse biological membranes, interact with target proteins, and avoid rapid metabolism.[2] An optimal lipophilicity range, often cited as a log P between 0 and 3, is generally sought for good oral absorption via passive diffusion.[1]
For ionizable molecules like anilines, the distribution coefficient (log D) becomes a more physiologically relevant descriptor, as it accounts for the pH-dependent equilibrium between the neutral and ionized forms of the compound.[1] The amino group (-NH₂) in anilines is basic, and its pKa is significantly influenced by substituents on the aromatic ring.[8][9] Electron-withdrawing groups, such as chlorine, decrease the pKa, making the aniline less basic.[9][10] This interplay between lipophilicity (log P) and ionization (pKa) is crucial for predicting a compound's behavior in the body.
Part I: Experimental Determination of Lipophilicity
While several methods exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, robust, and high-throughput technique for determining lipophilicity.[7][11][12] It is recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 117.[5][13] The principle lies in the strong correlation between a compound's retention time on a non-polar stationary phase (like C18) and its log P value.[2][13]
Causality Behind Experimental Choices in RP-HPLC
-
Stationary Phase (Column): Octadecylsilane (C18) columns are the industry standard for lipophilicity determination due to their hydrophobic nature, which effectively mimics the lipid environment of biological membranes.[13][14] The long alkyl chains provide a robust non-polar surface for the partitioning of analytes.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The organic modifier is systematically varied to control the elution of compounds. By extrapolating the retention time to 100% aqueous phase, a chromatographic hydrophobicity index (log k₀) can be determined, which is linearly related to log P.[14]
-
pH Control: For ionizable compounds like anilines, maintaining a constant pH with a buffer is critical. The pH should be chosen to ensure the analyte is predominantly in its neutral, non-ionized form, as this is the species that partitions according to the log P definition. For anilines, a pH of 7.4 is often used to approximate physiological conditions and determine log D, while a more basic pH (e.g., pH > 8) might be used to ensure the compound is fully neutral for a log P measurement that correlates with the shake-flask method.
Validated Protocol: Lipophilicity Determination by RP-HPLC
This protocol outlines a self-validating system for determining the log P of chloro-substituted anilines.
1. System Suitability Testing (SST): Before any analysis, the performance of the HPLC system must be verified.[15] This is a non-negotiable step for ensuring data integrity.[16][17]
-
Objective: To confirm the chromatographic system is adequate for the intended analysis.[18]
-
Procedure:
-
Prepare a system suitability solution containing a mixture of reference compounds with known log P values and the test compounds.
-
Perform five replicate injections of the solution.[19]
-
Acceptance Criteria:
-
2. Calibration Curve Construction:
-
Objective: To establish a linear relationship between chromatographic retention and known log P values.
-
Procedure:
-
Select a set of 5-7 reference compounds with well-established log P values that bracket the expected range of the test compounds.
-
Prepare individual stock solutions and a working mixture of these standards.
-
Inject the reference mixture under the established chromatographic conditions.
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[12]
-
Plot the logarithm of the capacity factor (log k) against the known log P values.
-
Perform a linear regression analysis. A correlation coefficient (R²) of >0.97 is typically required.[7]
-
3. Analysis of Chloro-Aniline Derivatives:
-
Objective: To determine the experimental log P of the test compounds.
-
Procedure:
-
Prepare solutions of the chloro-aniline derivatives at a suitable concentration.
-
Inject each sample under the same chromatographic conditions used for the calibration standards.
-
Calculate the log k value for each chloro-aniline derivative.
-
Using the linear regression equation from the calibration curve, calculate the experimental log P value for each test compound.[7][12]
-
Experimental Workflow Diagram
Caption: Workflow for experimental log P determination using RP-HPLC.
Part II: Computational Prediction of Lipophilicity
In parallel with experimental work, computational (in silico) models provide rapid and cost-effective estimations of log P, especially in early-stage discovery.[12] These methods are broadly categorized as atom-based or fragment-based.
-
Atom-based methods (e.g., AlogP, XlogP): These models calculate log P by summing the contributions of individual atoms, often with correction factors for neighboring atoms and electronic effects.[20][21] They are generally fast and effective for smaller, less complex molecules.[20]
-
Fragment-based methods (e.g., ClogP): These methods deconstruct a molecule into predefined structural fragments and sum their known lipophilicity contributions. ClogP is a widely recognized algorithm but can sometimes produce systematic errors for specific chemical series if the necessary fragment values are not well-parameterized.[22]
-
Property-based methods (e.g., MlogP): These models use regression analysis based on molecular descriptors like the number of lipophilic and hydrophilic atoms to predict log P.[20][23]
Trustworthiness of In Silico Models: It is crucial to recognize that no single prediction algorithm is universally superior.[20] The accuracy of a prediction depends heavily on the algorithm's training set and its chemical similarity to the molecule being assessed.[20] For halogenated aromatic compounds like chloroanilines, fragment-based methods that properly account for electronic interactions and positional isomerism may offer an advantage.[1] However, experimental validation remains the gold standard , and computational predictions should always be treated as informed estimates to guide experimental design.
Part III: Structure-Lipophilicity Relationships (SLAR) of Chloro-substituted Anilines
The number and position of chlorine atoms on the aniline ring systematically modulate the molecule's lipophilicity.
-
Effect of Chlorine Addition: Each chlorine atom added to the aniline ring significantly increases lipophilicity. This is due to chlorine's hydrophobic nature, which increases the molecule's affinity for the non-polar n-octanol phase.
-
Effect of Positional Isomerism: The position of the chlorine substituent (ortho, meta, para) has a more nuanced effect. While some computational algorithms may neglect positional differences, experimental data often reveal subtle variations.[1][11] For instance, intramolecular hydrogen bonding between an ortho-chlorine and the amino group can influence the molecule's conformation and effective polarity, leading to slight differences in log P compared to meta and para isomers. Generally, the lipophilicity increases in the order of para < meta < ortho for monosubstituted chloroanilines.
Data Summary: Lipophilicity of Chloro-Aniline Derivatives
| Compound | CAS Number | Molecular Formula | Experimental log P | Predicted log P (XlogP3) |
| Aniline | 62-53-3 | C₆H₇N | 0.90 | 1.14 |
| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 1.89 | 1.90 |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 1.86 | 1.90 |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 1.83 | 1.90 |
| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 2.80 | 2.67 |
| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 2.83 | 2.67 |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 2.69 | 2.67 |
Note: Experimental log P values are compiled from various literature sources. Predicted values are for comparative purposes and highlight how some algorithms may not differentiate between positional isomers.
Conceptual Diagram: Substituent Effects
Caption: Dual effects of chlorine substitution on aniline derivatives.
Conclusion
The lipophilicity of chloro-substituted aniline derivatives is a multifaceted property governed by the number and position of chlorine atoms. Accurate determination is essential for successful drug design and development. This guide emphasizes a dual-pronged approach: leveraging high-throughput, validated RP-HPLC methods for definitive experimental data while using computational models for rapid, early-stage screening. By understanding the causality behind experimental design and the nuances of structure-lipophilicity relationships, researchers can make more informed decisions, accelerating the optimization of lead compounds and increasing the probability of clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eurochlor.org [eurochlor.org]
- 4. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. journaleras.com [journaleras.com]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 14. mdpi.com [mdpi.com]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. SOP for Guideline for System Suitability Test for HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmatimesofficial.com [pharmatimesofficial.com]
- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of logP and logD correction models trained with public and proprietary data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. JPlogP: an improved logP predictor trained using predicted data - PMC [pmc.ncbi.nlm.nih.gov]
Computational modeling of substituted aniline properties
An In-Depth Technical Guide to the Computational Modeling of Substituted Aniline Properties
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry and materials science, yet their properties can be notoriously sensitive to subtle changes in molecular structure.[1] Traditional experimental approaches for characterizing every new derivative are both time- and resource-intensive. Computational modeling offers a powerful, predictive alternative, enabling the rapid screening and rational design of aniline derivatives with optimized characteristics.[2][3] This guide provides a comprehensive overview of the core computational methodologies—from first-principles quantum mechanics to statistical QSAR modeling—used to predict and understand the electronic, structural, and biological properties of this vital class of compounds. We will delve into the causality behind methodological choices, provide field-proven protocols, and demonstrate how these techniques are applied to solve real-world challenges in drug discovery and materials design.
The Unique Chemistry of Substituted Anilines: A Computational Perspective
The predictive power of any computational model is rooted in a firm understanding of the underlying chemistry. The aniline molecule itself presents a fascinating case study: a nonplanar amino group interacting with an aromatic benzene ring.[4][5] The degree of this nonplanarity, characterized by the pyramidalization of the nitrogen atom, is a delicate balance of electronic effects that is profoundly influenced by substituents on the phenyl ring.[4][6]
-
Electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase the electron density on the nitrogen, enhancing its pyramidal character and increasing the energy barrier to inversion. This often correlates with an increased pKa.[4][5]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) pull electron density away from the amino group, promoting a more planar geometry and decreasing the pKa.[4][5]
These substituent-induced changes dictate a cascade of other properties, including the C-N bond length, dipole moment, and, critically for drug development, the molecule's reactivity, metabolic stability, and toxicity.[4][7] Computational methods allow us to quantify these subtle electronic and structural perturbations, providing the essential descriptors needed for predictive modeling.
Core Methodologies: From First Principles to Statistical Prediction
Two primary computational pillars support the modeling of aniline properties: Quantum Mechanics (QM), particularly Density Functional Theory (DFT), and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models.
Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational efficiency, making it ideal for studying organic molecules like anilines.[8] It allows us to solve the electronic structure of a molecule from first principles, providing a detailed picture of its intrinsic properties.[9][10]
The central idea is to model the electron density to determine the energy of the system, from which a host of molecular properties can be derived. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G**, 6-311++G(d,p)) is a critical decision that balances accuracy with computational cost; for aniline systems, these have been proven to be robust and reliable choices.[4][10][11]
Key Properties Calculated with DFT:
| Property | Relevance to Substituted Anilines |
| Optimized Geometry | Determines the 3D structure, including C-N bond lengths and amino group planarity, which are fundamental to reactivity.[10][12] |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals, and their energy gap, are key indicators of chemical reactivity and stability.[12][13][14][15] |
| Dipole Moment | Quantifies the molecule's overall polarity, which influences its solubility, intermolecular interactions, and binding affinity.[12][13] |
| Partial Atomic Charges | Describes the electron distribution. The charge on the amine nitrogen, for instance, is a crucial predictor of its susceptibility to metabolic N-acetylation.[16] |
| Vibrational Frequencies | Used to confirm that the optimized geometry represents a true energy minimum (no imaginary frequencies) and can be compared with experimental IR and Raman spectra.[10][17] |
A typical DFT investigation follows a validated, sequential workflow to ensure the reliability of the calculated properties.
Caption: Standard workflow for DFT calculations of aniline derivatives.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
While DFT excels at calculating properties for single molecules, QSAR is a statistical approach used to build models that predict the properties of entire classes of compounds.[18][19] The fundamental principle is that the biological activity or physicochemical property of a compound is a function of its molecular structure. By correlating calculated molecular descriptors with experimentally measured activities, we can create robust predictive models.[7]
QSAR is invaluable in drug discovery for predicting complex endpoints like toxicity, metabolism, and lipophilicity, which are difficult to calculate from first principles alone.[20][21][22]
Key Components of a QSAR Study:
| Component | Description | Causality & Importance |
| 1. Dataset | A curated set of aniline derivatives with reliable experimental data (e.g., toxicity, logP). | The quality and diversity of the dataset directly determine the model's predictive power and its applicability domain. |
| 2. Descriptors | Numerical representations of molecular properties (e.g., electronic, steric, topological). | These are the independent variables. The choice of descriptors must capture the structural variations relevant to the property being modeled. For anilines, hydrophobicity and electronic parameters are often critical.[7] |
| 3. Algorithm | Statistical method to build the correlation (e.g., Multiple Linear Regression, Partial Least Squares).[22][23] | The algorithm defines the mathematical relationship between descriptors and the target property. PLS, for example, is effective when descriptors are inter-correlated. |
| 4. Validation | Rigorous testing of the model's predictive ability using internal (cross-validation) and external test sets. | This is a self-validating step crucial for trustworthiness. A model is only useful if it can accurately predict the properties of new, unseen molecules.[21] |
Building a trustworthy QSAR model requires a systematic and validated process to avoid overfitting and ensure predictive reliability.
Caption: A validated workflow for developing a predictive QSAR model.
Applications in Drug Discovery & Materials Science
The true value of these computational models lies in their application to solve tangible scientific problems.
Predicting Metabolism and Toxicity in Drug Discovery
Anilines, while versatile, can sometimes be associated with metabolic instability or toxicity.[1] Computational models are essential for identifying and mitigating these risks early in the drug discovery pipeline.[2]
-
Metabolism Prediction: Studies have successfully used DFT-calculated descriptors to predict the metabolic fate of substituted anilines.[20] For example, a key metabolic pathway is N-acetylation. QSAR models have shown that the partial atomic charge on the amine nitrogen is the most critical parameter for predicting whether an aniline will be N-acetylated.[16] Furthermore, the susceptibility of the aromatic carbon at the para position to nucleophilic attack is a strong predictor of subsequent oxanilic acid formation.[16] This allows chemists to modify substituents to block or slow down undesirable metabolic pathways.
-
Toxicity Prediction: QSAR models have been effectively developed to predict the toxicity of aniline derivatives to aquatic organisms.[18][21] These models consistently show that hydrophobicity is a primary driver of general toxicity, while electronic and steric properties play a more significant role in processes like biodegradation.[7] For instance, the presence of nitro groups or chlorine substituents often increases toxicity.[21] Such models are crucial for environmental risk assessment and for prioritizing which compounds to synthesize.
Designing Novel Materials
The electronic properties of aniline derivatives make them interesting candidates for advanced materials.
-
Electro-optics: DFT calculations of HOMO-LUMO gaps and polarizability are used to screen for anilines with desirable electro-optical properties for applications in nonlinear optics.[15]
-
Nanomaterials: The adsorption and interaction of halogenated anilines with surfaces like graphene and fullerene nanocages have been modeled using DFT.[24][25] These studies reveal how adsorption alters the electronic properties (e.g., the HOMO-LUMO gap) of the nanomaterial, which is critical for designing new sensors and electronic devices.[25]
Conclusion and Future Outlook
Computational modeling has transitioned from a specialist tool to an indispensable partner in the study of substituted anilines. DFT provides unparalleled insight into the fundamental electronic and structural properties that govern molecular behavior, while QSAR translates this information into robust, predictive models for complex biological and chemical endpoints. By integrating these computational workflows, researchers can significantly accelerate the design-test-analyze cycle, leading to the more rapid development of safer drugs and more efficient materials.
The future of this field lies in the increasing integration of artificial intelligence and machine learning, which will enable the analysis of larger datasets and the development of even more sophisticated and accurate predictive models, further revolutionizing the rational design of aniline-based compounds.[2][26]
References
- 1. cresset-group.com [cresset-group.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. catalog.article4pub.com [catalog.article4pub.com]
- 10. scispace.com [scispace.com]
- 11. Molecular Descriptors Library [descriptor-libraries.molssi.org]
- 12. benchchem.com [benchchem.com]
- 13. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. neuroquantology.com [neuroquantology.com]
Quantitative structure-activity relationship (QSAR) of aniline derivatives
An In-depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Aniline Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the Quantitative Structure-Activity Relationship (QSAR) for aniline derivatives, designed for researchers, toxicologists, and drug development professionals. We will dissect the core principles of QSAR, from molecular descriptor calculation to the development and validation of predictive models, with a specific focus on the unique challenges and opportunities presented by the aniline scaffold.
The Aniline Scaffold: A Double-Edged Sword in Chemical Biology
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of industrial chemicals, dyes, polymers, and, most notably, pharmaceuticals. Their versatility, however, is shadowed by significant toxicological concerns, including methemoglobinemia and carcinogenicity, which are intricately linked to their metabolic activation. This duality makes the aniline scaffold a critical subject for QSAR studies, aiming to predict biological activity and toxicity, thereby guiding the design of safer, more effective molecules.
The predictive power of a QSAR model is fundamentally dependent on the quality and relevance of its molecular descriptors and the statistical robustness of the algorithm used. This guide will walk through the critical choices and validation processes that underpin a reliable QSAR investigation.
The QSAR Workflow: A Self-Validating System
A successful QSAR study is not a linear process but an iterative, self-validating cycle. Each step is designed to build upon the last while incorporating checks to ensure the final model is both predictive and mechanistically interpretable.
Figure 1: A comprehensive QSAR workflow, emphasizing iterative validation.
Part I: Data Preparation and Descriptor Calculation
The foundation of any QSAR model is the dataset. For aniline derivatives, this involves compiling a list of molecules with experimentally determined biological activities (e.g., IC50, LD50, binding affinity).
Protocol 1: Dataset Curation
-
Data Assembly: Gather a dataset of aniline derivatives with consistent, high-quality bioactivity data from reliable sources.
-
Structural Standardization: Convert all chemical representations to a uniform format (e.g., SMILES or SDF). Standardize tautomeric and protonation states and remove any salt counter-ions.
-
Data Cleaning: Check for and remove duplicate structures. Address outliers in the activity data; an outlier may be a data entry error or represent a unique mechanistic class (a so-called "activity cliff").
Molecular Descriptors: The Language of the Molecule
Molecular descriptors are numerical values that encode chemical information. The choice of descriptors is critical and should ideally reflect the physicochemical properties relevant to the biological endpoint. For aniline derivatives, key descriptors often relate to hydrophobicity, electronic effects, and steric properties.
| Descriptor Class | Examples | Relevance to Aniline Derivatives |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic properties, useful for initial filtering. |
| 2D Descriptors | Topological Indices (e.g., Kier & Hall), LogP, Molar Refractivity | Encodes hydrophobicity and molecular size, crucial for membrane permeation and receptor binding. |
| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment | Describes the molecule's shape and charge distribution, which are vital for specific receptor interactions. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges, Electrostatic Potential | Critical for modeling reactivity. For anilines, these descriptors can model the ease of oxidation of the amino group, a key step in their metabolic activation and toxicity. |
Expert Insight: The electronic properties of the substituents on the aniline ring are paramount. Hammett constants (σ) are classic descriptors that quantify the electron-donating or electron-withdrawing nature of these substituents, directly impacting the pKa of the amino group and its susceptibility to metabolic N-oxidation. Therefore, including descriptors like HOMO/LUMO energies and atomic charges on the nitrogen atom is essential for building a mechanistically sound model.
Part II: Model Building and Rigorous Validation
With a curated dataset and calculated descriptors, the next phase is to build a mathematical model that links the "structure" (descriptors) to the "activity."
Statistical Methods
Several statistical methods can be employed, ranging from classical linear approaches to more complex machine learning algorithms.
-
Multiple Linear Regression (MLR): Provides a simple, interpretable equation. It is an excellent starting point but assumes a linear relationship between descriptors and activity.
-
Partial Least Squares (PLS): A powerful technique for handling datasets with more descriptors than compounds and where descriptors may be correlated.
-
Machine Learning (ML): Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships. However, they often act as "black boxes," making mechanistic interpretation more challenging.
Protocol 2: A Validated Modeling Workflow (OECD Principles)
The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models to be used in regulatory contexts.
-
Define the Endpoint: The model must have a clearly defined biological endpoint (e.g., toxicity to Tetrahymena pyriformis).
-
Unambiguous Algorithm: The method used to build the model (e.g., MLR) must be clearly described.
-
Define the Applicability Domain (AD): No model can predict accurately for all chemicals. The AD defines the chemical space in which the model's predictions are reliable. This can be based on the range of descriptor values in the training set.
-
Appropriate Measures of Goodness-of-Fit, Robustness, and Predictivity:
-
Internal Validation: Use techniques like leave-one-out cross-validation (LOOCV) to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric. A high q² (e.g., > 0.5) indicates a robust model.
-
External Validation: The most critical test. The model is used to predict the activity of a set of compounds (the test set) that were not used during model training. The predictive ability is measured by the predictive r² (r²_pred).
-
-
Mechanistic Interpretation: If possible, the model should be interpretable in terms of the underlying biological mechanism. For instance, a model for aniline toxicity might include descriptors related to the ease of N-hydroxylation, a known metabolic activation step.
Figure 2: The dual pillars of QSAR model validation.
Case Study: Modeling the Toxicity of Aniline Derivatives
Let's consider a hypothetical QSAR model for the acute toxicity of substituted anilines to an aquatic organism. A plausible MLR model might look like this:
log(1/LC50) = 0.85 * logP - 1.2 * E_LUMO + 0.5 * MR + 2.1
-
logP (Octanol-Water Partition Coefficient): A positive coefficient indicates that toxicity increases with hydrophobicity, likely due to improved membrane permeation and bioaccumulation.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A negative coefficient for this electronic descriptor suggests that molecules that are more readily reduced (lower E_LUMO) are more toxic. This could point to a mechanism involving electrophilic interactions.
-
MR (Molar Refractivity): A steric descriptor. Its positive coefficient may indicate that larger, more polarizable molecules have better binding affinity to a target site.
This equation is not just predictive; it offers a testable mechanistic hypothesis. The importance of hydrophobicity and electronic character aligns with known mechanisms of narcotic toxicity and metabolic activation.
Conclusion and Future Directions
QSAR modeling for aniline derivatives is a mature yet evolving field. The principles of rigorous data curation, mechanistically relevant descriptor selection, and stringent statistical validation are paramount. While classical models provide interpretable results, the future lies in integrating machine learning and artificial intelligence to capture more complex structure-activity landscapes. These advanced models, when combined with a well-defined applicability domain and mechanistic insights, will continue to be indispensable tools for accelerating the design of safer chemicals and pharmaceuticals, reducing the need for animal testing in the process.
A Comparative Analysis of Catalytic Systems for Aniline Synthesis: From Established Processes to Emerging Technologies
An in-depth technical guide by a Senior Application Scientist
Aniline is a foundational commodity chemical and a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers like polyurethane.[1][2] The efficiency, selectivity, and sustainability of aniline production are paramount, making the choice of catalytic system a critical decision in both industrial manufacturing and laboratory research. This guide provides an in-depth analysis of the primary catalytic routes for aniline synthesis, comparing catalyst performance, exploring reaction mechanisms, and offering field-proven insights into experimental design.
The dominant industrial method for aniline production involves the catalytic hydrogenation of nitrobenzene, a process optimized for high conversion and purity.[3] However, driven by the principles of green chemistry, alternative routes such as the direct amination of phenol are gaining significant traction due to their higher atom economy and reduced environmental footprint.[1][4] This document will dissect these key pathways, evaluating the catalysts that enable them.
Catalytic Hydrogenation of Nitrobenzene: The Industrial Workhorse
The reduction of nitrobenzene to aniline is a highly exothermic reaction that proceeds through a network of intermediates, including nitrosobenzene (NSB) and N-phenylhydroxylamine (PHA).[5][6] The primary challenge for a catalyst is to facilitate the complete reduction to aniline with high selectivity, avoiding the formation of byproducts from condensation reactions (e.g., azoxybenzene) or over-hydrogenation of the aromatic ring.[5][7]
Palladium- and platinum-based catalysts are renowned for their high activity in nitrobenzene hydrogenation, enabling high selectivity under relatively mild conditions.[7][8][9] Palladium, in particular, is widely reported for its efficacy and is often supported on materials like alumina or carbon.[3][7][10]
The choice of support and metal loading is critical. For instance, in a comparative study of Pd/Al2O3 catalysts, a lower loading (0.3 wt%) was found to maximize aniline selectivity and prevent the formation of over-hydrogenated products at elevated temperatures (>100 °C), a key consideration for industrial processes seeking to enhance heat recovery.[7][8] The reaction is sensitive to residence time, with aniline yield sometimes showing a "volcano" like curve as a function of weight hourly space velocity (WHSV), indicating that an optimal contact time is necessary to prevent byproduct formation.[7] Platinum-based catalysts, often on nitrogen-functionalized carbon supports, have also demonstrated high efficiency, achieving excellent aniline yields in green solvents like water under mild conditions (30-80°C).[11]
Causality in Catalyst Performance: The high activity of Pd and Pt stems from their optimal d-band electronic structure, which allows for efficient dissociative chemisorption of hydrogen and activation of the nitro group. The support material plays a crucial role in dispersing the metal nanoparticles, preventing agglomeration, and can influence the local electronic environment of the active sites.
Nickel-based catalysts, particularly Raney Nickel, represent a more cost-effective alternative to noble metals and are used in some industrial processes.[5][12] However, they often require more stringent reaction conditions and can be prone to leaching.[12] Recent advancements have focused on developing highly dispersed, supported nickel catalysts to improve performance. For example, nanosized Ni particles (3.7 nm) on a silica gel support achieved 99% aniline selectivity with 100% nitrobenzene conversion at 90°C and 1.0 MPa.[5] This performance significantly surpassed that of larger Ni particles and commercial Raney Ni, highlighting the importance of nanoparticle size in catalytic activity.[5]
Copper-based catalysts are also used, typically in vapor-phase hydrogenations at higher temperatures (180-280°C).[13] These catalysts are often promoted with other elements to enhance stability and performance.
-
Single-Atom Catalysts (SACs): Theoretical studies using density functional theory (DFT) have explored the potential of single atoms of transition metals (like Ru) doped on ceria supports.[14] These systems offer maximum atom efficiency and unique electronic properties that can enhance catalytic activity and selectivity for nitrobenzene hydrogenation.[14]
-
Metal-Free Catalysts: Moving towards more sustainable processes, nitrogen-doped carbon materials have emerged as effective metal-free catalysts.[15] These materials can achieve full conversion of nitroarenes with 100% selectivity to the corresponding aniline, using environmentally friendly H2 as the reductant.[15] The catalytic activity is attributed to the unique electronic structure created by the nitrogen doping within the carbon lattice.
Workflow for a Typical Nitrobenzene Hydrogenation Experiment
The following diagram outlines a self-validating workflow for evaluating catalyst performance in a laboratory setting.
Caption: Experimental workflow for catalytic nitrobenzene hydrogenation.
Data Presentation: Comparative Performance of Nitrobenzene Hydrogenation Catalysts
| Catalyst System | Support | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Aniline Selectivity (%) | Source |
| Nanosized Ni | Silica Gel | 90 | 1.0 | 100 | 99 | [5] |
| 0.3 wt% Pd | Al2O3 | 60 - 180 | (Vapor Phase) | ~100 | High (Optimized) | [7][8] |
| Pt | N-functionalized Carbon | 30 - 80 | - | >90 | High | [11] |
| Ni-Mo-P (amorphous) | - | 110 | 1.8 | - | 98.2 (Yield) | [16] |
| Pd/MnFe2O4 | Manganese Ferrite | - | - | >96 | >96 | [9] |
Phenol Amination: A Greener Path to Anilines
The synthesis of aniline from phenol and ammonia is a highly atom-economical alternative to the nitrobenzene route, with water as the only theoretical byproduct.[1][4] This pathway, however, presents its own challenges, including the inherent difficulty of the reaction. Recent breakthroughs have demonstrated the viability of this route using sophisticated catalytic systems.
A significant advancement involves the use of a rhodium catalyst, such as [Cp*RhCl2]2, which facilitates the inherently difficult keto-enol tautomerization of phenols through π-coordination.[4] This activation allows for a subsequent dehydrative condensation with amines to form the aniline product. The method is redox-neutral and demonstrates broad substrate compatibility, tolerating a variety of phenols and amines.[4]
Mechanistic Insight: The proposed mechanism involves the formation of an η⁵-phenoxo Rh(III) complex. This complex then undergoes condensation with an amine to create an iminium intermediate, which tautomerizes and dissociates to yield the aniline.[4]
Palladium on carbon (Pd/C) has also been proven effective for the direct amination of phenol in the liquid phase.[17] One innovative approach uses hydrazine not only as the amine source but also as an in-situ source of hydrogen, eliminating the need for external H2 gas.[18] Another strategy employs a small amount of cyclohexanone as an "inducer" over a Pd/MgO catalyst.[19] The cyclohexanone reacts with ammonia to form an intermediate that dehydrogenates, providing the stoichiometric hydrogen species needed to hydrogenate phenol to cyclohexanone in a self-sustaining cycle, thereby improving selectivity to the primary aniline.[19]
Reaction Pathway: Phenol Amination via Cyclohexanone Intermediate
This diagram illustrates the key steps in the palladium-catalyzed amination of phenol, where cyclohexanone is a central intermediate.
Caption: Phenol amination pathway involving a cyclohexanone intermediate.[20]
Experimental Protocols
This protocol is a generalized procedure based on established methodologies for evaluating catalysts in a batch reactor system.[5]
-
Catalyst Pre-treatment: Place the supported catalyst (e.g., 0.20 g of Ni/SiO2) in a quartz tube furnace. Reduce the catalyst under a flow of pure H2 at a specified temperature (e.g., 600°C) for 30 minutes. Cool to room temperature under a nitrogen atmosphere.
-
Reactor Loading: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, add the reduced catalyst, 30 mL of solvent (e.g., ethanol), and 5.0 mL of nitrobenzene.
-
System Purge: Seal the autoclave. Purge the system by pressurizing with H2 to 2.0 MPa and then venting. Repeat this cycle five times to remove all air.
-
Reaction: Pressurize the reactor to the desired reaction pressure (e.g., 1.0 MPa) with H2. Heat the reactor to the target temperature (e.g., 90°C) in a water bath while stirring vigorously (1000 rpm).
-
Sampling & Analysis: After the designated reaction time (e.g., 5.5 hours), cool the reactor to room temperature and carefully vent the excess pressure.
-
Product Recovery: Remove the reaction mixture and separate the solid catalyst by centrifugation or filtration.
-
Quantification: Analyze the liquid product mixture using Gas Chromatography (GC) with an appropriate internal standard to determine the conversion of nitrobenzene and the selectivity to aniline and other byproducts.
Conclusion and Future Outlook
While the catalytic hydrogenation of nitrobenzene remains the industrial standard for aniline production, the field is evolving rapidly. Noble metal catalysts, especially palladium-based systems, offer high efficiency and selectivity, with ongoing research focused on optimizing support materials and metal dispersion to enhance performance and stability at industrially relevant temperatures.[7][8] Transition metal catalysts like nickel provide a viable low-cost alternative, with performance being highly dependent on achieving small, well-dispersed nanoparticles.[5]
The future of aniline synthesis is increasingly pointing towards greener, more atom-economical routes. The direct amination of phenol is a prime example, with novel rhodium and palladium catalysts overcoming previous limitations.[4][19] Furthermore, emerging fields such as photocatalysis, which can drive reactions at ambient temperature and pressure, and metal-free catalysis, offer the potential for truly sustainable chemical production.[15][21] For researchers and drug development professionals, understanding the nuances of these varied catalytic systems is essential for designing efficient, selective, and sustainable synthetic routes to aniline and its myriad derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anilines [evonik.com]
- 3. nbinno.com [nbinno.com]
- 4. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN105294447A - Preparation method of aniline through catalytic nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 12. cetjournal.it [cetjournal.it]
- 13. RU2136654C1 - Aniline production process - Google Patents [patents.google.com]
- 14. Theoretical study on nitrobenzene hydrogenation to aniline catalyzed by M1/CeO2−x(111) single-atom catalysts - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct liquid-phase phenol-to-aniline amination using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. zaguan.unizar.es [zaguan.unizar.es]
- 21. Frontiers | Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline [frontiersin.org]
Cross-Reactivity Studies of 3-Chloro-N,2-dimethylaniline Derivatives: A Framework for Ensuring Specificity in Drug Development
An In-Depth Technical Guide:
Abstract
Aniline derivatives are a cornerstone of modern medicinal chemistry, providing a versatile scaffold for a vast array of therapeutic agents.[1] However, their structural simplicity and metabolic potential can also lead to unintended biological interactions, including off-target binding and immunogenicity, which pose significant risks to drug safety and efficacy.[2][3] This is particularly true for halogenated and substituted anilines like 3-Chloro-N,2-dimethylaniline and its derivatives. This technical guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for this class of compounds. We will move beyond rote protocols to explore the underlying scientific principles, from the mechanisms of molecular mimicry to the practical application of a multi-tiered analytical approach, in line with regulatory expectations.[4][5] This document is intended for researchers, scientists, and drug development professionals dedicated to building a thorough and scientifically sound safety profile for their candidate molecules.
Part 1: The Scientific Foundation of Cross-Reactivity
The Rationale for Scrutiny: Why Cross-Reactivity Matters
In drug development, specificity is paramount. The therapeutic index of a drug is defined by its ability to modulate a specific biological target without engaging other pathways that could lead to toxicity or diminished efficacy. Cross-reactivity, the unintended interaction of a drug candidate or its metabolites with off-target biomolecules, is a primary threat to this specificity.
For aniline derivatives, this concern is amplified. The aniline moiety is susceptible to metabolic activation by liver enzymes, which can generate reactive metabolites.[3] These metabolites can potentially form adducts with endogenous proteins, triggering an immune response or causing direct toxicity.[6] Furthermore, the core structure of this compound itself may share structural or electrostatic similarities with endogenous molecules, leading to off-target binding.
Core Mechanisms of Unintended Interactions
Understanding the "how" behind cross-reactivity is essential for designing effective screening strategies. The primary mechanisms include:
-
Molecular Mimicry : This occurs when a part of the drug molecule (or its derivative) shares sufficient structural or conformational similarity with an epitope on a self-protein.[7] This can trick the immune system into mounting an attack not only against the drug but also against the endogenous protein, potentially leading to autoimmunity.[8][9][10][11]
-
Off-Target Binding : Beyond immunological mimicry, the drug may have a direct, measurable affinity for proteins other than its intended target.[12] These off-target interactions can disrupt normal physiological processes and are a common source of adverse drug reactions.[2]
-
Haptenization and Immunogenicity : Small molecules like this compound are typically not immunogenic on their own. However, if they or their reactive metabolites covalently bind to a larger carrier protein (haptenization), the resulting complex can be recognized as foreign by the immune system, leading to the generation of anti-drug antibodies (ADAs).[13][14]
The Regulatory Landscape: A Risk-Based Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough assessment of immunogenicity risk.[5][15] The FDA's 2019 guidance emphasizes a risk-based strategy, where the level of assessment is proportional to the immunogenicity risk posed by the product and its potential clinical consequences.[4] This involves a multi-tiered approach to testing, starting with sensitive screening assays followed by confirmatory and characterization assays for positive samples.[16][17] For small molecules with the potential for cross-reactivity, this framework requires a proactive and scientifically justified plan to investigate and mitigate risks prior to first-in-human studies.[4]
Part 2: Strategic Design of a Cross-Reactivity Program
A successful cross-reactivity study is not a single experiment but an integrated program designed to systematically de-risk a candidate molecule.
The Integrated Study Workflow
The overall strategy involves a phased approach, beginning with broad, high-throughput screening to identify potential liabilities and progressing to more complex, biologically relevant systems to understand the functional consequences of any observed interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. news.umich.edu [news.umich.edu]
- 4. blog.labtesting.wuxiapptec.com [blog.labtesting.wuxiapptec.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mimicry - Wikipedia [en.wikipedia.org]
- 8. Molecular mimicry in autoimmunity and vaccinations - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oxsci.org [oxsci.org]
- 10. highlandshealthwellness.com [highlandshealthwellness.com]
- 11. Molecular Mimicry, Autoimmunity, and Infection: The Cross-Reactive Antigens of Group A Streptococci and their Sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientistlive.com [scientistlive.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. fda.gov [fda.gov]
- 15. FDA Guideline on Immunogenicity Testing of Therapeutic Protein Products published - ECA Academy [gmp-compliance.org]
- 16. m.youtube.com [m.youtube.com]
- 17. nihs.go.jp [nihs.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-n,2-dimethylaniline
For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 3-Chloro-n,2-dimethylaniline, a halogenated aromatic amine, is a valuable intermediate in various synthetic pathways. However, its inherent toxicity and environmental persistence necessitate a rigorous and well-defined disposal protocol. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly, thereby fostering a culture of safety and sustainability within your organization.
I. Foundational Principles of Chemical Waste Management
The disposal of any hazardous chemical, including this compound, is not merely a matter of discarding unwanted material. It is a systematic process governed by the core principles of minimizing exposure, preventing environmental contamination, and adhering to legal mandates. Chlorinated anilines are recognized for their potential toxicity and environmental persistence, making their proper disposal a critical aspect of laboratory safety and environmental protection.[1] The overarching goal is to transform the hazardous waste into a non-hazardous form or to securely contain it to prevent its release into the ecosystem.
II. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensuring the immediate safety of all personnel is paramount. This begins with a thorough understanding of the hazards associated with this compound and the implementation of appropriate control measures.
A. Hazard Assessment:
This compound is a hazardous substance that can be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[2] Prolonged or repeated exposure may cause damage to organs.[2] Therefore, all handling and disposal procedures must be conducted with the utmost care to prevent any direct contact or inhalation.
B. Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound waste.
| Body Part | Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[3] Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for handling larger quantities or for extended periods. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Provides protection against accidental splashes. A face shield offers an additional layer of protection for the entire face.[2] |
| Body | Laboratory coat or chemical-resistant apron | Protects against incidental contact and contamination of personal clothing.[2] |
| Respiratory | Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors.[2] |
C. Emergency Preparedness:
Accidents can happen despite the most stringent precautions. Therefore, it is crucial to be prepared.
-
Spill Kit: A dedicated chemical spill kit should be readily accessible in the laboratory. This kit should contain absorbent materials like vermiculite or sand, personal protective equipment, and designated waste containers.[4]
-
Eyewash Station and Safety Shower: Ensure that a functional and regularly tested eyewash station and safety shower are within immediate proximity to the work area.[5]
-
Emergency Contact Information: Post emergency contact numbers, including poison control and the institution's environmental health and safety (EHS) office, in a visible location.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following workflow provides a clear and logical sequence of actions to ensure safe and compliant disposal.
Figure 1. A streamlined workflow for the proper disposal of this compound.
Step 1: Designate a Satellite Accumulation Area (SAA)
Establish a designated SAA within the laboratory where hazardous waste can be safely stored before being collected by trained personnel.[6] This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
Step 2: Select Appropriate Waste Containers
Choose waste containers that are compatible with this compound. Tightly sealed, leak-proof containers made of materials such as high-density polyethylene (HDPE) are suitable.[6] Ensure the container is in good condition, free from cracks or leaks.[6]
Step 3: Label Waste Containers Correctly
Proper labeling is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The name and contact information of the generating researcher or laboratory
Step 4: Segregate Waste Streams
Do not mix this compound waste with other incompatible waste streams.[6] Halogenated organic compounds should be collected separately from non-halogenated solvents and aqueous waste to facilitate proper treatment and disposal.
Step 5: Transfer Waste to the SAA
Once a procedure generating this compound waste is complete, carefully transfer the waste into the appropriately labeled container in the SAA. Keep the container securely closed at all times, except when adding waste.[6]
Step 6: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal company.[7][8] Your institution's EHS office will typically coordinate this process. The primary methods for the disposal of halogenated organic compounds are high-temperature incineration and secure landfilling.[7][9]
-
High-Temperature Incineration: This is often the preferred method for halogenated organic compounds.[10] Incineration at temperatures of at least 1100°C is required for hazardous waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[1][9]
-
Secure Hazardous Waste Landfill: If incineration is not feasible, the waste may be sent to a specially designed hazardous waste landfill.[7][11][12] These landfills have stringent design and monitoring requirements, including double liners and leachate collection systems, to prevent environmental contamination.[8][11][12]
Step 7: Maintain Detailed Records
Keep meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and for tracking the laboratory's waste generation patterns.
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, a swift and appropriate response is crucial to minimize harm.
Figure 2. Emergency response procedures for spills and personnel exposure to this compound.
A. Spill Response:
For minor spills (less than 1 liter of a low concentration solution), trained laboratory personnel may proceed with cleanup. For major spills, evacuate the area and contact your institution's EHS office or emergency response team immediately.[4]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]
-
Control Ignition Sources: If the spilled material is flammable, extinguish all nearby flames and turn off any equipment that could create a spark.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.[4]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water.[5]
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.[2]
V. Conclusion
The responsible management of hazardous chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound. This commitment to safety not only protects individuals and the environment but also upholds the integrity and reputation of your institution as a leader in scientific innovation and corporate responsibility.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. offices.austincc.edu [offices.austincc.edu]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. actenviro.com [actenviro.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. zeeco.com [zeeco.com]
- 11. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
- 12. epa.gov [epa.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-n,2-dimethylaniline
Welcome to a critical operational guide for professionals handling 3-Chloro-n,2-dimethylaniline (CAS No. 41456-52-4).[1][2] In drug development and chemical research, our success is intrinsically linked to our safety. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for risk mitigation. The protocols herein are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in sound scientific and safety principles.
Immediate Safety Briefing: Understanding the Core Risks
This compound is a hazardous chemical that demands meticulous handling. Exposure can occur via inhalation, skin absorption, and ingestion, with potentially severe health consequences.[3][4][5] The primary dangers include acute toxicity, serious irritation to the skin and eyes, and potential long-term effects such as damage to the blood, liver, and nervous system.[3][6][7] Therefore, treating this compound with the utmost respect and adhering strictly to PPE protocols is not merely a regulatory requirement but a professional necessity.
Core Hazard Profile
The following table summarizes the critical hazard information based on data from the compound and structurally similar anilines.
| Hazard Category | Description | Primary Exposure Routes | Potential Health Effects |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[4] | Ingestion, Dermal, Inhalation | May cause methemoglobinemia (reduced oxygen-carrying capacity of blood), leading to headache, dizziness, cyanosis (blue skin/lips), and weakness.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. The compound can be absorbed through the skin.[3][5] | Dermal | Redness, burning sensation, and systemic toxicity upon absorption.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[6][7][8] | Ocular | Pain, redness, and potential for serious eye damage. |
| Organ Toxicity | May cause respiratory irritation.[7] Repeated exposure may affect the liver and nervous system.[3] | Inhalation, Dermal | Respiratory discomfort; long-term damage to vital organs. |
| Carcinogenicity | Related aniline compounds are suspected of causing cancer. | Inhalation, Dermal, Ingestion | Increased long-term cancer risk. |
| Flammability | Combustible liquid. The flash point of a similar compound is 110°C (230°F).[6] | Heat, Sparks, Open Flames | Poses a fire hazard under specific conditions. |
The Foundation: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment, we must emphasize that PPE is the last line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[1] Ensure that safety showers and eyewash stations are unobstructed and located close to the workstation.[6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its hazards and the proper handling procedures before they begin work.[3]
Comprehensive PPE Protocol: A Step-by-Step Guide
Proper PPE selection and use are critical for preventing exposure. The following protocol details the required equipment and the rationale behind each choice.
Step 1: Eye and Face Protection
Direct contact with the eyes can cause severe irritation.[6][7] Standard safety glasses are insufficient.
-
Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields that conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[1][6]
-
Best Practice/High-Risk Operations: When splashing is a significant risk (e.g., transferring large volumes, heating), supplement goggles with a full-face shield.[5]
Step 2: Hand Protection - A Critical Barrier
Dermal absorption is a primary route of exposure for aniline compounds.[3] Glove selection cannot be arbitrary; it must be based on chemical compatibility and an understanding of permeation and degradation.
-
Permeation: The process where a chemical passes through glove material at a molecular level.[9]
-
Degradation: The physical change in the glove material (e.g., swelling, stiffening) upon chemical contact.[9]
| Glove Material | Recommendation for Aniline Compounds | Rationale & Considerations |
| Nitrile | Limited Use to Not Recommended. | Often shows poor resistance to aniline.[10] Use only for incidental splash protection and change gloves immediately upon contact. |
| Butyl Rubber | Recommended. | Generally provides good protection against many toxic organic compounds. |
| Viton® | Excellent. | Offers superior resistance to aromatic compounds and chlorinated solvents. |
| Latex | Not Recommended. | Provides poor chemical resistance and can cause allergic reactions.[10] |
Glove Protocol:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This provides a buffer if the outer glove is compromised.
-
Immediate Replacement: If you know or suspect contact has occurred, remove gloves immediately, wash your hands thoroughly, and don a new pair.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
Step 3: Body Protection
To prevent skin contact from splashes or spills, appropriate body protection is mandatory.
-
Standard Use: A flame-resistant laboratory coat should be worn and fully buttoned.[1]
-
High-Risk Operations: For larger quantities or procedures with a high splash potential, supplement the lab coat with a chemically resistant apron. In case of significant exposure risk, a full chemical protection suit may be necessary.[5]
-
Footwear: Closed-toe shoes are required at all times. Do not wear perforated shoes.
Step 4: Respiratory Protection
While engineering controls (fume hoods) are the primary means of respiratory protection, emergency situations or specific maintenance tasks may require a respirator.
-
Standard Operations: No respirator is needed if work is conducted within a properly functioning chemical fume hood.[6]
-
Emergency/High Concentrations: If exposure limits are exceeded (e.g., large spill), a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[3][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing and training.
Operational Plan: A Safe Handling Workflow
A systematic workflow minimizes the risk of error and exposure. This process should be followed every time the chemical is handled.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency and Disposal Plan
Spill Response
In the event of a spill, your immediate actions are critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection if vapors are present.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material like sand or diatomaceous earth.[3][4] Use non-sparking tools for cleanup.[1][3]
-
Collect & Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: Unused chemical and reaction residues must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items must be placed in a sealed container and disposed of as hazardous waste.[6]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national environmental regulations.[4][12] Do not empty into drains or release into the environment.[4][12]
By integrating this expert-level understanding of the risks and the corresponding protective measures into your daily operations, you build a resilient culture of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H10ClN | CID 14616899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. glovesbyweb.com [glovesbyweb.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline [cdc.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
